molecular formula C23H37NO6 B15586613 Lappaconine

Lappaconine

Cat. No.: B15586613
M. Wt: 423.5 g/mol
InChI Key: ZBSZKFYYJKXUHF-QWRRKDOKSA-N
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Description

(1R,2S,3S,4S,5R,6S,8S,9R,10R,13S,16S,17S)-11-ethyl-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-3,8,13-triol has been reported in Delphinium cashmerianum with data available.

Properties

Molecular Formula

C23H37NO6

Molecular Weight

423.5 g/mol

IUPAC Name

(1R,2S,3S,4S,5R,6S,8S,9R,10R,13S,16S,17S)-11-ethyl-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-3,8,13-triol

InChI

InChI=1S/C23H37NO6/c1-5-24-11-20(25)7-6-17(29-3)22-15(20)9-13(18(22)24)21(26)10-14(28-2)12-8-16(22)23(21,27)19(12)30-4/h12-19,25-27H,5-11H2,1-4H3/t12-,13-,14+,15-,16+,17+,18-,19+,20-,21+,22+,23+/m1/s1

InChI Key

ZBSZKFYYJKXUHF-QWRRKDOKSA-N

Origin of Product

United States

Foundational & Exploratory

The Pharmacological Profile of Lappaconitine Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lappaconitine (B608462), a C18-diterpenoid alkaloid primarily extracted from plants of the Aconitum and Delphinium species, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2] Traditionally used in Chinese medicine for its analgesic and anti-inflammatory properties, modern research has further elucidated its potential as an anti-arrhythmic, anti-epileptic, and anti-tumor agent.[3][4] This technical guide provides an in-depth overview of the pharmacological profile of lappaconitine and its related alkaloids, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Pharmacodynamics: Mechanism of Action

The primary mechanism of action of lappaconitine is the blockade of voltage-gated sodium channels (VGSCs).[5][6] Unlike aconitine, another well-known Aconitum alkaloid that activates these channels, lappaconitine acts as an antagonist.[6] This inhibition of sodium influx leads to a reduction in neuronal excitability and the propagation of action potentials, which underlies many of its therapeutic effects.

Lappaconitine exhibits a slow, irreversible, and voltage-dependent inhibition of VGSCs, particularly the Nav1.7 subtype, which is crucial for pain signaling.[7][8] Studies have shown that its binding site may overlap with that of local anesthetics and site 2 neurotoxins.[9] Beyond its effects on sodium channels, lappaconitine's analgesic properties are also attributed to the downregulation of P2X3 receptors in dorsal root ganglion neurons and the stimulation of spinal dynorphin (B1627789) A expression.[3][10][11] Its anti-inflammatory effects are linked to the modulation of key signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK).[12][13]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for lappaconitine and its primary metabolite, N-deacetyllappaconitine.

Table 1: In Vitro Inhibitory Activity

CompoundTargetAssayIC50Reference
LappaconitineHuman Nav1.7Whole-cell voltage clamp27.67 µM[1][7][8]
Lappaconitine SulfateHepG2 cellsCell viability360 µg/mL[3]
Lappaconitine SulfateHeLa cellsCell viability571 µg/mL[3]

Table 2: In Vivo Efficacy

CompoundModelSpeciesEndpointED50Reference
LappaconitineNeuropathic Pain (Mechanical Allodynia)RatPaw Withdrawal1.1 mg/kg (s.c.)[10]
LappaconitineNeuropathic Pain (Thermal Hyperalgesia)RatPaw Withdrawal1.6 mg/kg (s.c.)[10]
LappaconitineBone Cancer Pain (Mechanical Allodynia)RatPaw Withdrawal2.0 mg/kg (s.c.)[10]
LappaconitineAcetic Acid-Induced WrithingMouseWrithing Inhibition3.5 mg/kg[14]
LappaconitineAconitine-Induced ArrhythmiaRatAnti-arrhythmic effect0.05 µg/kg

Table 3: Toxicological Data

CompoundSpeciesRouteLD50Reference
LappaconitineMouseOral32.4 mg/kg[1][15]
LappaconitineRatOral20 mg/kg[1][15]
LappaconitineMousei.p.11.7 mg/kg[14]
Lappaconitine Derivative 8MouseOral>1500 mg/kg[15]
Lappaconitine Derivative 35Mousei.p.296.4 mg/kg[14]
Lappaconitine Derivative 36Mousei.p.314.7 mg/kg[14]
Lappaconitine Derivative 39Mousei.p.300.0 mg/kg[14]
Lappaconitine Derivative 49Mousei.p.>600 mg/kg[14]
Lappaconitine Derivative 70Mousei.p.300.0 mg/kg[14]
Lappaconitine Derivative 89Mousei.p.>400 mg/kg[14]

Table 4: Pharmacokinetic Parameters

CompoundSpeciesRouteCmaxTmaxT1/2AUC(0-t)Reference
LappaconitineHumanOral5.09 ± 4.07 ng/mL4.43 ± 3.54 h8.45 ± 5.10 h42.96 ± 34.48 ng·h/mL[16]
N-deacetyllappaconitineHumanOral11.66 ± 6.21 ng/mL4.04 ± 2.18 h9.04 ± 2.57 h167.42 ± 114.41 ng·h/mL[16]
LappaconitineMousei.v. (1 mg/kg)--0.47 h55.5 ng/mL·h[17]
LappaconitineMousei.g. (2 mg/kg)1.1 ± 0.3 ng/mL0.5 h-1.2 ± 0.4 ng/mL·h[17]
LappaconitineMousei.g. (4 mg/kg)1.5 ± 0.4 ng/mL0.5 h-1.8 ± 0.5 ng/mL·h[17]
LappaconitineMousei.g. (8 mg/kg)1.9 ± 0.6 ng/mL0.5 h-2.5 ± 0.8 ng/mL·h[17]
Lappaconitine Derivative A4Rati.v.--0.385 ± 0.224 h37.8 ± 18.4 ng·h/mL[18]

Experimental Protocols

Acetic Acid-Induced Writhing Test (Analgesic Activity)

This widely used model assesses peripheral analgesic activity by inducing visceral pain.

  • Principle: Intraperitoneal injection of acetic acid causes irritation and the release of inflammatory mediators such as prostaglandins (B1171923) and bradykinin, leading to a characteristic writhing response (abdominal contractions and stretching of the hind limbs).[19][20][21][22] The reduction in the number of writhes indicates analgesic effect.[19]

  • Animal Model: Swiss-albino mice (20-25 g) are typically used.[20]

  • Procedure:

    • Animals are randomly divided into control and treatment groups.

    • The test compound (e.g., lappaconitine) or vehicle is administered, usually intraperitoneally (i.p.) or orally (p.o.).

    • After a predetermined time (e.g., 30-60 minutes), a 0.7% solution of acetic acid is injected intraperitoneally.[15][20]

    • Immediately following the acetic acid injection, each mouse is placed in an individual observation chamber.

    • After a 5-minute latency period, the number of writhes is counted for a 10-20 minute period.[21]

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.

Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)

This is a standard and reproducible model for evaluating acute inflammation.[23][24]

  • Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by the release of histamine, serotonin, bradykinin, and prostaglandins, resulting in paw edema.[24][25] The reduction in paw volume indicates anti-inflammatory activity.[23]

  • Animal Model: Wistar rats (150-200 g) are commonly used.[26]

  • Procedure:

    • The basal paw volume of each rat is measured using a plethysmometer.

    • Animals are treated with the test compound or vehicle.

    • After 30-60 minutes, 0.1 mL of a 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw.[25][26][27]

    • Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[25]

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Whole-Cell Voltage-Clamp Electrophysiology

This technique is the gold standard for studying the effects of compounds on ion channel function.[28][29][30]

  • Principle: This method allows for the measurement of ionic currents across the entire cell membrane while controlling the membrane voltage.[28] It is used to characterize the inhibitory effects of lappaconitine on voltage-gated sodium channels.

  • Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the desired sodium channel subtype (e.g., Nav1.7) are commonly used.[7][8]

  • Recording Solutions:

    • Intracellular (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, adjusted to pH 7.4 with CsOH.[5]

    • Extracellular (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.[5]

  • Procedure:

    • A glass micropipette with a tip resistance of 1-3 MΩ is used to form a high-resistance seal with the cell membrane.

    • The membrane patch under the pipette tip is ruptured by applying gentle suction to achieve the whole-cell configuration.[30]

    • The membrane potential is held at a specific voltage (e.g., -100 mV).

    • Voltage steps are applied to elicit sodium currents.

    • The test compound is applied to the bath solution, and the resulting changes in the sodium current are recorded.[5]

  • Data Analysis: The concentration-response curve is generated by plotting the percentage of current inhibition against the concentration of the test compound to determine the IC50 value.[5]

Signaling Pathways and Experimental Workflows

Analgesic Signaling Pathway of Lappaconitine

Analgesic_Pathway Lappaconitine Lappaconitine VGSC Voltage-Gated Sodium Channels (Nav1.7) Lappaconitine->VGSC Inhibits P2X3R P2X3 Receptor (Dorsal Root Ganglion) Lappaconitine->P2X3R Downregulates SpinalMicroglia Spinal Microglia Lappaconitine->SpinalMicroglia Stimulates Neuron Neuron VGSC->Neuron Reduces Excitability P2X3R->Neuron Reduces Sensitization DynorphinA Dynorphin A SpinalMicroglia->DynorphinA Releases DynorphinA->Neuron Inhibits PainSignal Pain Signal Transmission Neuron->PainSignal Decreases Anti_Inflammatory_Pathway InflammatoryStimuli Inflammatory Stimuli NFkB_Pathway NF-κB Pathway InflammatoryStimuli->NFkB_Pathway Activates MAPK_Pathway MAPK Pathway InflammatoryStimuli->MAPK_Pathway Activates Lappaconitine Lappaconitine Lappaconitine->NFkB_Pathway Inhibits Lappaconitine->MAPK_Pathway Inhibits ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Pathway->ProInflammatoryCytokines Upregulates MAPK_Pathway->ProInflammatoryCytokines Upregulates Inflammation Inflammation ProInflammatoryCytokines->Inflammation Analgesic_Workflow Start Animal Acclimatization Grouping Random Grouping (Control & Treatment) Start->Grouping Dosing Compound/Vehicle Administration Grouping->Dosing Induction Acetic Acid Injection (i.p.) Dosing->Induction Observation Observation & Writhing Count Induction->Observation Analysis Data Analysis (% Inhibition) Observation->Analysis End Results Analysis->End

References

Lappaconitine: A Technical Guide to its Source and Isolation from Aconitum sinomontanum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lappaconitine (B608462), a diterpenoid alkaloid of significant pharmacological interest. The document details its primary botanical source, Aconitum sinomontanum, and outlines comprehensive methodologies for its extraction, isolation, and purification.

Botanical Source: Aconitum sinomontanum

Lappaconitine is a prominent alkaloid found in the plant Aconitum sinomontanum Nakai, a member of the Ranunculaceae family.[1][2][3][4][5] This perennial herb is also known by common names such as Sacred Tower Giant Chinese Monkshood and Gao Wu Tou in Chinese.[6][7][8]

1.1. Botanical Description Aconitum sinomontanum is characterized by a tall, erect stem that can reach heights of 60 to 150 cm.[6] The plant has dark green, palmate leaves and is crowned by racemes of large, blue-purple flowers, with the upper sepal forming a distinctive cylindrical helmet shape.[6] The rhizome is terete, measuring up to 20 cm in length and 2 cm in diameter.[6] The roots of the plant are the primary source for the extraction of Lappaconitine and other alkaloids.[9][10]

1.2. Geographical Distribution This species is native to China, with its range extending from East Qinghai to Central China.[11] It primarily grows in the temperate biome, found on grassy slopes, in forests, and in wet valleys at altitudes ranging from 1,000 to 3,700 meters.[6] Provinces where A. sinomontanum is found include Gansu, Guizhou, Hebei, Hubei, Hunan, Jiangxi, Qinghai, Shaanxi, Shanxi, and Sichuan.[6] Notably, roots of A. sinomontanum cultured in Qinghai Province have been reported to have the highest Lappaconitine content.[12]

1.3. Chemical Composition Besides Lappaconitine, the roots of Aconitum sinomontanum contain a variety of other diterpenoid and norditerpenoid alkaloids.[8][9] Studies have identified compounds such as ranaconitine, sinomontanitines A and B, and sinomontanines A, B, and C.[9] The chloroform (B151607) extract of the plant has been shown to contain the highest concentration of these alkaloids.[8]

Extraction and Isolation of Lappaconitine

The extraction and isolation of Lappaconitine from A. sinomontanum involves a multi-step process beginning with the preparation of the plant material, followed by crude extraction and subsequent purification to achieve high purity.

2.1. General Extraction Workflow

The overall process for obtaining pure Lappaconitine can be visualized as a sequential workflow, starting from the raw plant material and proceeding through various stages of extraction and purification.

G cluster_0 Preparation cluster_1 Crude Extraction cluster_2 Purification cluster_3 Analysis plant Aconitum sinomontanum Roots dried Dried and Powdered Plant Material plant->dried extraction Solvent Extraction (e.g., Ethanol Reflux, Ultrasonic, Microwave) dried->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract purification Chromatographic Separation (e.g., Column Chromatography, HSCCC) crude_extract->purification pure_lappaconitine High-Purity Lappaconitine (>99%) purification->pure_lappaconitine analysis Purity Analysis (HPLC, UPLC-MS/MS) pure_lappaconitine->analysis

Caption: General workflow for Lappaconitine extraction and isolation.

2.2. Experimental Protocols: Crude Extraction

Several methods have been optimized for the extraction of Lappaconitine from the powdered roots of A. sinomontanum. These range from traditional solvent reflux to modern assisted-extraction techniques.

Protocol 2.2.1: Traditional Heating Reflux Extraction This is a classical method for alkaloid extraction.[2]

  • Preparation : The roots of A. sinomontanum are dried and pulverized.

  • Extraction : The powdered material is subjected to heating reflux with ethanol.[13]

  • Filtration : The mixture is filtered to separate the liquid extract from the solid plant residue.

  • Concentration : The filtrate is concentrated under reduced pressure to yield a crude extract.

  • Drying : The resulting residue is dried to obtain the crude alkaloid powder.[13]

Protocol 2.2.2: Ultrasonic-Assisted Extraction (UAE) UAE is a more efficient method that utilizes acoustic cavitation to enhance extraction.

  • Optimization : Response surface methodology can be used to optimize parameters.[12]

  • Procedure : Place the powdered root material in a vessel with an appropriate solvent (e.g., ethanol).

  • Sonication : Submerge the vessel in an ultrasonic bath and apply ultrasonic waves for a specified time and power.

  • Processing : Follow steps 3-5 from the heating reflux protocol.

  • Yield : This method has been reported to achieve a Lappaconitine yield of approximately 0.887%.[12]

Protocol 2.2.3: Microwave-Assisted Extraction (MAE) MAE uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process.

  • Optimization : As with UAE, experimental conditions can be optimized using a Box-Behnken design.[12]

  • Procedure : Mix the powdered root material with a suitable solvent in a microwave-transparent vessel.

  • Irradiation : Place the vessel in a microwave extractor and apply microwave power for a set duration.

  • Processing : Follow steps 3-5 from the heating reflux protocol.

  • Yield : MAE has been shown to produce yields as high as 1.208%.[12]

A combined microwave-assisted ultrasonic extraction has demonstrated the highest yield at 1.227%.[12] These modern methods significantly reduce extraction time compared to traditional techniques.[12]

2.3. Experimental Protocols: Purification

Crude extracts require further purification to isolate Lappaconitine from other alkaloids and impurities. High-Speed Counter-Current Chromatography (HSCCC) and pH-zone-refining CCC are highly effective techniques for this purpose.

Protocol 2.3.1: High-Speed Counter-Current Chromatography (HSCCC) HSCCC is a liquid-liquid partition chromatography technique that avoids irreversible adsorption on solid supports.[14]

  • Solvent System Preparation : Prepare a two-phase immiscible solvent system. A system composed of chloroform-methanol-0.2 mol/L hydrochloric acid (4:1.5:2 v/v/v) has been used successfully.[14] The phases are thoroughly mixed and equilibrated in a separatory funnel at room temperature.

  • Sample Preparation : Dissolve the crude alkaloid extract (e.g., 250 mg) in a mixture of the upper and lower phases of the solvent system.[14]

  • HSCCC Operation :

    • Fill the multilayer coil column entirely with the upper phase (stationary phase).

    • Rotate the apparatus at a high speed (e.g., 800-1000 rpm).

    • Pump the lower phase (mobile phase) into the column at a specific flow rate.

    • Once hydrodynamic equilibrium is reached, inject the sample solution.

  • Fraction Collection : Continuously monitor the effluent and collect fractions.

  • Analysis : Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify those containing pure Lappaconitine.

  • Results : This method can yield approximately 75 mg of Lappaconitine at over 98% purity from 250 mg of crude extract.[14]

Protocol 2.3.2: pH-Zone-Refining Counter-Current Chromatography This technique is particularly effective for separating alkaloids and can handle larger sample loads.

  • Solvent System Preparation : Use a two-phase solvent system such as methyl tert-butyl ether-tetrahydrofuran-distilled water (2:2:3 v/v/v).[15]

  • Reagent Addition : Add a retainer amine, such as triethylamine (B128534) (10 mM), to the organic stationary phase and an eluter acid, such as hydrochloric acid (10 mM), to the aqueous mobile phase.[15]

  • Sample Preparation : The sample is typically a prepurified extract with a Lappaconitine content of around 90%.[15]

  • CCC Operation : Operate the multilayer coil planet centrifuge according to standard procedures, similar to HSCCC.

  • Results : This method is highly efficient for scale-up, capable of yielding 9.0 g of Lappaconitine at over 99% purity from a 10.5 g sample.[15]

G start Crude Alkaloid Extract solvent_prep Prepare Two-Phase Solvent System (e.g., Chloroform-Methanol-HCl) start->solvent_prep sample_prep Dissolve Crude Extract in Solvent Mixture start->sample_prep hsccc_op HSCCC Operation solvent_prep->hsccc_op inject_sample Inject Sample Solution sample_prep->inject_sample fill_column Fill Column with Stationary Phase hsccc_op->fill_column rotate_column Rotate Column at High Speed fill_column->rotate_column pump_mobile Pump Mobile Phase rotate_column->pump_mobile pump_mobile->inject_sample collection Collect Effluent Fractions inject_sample->collection analysis Analyze Fractions by HPLC collection->analysis final_product Combine Pure Fractions (>98% Purity Lappaconitine) analysis->final_product

Caption: Experimental workflow for HSCCC purification of Lappaconitine.

Quantitative Data Summary

The efficiency of various extraction and purification methods can be compared based on the reported yields and final purity of Lappaconitine.

MethodStarting MaterialYieldPurityReference
Extraction
Ultrasonic-Assisted ExtractionA. sinomontanum Root Powder0.887%-[12]
Microwave-Assisted ExtractionA. sinomontanum Root Powder1.208%-[12]
Microwave-Ultrasound ExtractionA. sinomontanum Root Powder1.227%-[12]
Purification
HSCCC250 mg Crude Alkaloid Extract75 mg (30%)>98%[14]
pH-Zone-Refining CCC10.5 g Prepurified Extract (~90% pure)9.0 g (85.7%)>99%[15]

Analytical Quantification Protocols

Accurate quantification of Lappaconitine in plant extracts and biological samples is crucial for quality control and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the primary methods employed.

Protocol 4.1: HPLC for Quality Control

  • Chromatographic System : A standard HPLC system with a UV detector.

  • Column : Discovery C18 column (250 mm × 4.6 mm, 5 µm).[16]

  • Mobile Phase : A mixture of 0.1 mol·L⁻¹ sodium dihydrogen phosphate (B84403) and methanol (B129727) (32:68 v/v).[16]

  • Flow Rate : 0.7 mL·min⁻¹.[16]

  • Detection : UV detection at 252 nm.[16]

  • Quantification : A linear range of 0.02-0.32 mg·mL⁻¹ is achievable for quantification.[16]

Protocol 4.2: UPLC-MS/MS for Biological Samples This method offers high sensitivity and is suitable for determining Lappaconitine concentrations in blood or plasma.[4][17][18]

  • Sample Preparation : Protein precipitation is a common method. For a 20 µL blood sample, add 100 µL of acetonitrile (B52724) containing an internal standard (e.g., khasianine), vortex for 1 minute, and centrifuge at 13,000 rpm for 10 minutes.[18] Inject the supernatant for analysis.[18]

  • Chromatographic System : A UPLC system coupled with a tandem mass spectrometer.

  • Column : UPLC BEH C18 column.[4][18]

  • Mobile Phase : A gradient elution using acetonitrile and 10 mmol/L ammonium (B1175870) acetate (B1210297) with 0.1% formic acid.[4][18]

  • Flow Rate : 0.4 mL/min.[4][18]

  • Mass Spectrometry :

    • Ionization : Electrospray ionization (ESI) in positive mode.[18]

    • Detection : Multiple Reaction Monitoring (MRM) mode.[18]

    • Transitions : For Lappaconitine, the transition monitored is typically m/z 585.5 → m/z 535.5.

  • Sensitivity : This method is highly sensitive, with a lower limit of quantification (LLOQ) reported as low as 0.1 ng/mL in mouse blood.[4][18]

Pharmacological Activity and Mechanism of Action

Lappaconitine is recognized for a wide array of pharmacological activities, including potent analgesic, anti-inflammatory, anti-arrhythmic, and antiepileptic effects.[2][19] Its primary mechanism of action, which distinguishes it from other toxic Aconitum alkaloids like aconitine, is the blockade of sodium channels.[20]

5.1. Sodium Channel Blockade Unlike aconitine, which is a sodium channel activator, Lappaconitine acts as a sodium channel blocker.[20] It inhibits human heart Na+ channels by binding at neurotoxin site 2.[19] This action is the basis for its Class I anti-arrhythmic activity and contributes to its analgesic and antiepileptic properties by reducing neuronal excitability.[19][20]

G LA Lappaconitine Block Blockade LA->Block NaChannel Voltage-Gated Sodium Channel ReducedNa Reduced Na+ Influx NaChannel->ReducedNa Inhibits Block->NaChannel ReducedExcitability Decreased Neuronal & Myocardial Excitability ReducedNa->ReducedExcitability Effect1 Analgesic Effect ReducedExcitability->Effect1 Effect2 Anti-arrhythmic Effect ReducedExcitability->Effect2 Effect3 Antiepileptic Effect ReducedExcitability->Effect3

Caption: Mechanism of action for Lappaconitine via sodium channel blockade.

References

Physicochemical properties of Lappaconitine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of Lappaconitine (B608462) Hydrobromide

Introduction

Lappaconitine hydrobromide is a diterpenoid alkaloid extracted from the roots of plants belonging to the Aconitum genus, such as Aconitum sinomontanum Nakai.[1][2] It is the hydrobromide salt of Lappaconitine and is recognized for its significant analgesic, anti-inflammatory, and antiarrhythmic properties.[3][4][5] This compound has garnered considerable interest in the pharmaceutical industry as a non-addictive analgesic, offering a potential alternative for managing various types of pain, including neuropathic, postoperative, and cancer-related pain.[6][7] Its mechanism of action primarily involves the blockade of voltage-gated sodium channels, which reduces neuronal excitability and inhibits the transmission of pain signals.[5][7] Due to its therapeutic potential, a thorough understanding of its physicochemical properties is crucial for researchers, scientists, and drug development professionals involved in its formulation, quality control, and pharmacological studies.

Physicochemical Properties of Lappaconitine Hydrobromide

The fundamental physicochemical characteristics of Lappaconitine hydrobromide are summarized below. These parameters are essential for the identification, purification, and formulation of the compound.

PropertyValueReferences
Molecular Formula C₃₂H₄₄N₂O₈·HBr[6]
Molecular Weight 665.62 g/mol [6][8]
CAS Number 97792-45-5[6][7][8]
Appearance White to pale yellow or light yellow crystalline powder.[6][8][9]
Melting Point 221 - 226 °C (with decomposition)[6][7][8][9]
Purity/Assay ≥95% (HPLC), ≥98.0%[6][7][8]
Solubility Soluble in water, alcohol, and DMSO.[3][10][11] Insoluble in water or petroleum ether (for the free base, Lappaconitine).[12][3][10][11][12]
Storage Conditions 2 - 8 °C, Desiccate at -20°C[6][7][11]

Detailed Physicochemical Information

Appearance and Physical State

Lappaconitine hydrobromide typically presents as a white to off-white or pale yellow crystalline powder.[6][8][9] This solid physical state is characteristic of many alkaloid salts at room temperature.

Melting Point

The melting point of Lappaconitine hydrobromide is consistently reported in the range of 221-226°C, often with decomposition.[6][7][9] A sharp and defined melting point range is a critical indicator of the purity of a crystalline solid.[13][14] Impurities can lead to a depression and broadening of the melting point range.[14]

Solubility Profile
Spectroscopic Data

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of Lappaconitine hydrobromide.

  • Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for the quantification of Lappaconitine. In positive ion electrospray ionization (ESI) mode, Lappaconitine typically forms a protonated molecular ion [M+H]⁺ at an m/z of 585.5. For quantitative analysis using multiple reaction monitoring (MRM), the transition of the precursor ion m/z 585.5 to a major product ion, such as m/z 535.5, is commonly monitored.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for the structural determination of diterpenoid alkaloids like Lappaconitine.[17][18] These techniques provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the complete assignment of its complex polycyclic structure.[15][19]

  • UV-Visible (UV-Vis) Spectrophotometry: While specific UV-Vis spectral data for Lappaconitine hydrobromide is not detailed in the provided results, this technique is widely used for the quantification of total alkaloids.[20][21] Methods often involve the formation of a colored complex, for example, with a reagent like bromocresol green, which can then be measured at a specific wavelength (e.g., 415 nm or 470 nm).[22][23]

Experimental Protocols

Detailed methodologies are critical for obtaining reliable and reproducible physicochemical data.

Melting Point Determination (Capillary Method)

This method is a standard pharmacopeial procedure for determining the melting point of a solid substance.[13][24]

  • Sample Preparation: A small amount of the finely powdered, dry Lappaconitine hydrobromide is packed into a capillary tube to a height of 2.5-3.5 mm.[24][25]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a heating bath (e.g., a Thiele tube with oil or a metal block apparatus).[25][26]

  • Heating: The apparatus is heated slowly and steadily, typically at a rate of about 1°C per minute, especially when approaching the expected melting point.[14][24]

  • Observation: The temperature at which the substance first begins to liquefy (onset point) and the temperature at which it becomes completely liquid (clear point) are recorded. This range is the melting point of the substance.[24][26]

G cluster_workflow Workflow: Melting Point Determination prep Prepare Sample: Finely powder and dry Lappaconitine HBr pack Pack Capillary Tube (2.5-3.5 mm height) prep->pack setup Place in Melting Point Apparatus pack->setup heat_fast Heat Rapidly (Approximate MP) setup->heat_fast heat_slow Heat Slowly (1°C/min near MP) heat_fast->heat_slow Approach MP observe Record Temperatures: Onset and Clear Point heat_slow->observe result Melting Point Range Determined observe->result

Workflow for Melting Point Determination.
Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility.[27][28]

  • Sample Preparation: An excess amount of Lappaconitine hydrobromide is added to a specific volume of the solvent (e.g., water, buffer of a specific pH) in a sealed container.[27][29]

  • Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the solid and the solution.[29][30]

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step.[30]

  • Analysis: The concentration of Lappaconitine hydrobromide in the clear, saturated supernatant or filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.[28][31]

G cluster_workflow Workflow: Shake-Flask Solubility add_solid Add Excess Lappaconitine HBr to Solvent equilibrate Agitate at Constant Temp (e.g., 24-48h) add_solid->equilibrate separate Separate Solid and Liquid (Centrifuge/Filter) equilibrate->separate analyze Analyze Solute Concentration in Saturated Solution (HPLC/UV) separate->analyze result Equilibrium Solubility Determined analyze->result

Workflow for Shake-Flask Solubility Determination.
pKa Determination

The pKa value is a measure of the acidity of a compound. Potentiometric titration and UV-Vis spectrophotometry are common methods for its determination.[32][33][34]

  • Potentiometric Titration:

    • A solution of Lappaconitine hydrobromide of known concentration is prepared.

    • The solution is titrated with a standardized acid or base.

    • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

    • The pKa is determined from the inflection point of the resulting titration curve.[32][33]

  • UV-Vis Spectrophotometry:

    • A series of buffer solutions with known pH values are prepared.

    • A constant concentration of Lappaconitine hydrobromide is added to each buffer.

    • The UV-Vis absorbance spectrum is recorded for each solution.

    • The pKa is calculated by analyzing the changes in absorbance at a specific wavelength as a function of pH, as the spectra of the protonated and deprotonated forms of the molecule will differ.[32][35]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol outlines a general procedure for the quantification of Lappaconitine in a biological matrix, such as plasma or blood.[1]

  • Sample Preparation: Proteins in the biological sample are precipitated using a solvent like acetonitrile (B52724). An internal standard (IS) is added to correct for variations in extraction and ionization.[1][36]

  • Chromatographic Separation: The supernatant is injected into an HPLC or UPLC system. The analyte (Lappaconitine) and the IS are separated on a C18 column using a mobile phase gradient, typically consisting of acetonitrile and an aqueous solution with a modifier like formic acid or ammonium (B1175870) acetate.[1]

  • Mass Spectrometric Detection: The column effluent is introduced into a mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Quantification: Detection and quantification are performed in Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for Lappaconitine (e.g., m/z 585.5 → 535.5) and the IS. A calibration curve is generated using standards of known concentrations to quantify the amount of Lappaconitine in the sample.[1]

Mechanism of Action: Interaction with Sodium Channels

The primary therapeutic effect of Lappaconitine hydrobromide, its analgesic action, is derived from its interaction with voltage-gated sodium channels (VGSCs).[5] These channels are essential for the initiation and propagation of action potentials in neurons. By binding to VGSCs, Lappaconitine hydrobromide stabilizes their inactive state, which prevents the influx of sodium ions necessary for depolarization. This action effectively dampens neuronal excitability and blocks the transmission of pain signals from the periphery to the central nervous system.[5]

G cluster_pathway Proposed Mechanism of Action Lapp Lappaconitine Hydrobromide VGSC Voltage-Gated Sodium Channel (VGSC) Lapp->VGSC Binds to Block Stabilizes Inactive State of Channel VGSC->Block Na_Influx Inhibition of Na+ Influx Block->Na_Influx Excitability Reduced Neuronal Excitability Na_Influx->Excitability Pain_Signal Blocked Pain Signal Transmission Excitability->Pain_Signal Analgesia Analgesic Effect Pain_Signal->Analgesia

Mechanism of Action of Lappaconitine Hydrobromide.

Conclusion

The physicochemical properties of Lappaconitine hydrobromide, including its appearance, melting point, solubility, and spectroscopic characteristics, are fundamental to its development as a pharmaceutical agent. Standardized experimental protocols are essential for ensuring the quality, purity, and consistency of the compound. The data and methodologies presented in this guide provide a comprehensive resource for professionals in the fields of pharmaceutical research and drug development, facilitating further investigation into the therapeutic applications of this potent, non-addictive analgesic.

References

Lappaconitine: A Technical Whitepaper on a Non-Addictive Diterpenoid Alkaloid for Analgesia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lappaconitine (B608462) (LA), a C18-diterpenoid alkaloid extracted from plants of the Aconitum and Delphinium species, presents a compelling profile as a potent, non-addictive analgesic.[1] With an analgesic efficacy comparable to some opioids, it has been utilized clinically for managing moderate to severe pain, including postoperative and cancer-related pain.[2][3] Its primary mechanism involves the blockade of voltage-gated sodium channels, a pathway distinct from opioid receptor agonism, which underpins its lack of addictive potential.[4][5] This document provides a comprehensive technical overview of lappaconitine, detailing its mechanism of action, pharmacological properties, and the experimental protocols used to validate its efficacy and safety profile. Quantitative data are summarized for comparative analysis, and key molecular pathways and experimental workflows are visualized to facilitate understanding.

Introduction

Lappaconitine is the principal pharmacological constituent derived from the perennial herb Aconitum sinomontanum Nakai.[2] For years, it has been a subject of significant research and clinical application, particularly in China, for its potent analgesic, anti-inflammatory, anti-arrhythmic, and antipyretic properties.[2][6] A key advantage of lappaconitine over traditional analgesics, especially opioids, is its non-narcotic and non-addictive nature, making it a valuable alternative for pain management.[4][7] Its analgesic strength is reported to be seven times that of aminopyrine (B3395922) and comparable to pethidine.[4] Despite its therapeutic benefits, a narrow therapeutic window due to potential cardiotoxicity necessitates careful dosing and further research into safer derivatives.[8]

Mechanism of Analgesic Action

The analgesic effect of lappaconitine is multifactorial, targeting several key components of the pain signaling cascade without involving opioid receptors.[9] The primary mechanism is the blockade of voltage-gated sodium channels (VGSCs), particularly the Nav1.7 subtype, which is crucial for the initiation and propagation of action potentials in nociceptive neurons.[2]

Key Molecular Targets:

  • Voltage-Gated Sodium Channels (VGSCs): Lappaconitine is a known inhibitor of VGSCs, binding to neurotoxin site 2 of the channel.[4][10] This action reduces the inward Na+ current, thereby suppressing neuronal excitability and blocking the transmission of pain signals.[4] It has been shown to inhibit Nav1.7 in a voltage-dependent manner.[8]

  • P2X3 Receptors: In models of neuropathic pain, lappaconitine has been shown to downregulate the expression and sensitization of P2X3 receptors in dorsal root ganglion (DRG) neurons.[4][10] These receptors are implicated in chronic pain states.

  • Neurotransmitter Systems: The analgesic effect is also linked to the modulation of central nervous system pathways. Lappaconitine promotes the release of norepinephrine (B1679862) and inhibits the release of the pro-nociceptive neurotransmitter Substance P in the synaptic cleft.[4] Its effects are also inhibited by damage to serotonergic neurons, suggesting an interaction with the 5-HT system.[2]

  • Endogenous Opioid Peptides: Research indicates that lappaconitine can stimulate spinal microglia to produce dynorphin (B1627789) A, an endogenous opioid peptide that contributes to its analgesic effect.[4][11]

Below is a diagram illustrating the proposed signaling pathways for lappaconitine's analgesic action.

Lappaconitine_Signaling_Pathway Lappaconitine Analgesic Signaling Pathway cluster_Neuron Nociceptive Neuron LA Lappaconitine (LA) VGSC Voltage-Gated Sodium Channels (Nav1.7) LA->VGSC Inhibits P2X3 P2X3 Receptors (in DRG Neurons) LA->P2X3 Downregulates Microglia Spinal Microglia LA->Microglia Stimulates Presynaptic Presynaptic Terminal LA->Presynaptic Modulates Na_Influx Na+ Influx VGSC->Na_Influx P2X3_Expression P2X3 Expression & Sensitization P2X3->P2X3_Expression DynA Dynorphin A Production Microglia->DynA NE Norepinephrine (NE) Release Presynaptic->NE SubP Substance P Release Presynaptic->SubP Postsynaptic Postsynaptic Neuron Pain_Signal Pain Signal Transmission Postsynaptic->Pain_Signal Action_Potential Action Potential Propagation Na_Influx->Action_Potential Action_Potential->Pain_Signal P2X3_Expression->Pain_Signal DynA->Pain_Signal Inhibits NE->Pain_Signal Inhibits SubP->Postsynaptic Activates

Caption: Proposed molecular mechanisms of lappaconitine's analgesic action.

Quantitative Data Summary

The efficacy and toxicity of lappaconitine have been quantified in various preclinical models. The tables below summarize key data points for reference.

Table 1: Analgesic Efficacy of Lappaconitine in Preclinical Pain Models

Pain ModelSpeciesAdministrationEffective Dose (ED50) / DosageOutcome MeasureReference
Acetic Acid-Induced WrithingMouseOral5 mg/kgSignificant inhibition of writhing[2]
Hot Plate TestMouseOral5 mg/kgSignificant increase in pain threshold[2][3]
Formalin TestMouse--Significant inhibition of pain response[3]
CFA-Induced Inflammatory PainRatIntraperitoneal4 mg/kg & 8 mg/kgSignificantly increased paw withdrawal latency[4]
Chronic Constriction Injury (CCI)Rat--Increased pain threshold[4][10]

Table 2: Acute Toxicity of Lappaconitine

SpeciesAdministrationLD50 (Median Lethal Dose)Reference
MouseOral32.4 mg/kg[8]
RatOral20 mg/kg[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following sections describe standard protocols used to assess the analgesic and non-addictive properties of lappaconitine.

Protocol for Assessing Analgesic Efficacy in an Inflammatory Pain Model

This protocol is based on the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model in rats.[4]

Objective: To evaluate the dose-dependent analgesic effect of lappaconitine hydrobromide (LAH) on inflammatory pain.

Materials:

  • Male Wistar rats (SPF grade)

  • Complete Freund's Adjuvant (CFA)

  • Lappaconitine Hydrobromide (LAH) solution

  • Saline solution (vehicle control)

  • Plantar test apparatus (for measuring paw withdrawal latency)

Procedure:

  • Animal Acclimatization: House rats under standard laboratory conditions for at least one week prior to the experiment.

  • Model Induction: Induce inflammation by injecting 100 µL of CFA into the plantar surface of the right hind paw of each rat.

  • Grouping: Divide the animals into groups (n=6-8 per group), including:

    • Saline Control Group

    • CFA + Saline Group (Vehicle)

    • CFA + LAH (e.g., 4 mg/kg) Group

    • CFA + LAH (e.g., 8 mg/kg) Group

  • Drug Administration: Following CFA injection (typically after 24-48 hours to allow inflammation to develop), administer the assigned treatment (saline or LAH) via intraperitoneal injection.

  • Behavioral Testing (Paw Withdrawal Latency - PWL):

    • Place the rat in a clear plastic chamber on a glass surface.

    • Position a radiant heat source beneath the glass, targeting the plantar surface of the CFA-injected paw.

    • Measure the time (in seconds) it takes for the rat to withdraw its paw. This is the PWL.

    • Apply a cut-off time (e.g., 20-30 seconds) to prevent tissue damage.

    • Measure PWL at baseline (before treatment) and at set time points post-treatment (e.g., 30, 60, 90, 120 minutes).

  • Data Analysis: Analyze the change in PWL from baseline for each group. Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significant differences between the treatment and vehicle groups.

Analgesic_Workflow start Start acclimatize 1. Animal Acclimatization (Wistar Rats) start->acclimatize induce 2. Model Induction (CFA Injection in Hind Paw) acclimatize->induce group 3. Random Group Assignment (Vehicle, LAH 4mg/kg, LAH 8mg/kg) induce->group admin 4. Drug Administration (Intraperitoneal Injection) group->admin test 5. Behavioral Testing (Measure Paw Withdrawal Latency) admin->test analyze 6. Data Analysis (ANOVA, Post-hoc tests) test->analyze end End analyze->end

Caption: Experimental workflow for the CFA-induced inflammatory pain model.
Protocol for Assessing Addiction Liability

The Conditioned Place Preference (CPP) paradigm is a standard preclinical model to evaluate the rewarding or aversive properties of a substance, and thus its potential for addiction.[12][13]

Objective: To determine if lappaconitine induces a conditioned place preference, which would be indicative of rewarding (and potentially addictive) properties.

Materials:

  • Male mice or rats

  • Conditioned Place Preference (CPP) apparatus (typically a three-chamber box with distinct visual and tactile cues in the two outer chambers)

  • Lappaconitine solution

  • Saline solution (vehicle control)

  • Positive control (e.g., Morphine)

  • Video tracking software

Procedure:

  • Phase 1: Habituation & Pre-Test (Baseline Preference):

    • On Day 1, place the animal in the central compartment and allow free access to all three chambers for a set duration (e.g., 15-30 minutes).

    • Record the time spent in each of the outer chambers to determine any innate preference. Animals showing a strong unconditioned preference for one side may be excluded. The design should be unbiased, where the drug is paired with the initially non-preferred side.[14]

  • Phase 2: Conditioning (Drug-Chamber Pairing):

    • This phase typically lasts for 6-8 days.[14]

    • On "drug" conditioning days, administer lappaconitine (or the positive control, morphine) and immediately confine the animal to one of the outer chambers for a set period (e.g., 30-45 minutes).[14]

    • On "vehicle" conditioning days, administer saline and confine the animal to the opposite outer chamber for the same duration.

    • The order of drug and vehicle administration is alternated daily.

  • Phase 3: Post-Conditioning Test (Preference Test):

    • One day after the final conditioning session, place the animal (in a drug-free state) back into the central compartment and allow free access to all chambers, as in the pre-test.

    • Record the time spent in each of the outer chambers for 15-30 minutes.

  • Data Analysis: Calculate the CPP score, typically as the time spent in the drug-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-test. A significant increase in time spent in the drug-paired chamber indicates a rewarding effect (place preference). A lack of significant change suggests the absence of rewarding properties.

CPP_Workflow Conditioned Place Preference (CPP) Experimental Workflow cluster_phase2 Conditioning Cycle phase1 Phase 1: Pre-Test (Day 1) Measure baseline time in each chamber phase2 Phase 2: Conditioning (Days 2-8) Alternate daily pairings phase1->phase2 phase3 Phase 3: Preference Test (Day 9) Measure time in each chamber (drug-free) phase2->phase3 analysis Data Analysis Compare time spent in drug-paired chamber (Pre-Test vs. Preference Test) phase3->analysis drug_day Drug Day: Inject LA/Morphine Confine to Chamber A saline_day Saline Day: Inject Saline Confine to Chamber B outcome Outcome Significant Increase = Rewarding Effect No Change = Non-Addictive Profile analysis->outcome

Caption: Workflow for assessing addiction liability using Conditioned Place Preference.

Conclusion and Future Directions

Lappaconitine stands out as a clinically relevant analgesic with a well-documented, non-opioid mechanism of action. Its ability to potently inhibit pain signals via sodium channel blockade and modulation of other key pathways, combined with a lack of rewarding properties, positions it as a strong candidate for managing various pain conditions without the risk of addiction.[2][4] However, its clinical utility is tempered by a narrow therapeutic index.[8] Future research should focus on the development of novel derivatives and drug delivery systems to improve its safety profile, enhance its therapeutic window, and fully realize the potential of this unique non-addictive analgesic.

References

A Technical Guide to the Biological Activities of Diterpenoid Alkaloids: Focus on Lappaconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

November 2025

Introduction

Diterpenoid alkaloids, a complex class of natural products primarily found in plants of the genera Aconitum and Delphinium, have long been a subject of intense scientific scrutiny due to their potent and diverse biological activities.[1] Among these, Lappaconitine (B608462) (LA), a C18-diterpenoid alkaloid, has emerged as a significant pharmacological agent.[2] Clinically used for its analgesic properties, particularly in the management of postoperative and cancer-related pain, Lappaconitine boasts a non-addictive profile, a distinct advantage over traditional opioid analgesics.[3][4] Its therapeutic potential extends beyond pain relief, with demonstrated anti-inflammatory, anti-arrhythmic, and anti-epileptic activities.[3][4] This technical guide provides an in-depth overview of the biological activities of Lappaconitine, with a focus on its mechanism of action, quantitative efficacy and toxicity data, detailed experimental protocols for its evaluation, and the key signaling pathways it modulates.

Core Biological Activities and Mechanisms of Action

Lappaconitine's pharmacological effects are primarily attributed to its interaction with voltage-gated sodium channels (VGSCs).[5][6] It acts as a blocker of these channels, particularly the Nav1.7 subtype, which is crucial for pain signal transmission.[7][8] By binding to the channel, Lappaconitine stabilizes its inactive state, thereby reducing neuronal excitability and impeding the propagation of pain signals.[5][9] This mechanism is central to its analgesic and anti-arrhythmic effects.[9][10]

The anti-inflammatory properties of Lappaconitine and its derivatives are mediated through the modulation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[11][12] By inhibiting these pathways, Lappaconitine reduces the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[9][12]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activities and toxicity of Lappaconitine and its derivatives.

Table 1: Analgesic Activity and Acute Toxicity of Lappaconitine and Its Derivatives

CompoundAnalgesic Activity ModelED₅₀ (mg/kg)Acute Toxicity (LD₅₀, mg/kg)Therapeutic Index (LD₅₀/ED₅₀)Animal ModelReference
Lappaconitine (LA)Acetic Acid Writhing Test3.510.5 - 11.7 (i.p.)~3Mice[2][13]
Lappaconitine (LA)Acetic Acid Writhing Test-32.4 (oral)-Mice[11][14]
Lappaconitine (LA)Acetic Acid Writhing Test-20 (oral)-Rats[11][14]
N-deacetyllappaconitine (DLA)Acetic Acid Writhing Test3.823.5 (i.p.)~6.2Mice[2][13]
Derivative 34aAcetic Acid Writhing & Hot Plate Test5 (oral)> 1500 (oral)>300CD-1 Mice[12][15]
Carbamate Analog 5aNot Specified1.2Not SpecifiedNot SpecifiedMice[16]
Carbamate Analog 5cNot Specified1.6Not SpecifiedNot SpecifiedMice[16]

Table 2: In Vitro Anti-inflammatory and Sodium Channel Blocking Activity of Lappaconitine and Its Derivatives

CompoundBiological ActivityIC₅₀ (µM)Cell Line / ChannelReference
Lappaconitine (LA)Inhibition of LPS-induced NO production> 30RAW 264.7[13]
Derivative A4Inhibition of LPS-induced NO production12.91RAW 264.7[13][17]
Derivative 6Inhibition of LPS-induced NO production10.34 ± 2.05RAW 264.7[9]
Derivative 19Inhibition of LPS-induced NO production18.18 ± 4.80RAW 264.7[9]
Derivative 70Inhibition of LPS-induced NO production15.66 ± 0.88RAW 264.7[9]
Lappaconitine (LA)Nav1.7 Channel Inhibition27.67 (15.68–39.66)HEK293 cells[8][18][19]

Table 3: Anti-arrhythmic Activity of Lappaconitine and N-deacetylappaconitine (N-DAL)

CompoundArrhythmia ModelEffective Dose (mg/kg)Animal ModelReference
N-deacetylappaconitine (N-DAL)Aconitine-induced0.05-0.1 (oral)Rats[20]
N-deacetylappaconitine (N-DAL)Barium chloride-inducedNot specifiedRats[7]
Lappaconitine Halogen DerivativesCalcium chloride- and adrenaline-inducedNot specifiedIn vivo and in vitro[21]

Experimental Protocols

Acetic Acid-Induced Writhing Test for Analgesic Activity

This is a standard in vivo model for screening peripherally acting analgesics.[5]

  • Animals: Male ICR mice (20-30 g).[3][4]

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week with free access to food and water. They are fasted for 12-18 hours before the experiment, with continued access to water.[5]

  • Grouping: Animals are randomly divided into groups (n=6-8 per group): Vehicle Control, Test Compound (e.g., Lappaconitine at various doses), and Positive Control (e.g., Diclofenac sodium, 10 mg/kg).[5]

  • Drug Administration: The test compound or vehicle is administered, typically intraperitoneally (i.p.) or orally (p.o.), 30-60 minutes before the induction of writhing.[5]

  • Induction of Writhing: A 0.6-1% solution of acetic acid is injected intraperitoneally (10 ml/kg or 1 ml/100g body weight).[3][5]

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an observation chamber. After a 5-minute latency period, the number of writhes (abdominal constrictions, trunk twisting, and hind limb stretching) is counted for a 10-20 minute period.[5]

  • Data Analysis: The mean number of writhes for each group is calculated. The percentage of inhibition is determined using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatize Animal Acclimatization (1 week) fasting Fasting (12-18 hours) acclimatize->fasting grouping Grouping (Control, Test, Positive Control) fasting->grouping admin Drug Administration (i.p. or p.o.) grouping->admin wait Absorption Period (30-60 min) admin->wait induce Acetic Acid Injection (i.p.) wait->induce observe Observation (Count Writhes for 10-20 min) induce->observe calculate Calculate Mean Writhes observe->calculate inhibition Calculate % Inhibition calculate->inhibition

Workflow for Acetic Acid-Induced Writhing Test.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This model is widely used to assess the anti-inflammatory potential of compounds.[22][23]

  • Animals: Male Wistar rats or mice.[23][24]

  • Procedure:

    • Baseline paw volume is measured using a plethysmometer.[24]

    • The test compound or vehicle is administered (e.g., orally or intraperitoneally).

    • After a set time (e.g., 30-60 minutes), 1% carrageenan solution (e.g., 100 µL) is injected into the subplantar region of the right hind paw.[23][24]

    • Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, 6, 24, and 72 hours).[24]

  • Data Analysis: The increase in paw volume (edema) is calculated as the difference between the paw volume at a specific time point and the baseline paw volume. The percentage of inhibition of edema is calculated for the treated groups compared to the control group.

G cluster_pre Pre-treatment cluster_induction Induction cluster_measurement Measurement & Analysis baseline Measure Baseline Paw Volume admin Administer Test Compound or Vehicle baseline->admin carrageenan Inject Carrageenan into Paw admin->carrageenan measure Measure Paw Volume at Time Intervals carrageenan->measure calculate Calculate Edema & % Inhibition measure->calculate

Workflow for Carrageenan-Induced Paw Edema Test.

Whole-Cell Patch-Clamp Assay for Nav1.7 Inhibition

This electrophysiological technique allows for the direct measurement of ion channel activity.[1][25]

  • Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human Nav1.7 channel.[1][25]

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.[25]

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.[25]

  • Voltage Protocol:

    • Hold the cell at a negative potential (e.g., -120 mV) to ensure channels are in a resting state.[1]

    • Apply a depolarizing pulse (e.g., to 0 mV for 20 ms) to elicit an inward sodium current.[26]

  • Compound Application: The test compound (e.g., Lappaconitine) is applied at various concentrations via a perfusion system.

  • Data Analysis: The effect of the compound on the peak sodium current is measured at each concentration. The concentration-response curve is plotted to determine the IC₅₀ value.

G cluster_setup Setup cluster_recording Recording cluster_pharma Pharmacology cell_prep Prepare Stably Transfected Cells seal Form Gigaseal cell_prep->seal pipette Prepare Patch Pipette with Internal Solution pipette->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell voltage_clamp Apply Voltage Protocol whole_cell->voltage_clamp record_current Record Sodium Current voltage_clamp->record_current perfuse Perfuse with Test Compound record_current->perfuse record_block Record Current Block perfuse->record_block washout Washout record_block->washout

Workflow for Whole-Cell Patch-Clamp Assay.

Signaling Pathways Modulated by Lappaconitine

NF-κB Signaling Pathway in Inflammation

Lappaconitine and its derivatives have been shown to inhibit the activation of the NF-κB pathway, a key regulator of inflammation.[9][17]

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Induces LA Lappaconitine LA->IKK Inhibits G LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activates MAPKK MAPKK (e.g., MEK1/2, MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK1/2, p38, JNK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Genes Pro-inflammatory Gene Expression AP1->Genes Induces LA_deriv Lappaconitine Derivatives LA_deriv->MAPK Inhibits Phosphorylation

References

Unraveling the Central Nervous System Targets of Lappaconitine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lappaconitine (B608462), a diterpenoid alkaloid extracted from plants of the Aconitum and Delphinium species, has a long history of use in traditional medicine for its analgesic properties.[1] In modern pharmacology, it is recognized for its potent, non-addictive analgesic effects, making it a compound of significant interest for pain management.[2][3] This technical guide provides an in-depth exploration of the molecular targets of Lappaconitine within the central nervous system (CNS), offering a comprehensive resource for researchers and professionals in drug development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.

Core Molecular Targets: Voltage-Gated Sodium Channels

The primary mechanism of action for Lappaconitine's effects in the CNS is the inhibition of voltage-gated sodium (Nav) channels.[4][5][6] These channels are crucial for the initiation and propagation of action potentials in neurons. By blocking these channels, Lappaconitine effectively dampens neuronal excitability, which is a key factor in the transmission of pain signals.[6]

Lappaconitine exhibits a voltage-dependent inhibition of Nav channels, with a higher affinity for the open and inactivated states of the channel.[1][6] This suggests that its inhibitory action is more pronounced in neurons that are actively firing, a characteristic that is particularly relevant in pathological pain states.

Quantitative Data: Inhibition of Voltage-Gated Sodium Channel Isoforms

Lappaconitine has been shown to inhibit several isoforms of Nav channels. The following table summarizes the available quantitative data on its inhibitory activity.

Target IsoformParameterValueSpecies/Cell LineHolding PotentialReference
Nav1.7 IC₅₀27.67 µM (95% CI: 15.68–39.66 µM)Human (HEK293 cells)-70 mV[1]
IC₅₀65.33 µM (95% CI: 51.94–78.71 µM)Human (HEK293 cells)-50 mV[1]
IC₅₀133.20 µM (95% CI: 92.91–173.40 µM)Human (HEK293 cells)-70 mV (perfusion method)[1]
IC₅₀221.30 µM (95% CI: 168.80–273.80 µM)Human (HEK293 cells)-120 mV[1]
Nav1.3 % Inhibition46% ± 4% at 100 µMNot specifiedNot specified[1]
Nav1.4 % Inhibition38% ± 4% at 100 µMNot specifiedNot specified[1]
Nav1.5 % Inhibition29% ± 4% at 100 µMNot specifiedNot specified[1]
Nav1.8 % Inhibition22% ± 7% at 100 µMNot specifiedNot specified[1]

Other Molecular Targets and Mechanistic Insights

Beyond its direct action on Nav channels, the analgesic effects of Lappaconitine appear to involve a broader network of molecular targets and pathways within the CNS.

  • P2X3 Receptors: Studies have indicated that Lappaconitine can down-regulate the expression of P2X3 receptors in dorsal root ganglion neurons.[3][7][8] These receptors are ATP-gated ion channels that play a significant role in nociceptive signaling.

  • Central Noradrenergic and Serotonergic Systems: The antinociceptive effects of Lappaconitine are reportedly attenuated by the depletion of central noradrenaline and serotonin.[1] This suggests an interaction with these monoaminergic systems, potentially involving β-adrenoceptors and 5-HT2 receptors in the brain, and α-adrenoceptors and 5-HT1 receptors in the spinal cord.[9][10][11] However, one study using rat hippocampal synaptosomes found that Lappaconitine and its N-deacetylated metabolite did not directly inhibit the uptake of [3H]noradrenaline, suggesting an indirect modulatory role.[12]

  • Spinal Microglial Dynorphin (B1627789) A: Lappaconitine has been shown to stimulate the expression of dynorphin A in spinal microglia.[13] Dynorphin A is an endogenous opioid peptide that can produce analgesia by acting on κ-opioid receptors.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Lappaconitine and a typical experimental workflow for its characterization.

Lappaconitine_Signaling_Pathway cluster_direct Direct Inhibition cluster_downstream Downstream Effects cluster_indirect Indirect Mechanisms Lappaconitine Lappaconitine Nav_channels Voltage-Gated Sodium Channels (Nav1.3, 1.4, 1.5, 1.7, 1.8) Lappaconitine->Nav_channels Inhibits Microglia Spinal Microglia Lappaconitine->Microglia Stimulates P2X3 P2X3 Receptor Expression Lappaconitine->P2X3 Down-regulates Noradrenergic_Serotonergic Noradrenergic & Serotonergic Systems Lappaconitine->Noradrenergic_Serotonergic Modulates Action_Potential Action Potential Propagation Neuronal_Excitability Neuronal Excitability Action_Potential->Neuronal_Excitability Decreases Pain_Signal Pain Signal Transmission Neuronal_Excitability->Pain_Signal Reduces Analgesia Analgesia Pain_Signal->Analgesia Leads to Dynorphin_A Dynorphin A Expression Microglia->Dynorphin_A Increases KO_receptor κ-Opioid Receptor Dynorphin_A->KO_receptor Activates KO_receptor->Analgesia Contributes to P2X3->Pain_Signal Modulates Noradrenergic_Serotonergic->Pain_Signal Modulates Experimental_Workflow start Start: Hypothesis Generation cell_culture Cell Culture (e.g., HEK293 expressing Nav channels) start->cell_culture animal_model Animal Model of Neuropathic Pain start->animal_model electrophysiology Whole-Cell Patch-Clamp Recording cell_culture->electrophysiology radioligand_binding Radioligand Binding Assay cell_culture->radioligand_binding data_analysis_ephys Data Analysis (IC₅₀ determination) electrophysiology->data_analysis_ephys conclusion Conclusion and Further Studies data_analysis_ephys->conclusion data_analysis_binding Data Analysis (Ki determination) radioligand_binding->data_analysis_binding data_analysis_binding->conclusion treatment Lappaconitine Administration animal_model->treatment behavioral_testing Behavioral Testing (e.g., von Frey test) treatment->behavioral_testing tissue_collection Tissue Collection (e.g., Spinal Cord) behavioral_testing->tissue_collection western_blot Western Blot Analysis (e.g., for Dynorphin A) tissue_collection->western_blot data_analysis_wb Data Analysis (Protein expression levels) western_blot->data_analysis_wb data_analysis_wb->conclusion

References

An In-depth Technical Guide to the Effects of Lappaconitine on Neuronal Excitability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lappaconitine (B608462) (LA), a C18-diterpenoid alkaloid derived from plants of the Aconitum genus, has a long history of use in traditional medicine for its analgesic properties.[1] This technical guide provides a comprehensive overview of the electrophysiological effects of lappaconitine on neuronal excitability, with a primary focus on its interaction with voltage-gated sodium channels (Nav). This document summarizes key quantitative data, details experimental methodologies for studying its effects, and provides visual representations of its mechanism of action and relevant experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in pain research and the development of novel analgesic drugs.

Core Mechanism of Action: Inhibition of Voltage-Gated Sodium Channels

Lappaconitine's primary mechanism for reducing neuronal excitability is through the inhibition of voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in neurons.[2][3] Unlike the structurally similar aconitine, which is a sodium channel agonist, lappaconitine acts as a channel blocker.[4][5]

The inhibitory action of lappaconitine is characterized by several key features:

  • Voltage-Dependence: The blocking effect of lappaconitine is more pronounced at more depolarized membrane potentials.[6] This suggests that the drug has a higher affinity for the open or inactivated states of the sodium channel over the resting state.[2][4]

  • Slow Onset and Irreversibility: Compared to conventional local anesthetics like tetracaine (B1683103) and bupivacaine, which exhibit rapid and reversible blockage, lappaconitine's inhibition of sodium channels is slow to develop and is largely irreversible.[6] For instance, at a concentration of 300 µmol/L, it can take over 10 minutes to reach a steady-state block of Nav1.7 channels.[6]

  • Binding Site: Lappaconitine is believed to bind to the neurotoxin receptor site 2 on the alpha subunit of the sodium channel.[1][2] This site is also the target for other toxins like batrachotoxin (B49) and aconitine, although their functional effects differ.[7] Evidence suggests an overlapping but non-identical binding region with local anesthetics.[4]

  • Minimal Effect on Channel Gating: A distinguishing feature of lappaconitine is that it does not significantly alter the voltage-dependence of activation or inactivation of the sodium channels it blocks.[6] This is in contrast to many other sodium channel modulators.

Quantitative Data on Lappaconitine's Effects

The following tables summarize the quantitative data on the inhibitory effects of lappaconitine on various voltage-gated sodium channel isoforms.

Table 1: Inhibitory Concentration (IC50) of Lappaconitine on Nav1.7

Holding PotentialMethodIC50 (µmol/L) [95% Confidence Interval]Cell TypeReference
-50 mVPerfusion65.33 [51.94–78.71]HEK293[6]
-70 mVPerfusion133.20 [92.91–173.40]HEK293[6]
-70 mVIncubation (20 min)27.67 [15.68–39.66]HEK293[3][6][8]
-120 mVPerfusion221.30 [168.80–273.80]HEK293[6]

Table 2: Percentage Inhibition of Various Nav Isoforms by Lappaconitine

Nav IsoformConcentration (µmol/L)Percent Inhibition (Mean ± SEM)Cell TypeReference
Nav1.310046% ± 4%HEK293[6]
Nav1.410038% ± 4%HEK293[6]
Nav1.510029% ± 4%HEK293[6]
Nav1.710053% ± 4%HEK293[6]
Nav1.810022% ± 7%HEK293[6]

Effects on Neuronal Firing and Other Ion Channels

Lappaconitine has been shown to inhibit the excitability of hippocampal pyramidal cells and decrease the duration of epileptiform bursts.[1] Studies on rat hippocampal slices have demonstrated that lappaconitine (at concentrations of 3-100 µM) inhibits population spikes and field excitatory postsynaptic potentials (EPSPs) in an activity-dependent manner, meaning its effect is enhanced with increased stimulation frequency.[9]

While the primary target of lappaconitine is voltage-gated sodium channels, some studies have investigated its effects on other ion channels. It has been reported that lappaconitine does not inhibit voltage-dependent potassium currents or calcium currents in isolated trigeminal ganglia neurons.[6] However, its metabolite, N-deacetyllappaconitine, has been shown to partially inhibit K+ currents in rat hippocampal neurons.

Beyond direct channel blockade, lappaconitine's analgesic effects may also involve other mechanisms, such as the downregulation of P2X3 receptor expression in dorsal root ganglion (DRG) neurons.[1][10][11]

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Recording of Nav1.7 Currents in HEK293 Cells

This protocol is a synthesized methodology based on practices described in the cited literature for studying the effects of lappaconitine on heterologously expressed sodium channels.[6][12][13]

I. Cell Culture and Preparation:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.7 channel.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain channel expression.

  • Plating: Cells are plated onto glass coverslips 24-48 hours prior to recording to achieve 50-70% confluency.

II. Solutions:

  • External Solution (aCSF): Comprising (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. The solution is bubbled with carbogen (B8564812) (95% O2, 5% CO2) to maintain a pH of 7.4. Osmolarity is adjusted to ~290 mOsm.

  • Internal Solution (Pipette Solution): Comprising (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. The pH is adjusted to 7.2 with KOH, and osmolarity is adjusted to ~270 mOsm. For recording sodium currents, K-gluconate can be replaced with a cesium-based salt (e.g., CsF or Cs-gluconate) to block potassium channels.

III. Electrophysiological Recording:

  • Setup: A standard patch-clamp rig equipped with an inverted microscope, micromanipulator, amplifier (e.g., Axopatch 700B), and data acquisition system.

  • Pipettes: Pulled from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Procedure:

    • A coverslip with cells is placed in the recording chamber and perfused with the external solution at a rate of 1.5-2 mL/min.

    • A cell is identified for patching. The recording pipette is advanced towards the cell membrane.

    • A gigaohm seal (>1 GΩ) is formed between the pipette tip and the cell membrane.

    • The cell membrane is ruptured by applying gentle suction to achieve the whole-cell configuration.

    • The cell is held at a holding potential of -120 mV to ensure the availability of the sodium channels.

IV. Voltage-Clamp Protocols:

  • Current-Voltage (I-V) Relationship: From a holding potential of -120 mV, apply depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments for 20 ms).

  • Steady-State Inactivation: From a holding potential of -120 mV, apply a series of 500 ms (B15284909) prepulses to various voltages (e.g., -120 mV to +30 mV) followed by a test pulse to 0 mV for 20 ms.

  • Drug Application: Lappaconitine is dissolved in the external solution and applied to the cell via the perfusion system. Due to its slow onset, recordings are typically taken after a 10-20 minute incubation period to allow the block to reach a steady state.

V. Data Analysis:

  • Data is analyzed using software such as Clampfit and GraphPad Prism.

  • Peak inward currents are measured to determine the extent of channel inhibition.

  • IC50 values are calculated by fitting the concentration-response data to a Hill equation.

Visualizations

Signaling Pathway of Lappaconitine Action

lappaconitine_pathway Lappaconitine's Mechanism of Action on Neuronal Excitability lappaconitine Lappaconitine nav_channel Voltage-Gated Sodium Channel (Nav) lappaconitine->nav_channel Binds to Neurotoxin Site 2 block Blockage na_influx Na+ Influx nav_channel->na_influx Mediates depolarization Membrane Depolarization na_influx->depolarization action_potential Action Potential Generation & Propagation depolarization->action_potential neuronal_excitability Neuronal Excitability action_potential->neuronal_excitability block->na_influx Inhibits

Caption: Mechanism of lappaconitine-induced reduction in neuronal excitability.

Experimental Workflow for Evaluating Lappaconitine's Effect

experimental_workflow Workflow for Patch-Clamp Analysis of Lappaconitine cell_prep Cell Preparation (HEK293 expressing Nav1.7) patching Whole-Cell Patch-Clamp cell_prep->patching baseline Baseline Recording (Control) patching->baseline drug_app Lappaconitine Application (Perfusion) baseline->drug_app post_drug Post-Drug Recording drug_app->post_drug data_analysis Data Analysis (Inhibition, IC50) post_drug->data_analysis

Caption: A typical experimental workflow for studying ion channel blockers.

Logical Relationship of Lappaconitine's Mechanism

mechanism_comparison Comparison of Sodium Channel Blocker Mechanisms cluster_lappaconitine Lappaconitine cluster_local_anesthetics Local Anesthetics (e.g., Tetracaine, Bupivacaine) la Slow Onset lb Irreversible lc No Gating Change ld Voltage-Dependent ta Rapid Onset tb Reversible tc Can Alter Gating td Use-Dependent

Caption: Key mechanistic differences between lappaconitine and local anesthetics.

Conclusion

Lappaconitine reduces neuronal excitability primarily through a slow, irreversible, and voltage-dependent block of voltage-gated sodium channels, with a notable potency for the Nav1.7 isoform, a key player in pain signaling. Its unique mechanism of action, which does not significantly alter channel gating, distinguishes it from traditional local anesthetics. The quantitative data and experimental protocols provided in this guide offer a foundational resource for further investigation into the therapeutic potential of lappaconitine and the development of novel, non-addictive analgesics. Further research is warranted to fully elucidate its binding site interactions and the structural determinants of its distinct inhibitory profile.

References

The Dual Nature of Aconitum: A Technical Guide to Its Historical and Medicinal Use

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the genus Aconitum, notorious for its potent toxicity yet revered for centuries in traditional medicine. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the history, traditional applications, chemical constituents, and pharmacological mechanisms of Aconitum, with a focus on the critical role of traditional processing in mitigating its toxicity.

Historical and Traditional Medical Context

The genus Aconitum, commonly known as aconite, monkshood, or wolfsbane, encompasses over 250 species of flowering plants within the Ranunculaceae family.[1] Native to mountainous regions of the Northern Hemisphere, these plants have a long and storied history, recognized dually as a deadly poison and a powerful medicine.[1][2]

In Traditional Chinese Medicine (TCM), the use of Aconitum species, particularly Aconitum carmichaeli (Chuan Wu and Fu Zi), dates back at least 2,000 years, with its first mention in the ancient herbal classic Shennong's Materia Medica.[3] In TCM theory, Aconitum is characterized as acrid and hot, used to treat conditions of "Yang deficiency," which manifest as cold extremities, a faint pulse, cold pain, and edema.[4][5] It is considered a primary herb for restoring Yang energy and dispelling cold and dampness to alleviate pain.[4]

In the Ayurvedic system of medicine from India, Aconitum has been used to treat fever, inflammation, and diarrhea.[3] Traditional Ayurvedic practice also acknowledges the plant's toxicity and employs a purification process known as "Shodhana" to render it safe for therapeutic use.[6] This process often involves treating the herb with cow's urine or milk.[3][6]

European folk medicine has also utilized Aconitum, primarily for its analgesic properties in conditions like neuralgia, sciatica, and rheumatism. In the 19th century, it was a part of official pharmacopeias in some European countries. Additionally, Aconitum napellus is a prominent remedy in homeopathy, used for acute conditions with sudden onset, such as high fever, anxiety, and shock.[7][8]

Historically, the potent toxicity of raw Aconitum was well-known, and it was used as a poison for hunting and warfare, famously as an arrow poison by ancient Greeks.[1][2] This extreme toxicity necessitates meticulous processing before any medicinal application.

Chemical Constituents and the Imperative of Processing

The profound pharmacological and toxicological effects of Aconitum are primarily attributed to its complex profile of diterpenoid alkaloids. These are broadly classified into two main groups:

The traditional processing of Aconitum, known as Paozhi in TCM, is a critical step to reduce its toxicity and enhance its therapeutic properties.[9][12] The primary chemical transformation during processing is the hydrolysis of the highly toxic DDAs into the significantly less toxic MDAs.[6][13] This is typically achieved through methods such as boiling, steaming, or soaking, sometimes in combination with other herbs like licorice or ginger.[14][15]

Quantitative Impact of Processing on Alkaloid Content

The effectiveness of traditional processing methods in reducing toxicity is quantifiable through the analysis of alkaloid content before and after treatment. The following table summarizes data from various studies, demonstrating the significant reduction in toxic DDAs.

Aconitum ProductProcessing MethodAconitine (AC)Mesaconitine (MA)Hypaconitine (HA)Reference
Raw Chuanwu-HighHighHigh[3]
Processed ChuanwuBoiling/SteamingSignificantly ReducedSignificantly ReducedReduced[3]
Raw Fu-Zi-1.32 mg/g0.31 mg/g0.18 mg/g[16]
Processed Fu-Zi (boiled for 3h)BoilingUndetectableUndetectableUndetectable[16]
Raw A. kusnezoffii-High DDA contentHigh DDA contentHigh DDA content[17]
Processed A. kusnezoffiiVariesLower DDA contentLower DDA contentLower DDA content[17]
Toxicity Profile of Key Aconitum Alkaloids

The toxicity of Aconitum is directly correlated with its DDA content. The following table presents the median lethal dose (LD50) values for some of the primary alkaloids, highlighting the dramatic difference in toxicity between the raw constituents and their processed forms.

Alkaloid/ExtractAnimal ModelRoute of AdministrationLD50Reference
AconitineMouseOral1.8 mg/kg[18]
High Affinity Alkaloids (DDAs)Mouse-70 µg/kg[19]
Low Affinity Alkaloids (MDAs)Mouse-30 mg/kg[19]
Processed Aconite PowderMouse-Very low toxicity[2]

Experimental Protocols

Protocol for Quantification of Aconitum Alkaloids via HPLC

This protocol provides a general methodology for the quantitative analysis of major alkaloids in raw and processed Aconitum samples, based on common practices in published research.[3][20]

3.1.1 Sample Preparation and Extraction

  • Air-dry and grind the Aconitum root samples to a homogeneous powder (e.g., 60 mesh).

  • Accurately weigh 10 g of the powder and add 5 volumes of 70% methanol (B129727) (g/mL).

  • Allow the sample to soak for 1 hour.

  • Perform ultrasonic extraction for 30 minutes (e.g., 250 W, 40 kHz).

  • After cooling to room temperature, replenish any lost weight with 70% methanol.

  • Filter the extract through a 0.22-μm nylon membrane prior to HPLC analysis.

3.1.2 HPLC-DAD System and Conditions

  • HPLC System: An Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode array detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of (A) aqueous buffer (e.g., 25 mM triethylamine (B128534) adjusted to pH 3.0 with phosphoric acid) and (B) acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 45°C.

  • Detection Wavelength: 230-240 nm.

  • Injection Volume: 20 µL.

3.1.3 Quantification

  • Prepare a series of standard solutions of aconitine, mesaconitine, and hypaconitine of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration for each standard.

  • Inject the prepared sample extracts and determine the peak areas for the alkaloids of interest.

  • Calculate the concentration of each alkaloid in the samples by interpolating from the calibration curve.

Protocol for In Vivo Analgesic Activity Assessment (Hot Plate Test)

This protocol describes a common method to evaluate the central analgesic effects of processed Aconitum extracts in a mouse model.[21][22]

3.2.1 Animals and Dosing

  • Use male Kunming mice (or a similar strain) weighing 18-22 g.

  • House the animals under standard laboratory conditions with free access to food and water.

  • Prepare the processed Aconitum extract at desired concentrations (e.g., 0.3 mg/kg and 0.9 mg/kg of aconitine equivalent). A vehicle control (e.g., saline) and a positive control (e.g., aspirin (B1665792) 200 mg/kg) should also be prepared.

  • Administer the test substances orally (p.o.) to the respective groups of mice.

3.2.2 Hot Plate Procedure

  • Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • At a predetermined time after drug administration (e.g., 30 or 60 minutes), place each mouse individually on the hot plate.

  • Record the latency time for the first sign of nociception, such as licking a hind paw or jumping.

  • To prevent tissue damage, a cut-off time (e.g., 60 seconds) must be established. If the mouse does not respond by the cut-off time, it should be removed from the hot plate, and the latency is recorded as the cut-off time.

3.2.3 Data Analysis

  • Compare the mean latency times of the treatment groups with the control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

  • An increase in the latency time indicates an analgesic effect.

Mechanisms of Action and Signaling Pathways

Toxicological Mechanism: Voltage-Gated Sodium Channel Modulation

The primary mechanism underlying the severe cardiotoxicity and neurotoxicity of DDAs is their interaction with voltage-gated sodium channels (VGSCs).[4] Aconitine and related alkaloids bind to site 2 on the alpha-subunit of the VGSC.[4][14] This binding prevents the channel from inactivating, leading to a persistent influx of sodium ions. The sustained depolarization of excitable membranes in neurons and cardiomyocytes results in arrhythmias, paralysis, and other toxic effects.[4]

G Mechanism of Aconitine-Induced Toxicity Aconitine Aconitine (DDA) VGSC Voltage-Gated Sodium Channel (VGSC) (Site 2 on α-subunit) Aconitine->VGSC Binds to PersistentActivation Persistent Channel Activation (Inactivation Prevented) VGSC->PersistentActivation Leads to NaInflux Continuous Na+ Influx PersistentActivation->NaInflux Depolarization Sustained Membrane Depolarization NaInflux->Depolarization Cardiomyocyte Cardiomyocytes Depolarization->Cardiomyocyte Neuron Neurons Depolarization->Neuron Arrhythmia Cardiac Arrhythmias Cardiomyocyte->Arrhythmia Paralysis Neurotoxicity / Paralysis Neuron->Paralysis

Caption: Aconitine's toxic effect on voltage-gated sodium channels.

Therapeutic Mechanism: Anti-inflammatory Signaling Pathways

The therapeutic benefits of processed Aconitum, particularly its anti-inflammatory and analgesic effects, are mediated through different signaling pathways. Studies have shown that Aconitum alkaloids can modulate key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9][23] By inhibiting these pathways, processed Aconitum extracts can reduce the production of pro-inflammatory cytokines like TNF-α and various interleukins, thereby alleviating inflammation and pain.[9][23]

G Anti-inflammatory Mechanism of Processed Aconitum cluster_stimulus Inflammatory Stimulus (e.g., LPS, Injury) cluster_cell Cell Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK MAPK MAPK (p38, JNK, ERK) Stimulus->MAPK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to MAPK->Nucleus Activates transcription factors in Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Nucleus->Cytokines Upregulates Gene Expression Inflammation Inflammation Cytokines->Inflammation Pain Pain Cytokines->Pain ProcessedAconitum Processed Aconitum (MDAs, etc.) ProcessedAconitum->IKK Inhibits ProcessedAconitum->MAPK Inhibits

Caption: Processed Aconitum's inhibition of NF-κB and MAPK pathways.

Preclinical and Clinical Evidence

Preclinical Analgesic and Anti-inflammatory Efficacy

Numerous preclinical studies have validated the traditional use of processed Aconitum for pain and inflammation. The table below summarizes key findings from animal models.

Study FocusAnimal ModelAconitum Preparation/CompoundDose RangeKey FindingsReference
Analgesia (Visceral Pain)Mouse (Acetic acid writhing)Aconitine0.3 - 0.9 mg/kg68-76% reduction in writhing[21][22]
Analgesia (Thermal Pain)Mouse (Hot plate)Aconitine0.3 - 0.9 mg/kgSignificant increase in pain threshold latency[21][22]
Neuropathic PainMouse (Oxaliplatin-induced)Processed Aconite Root ExtractNot specifiedAttenuated cold and mechanical hyperalgesia[24]
Neuropathic PainRat (Trigeminal Neuralgia)Aconitine0.25 - 0.75 mg/kgDose-dependent reduction in pain behavior[11]
Anti-inflammationMouse (Carrageenan-induced paw edema)Pyro-type aconitine alkaloidsNot specifiedSignificant inhibition of edema[2]
Clinical Applications and Future Directions

While preclinical data is robust, large-scale, randomized controlled clinical trials on Aconitum preparations are limited. However, there is emerging clinical evidence for its use in specific conditions. Case reports and small studies have shown promise for high doses of specially prepared Aconitum decoctions in treating severe diabetic peripheral neuropathic pain.[3][5][25] In these studies, prolonged boiling (6-8 hours), often with other herbs like licorice, was employed to ensure safety.[3]

A phase III clinical trial is underway to investigate the efficacy of a topical Aconite Pain Oil in preventing or reducing chemotherapy-induced polyneuropathy, a significant side effect of certain cancer treatments.[26]

The future of Aconitum-based drug development lies in rigorously controlled clinical trials to establish safe and effective dosing regimens for specific indications. Further research into the synergistic effects of different alkaloids within processed extracts and their interactions with other herbs in traditional formulas will be crucial for translating this potent traditional medicine into modern therapeutic applications.

Conclusion

Aconitum stands as a quintessential example of the fine line between poison and medicine. Its long history of traditional use, supported by modern phytochemical and pharmacological research, underscores the importance of traditional processing methods in unlocking its therapeutic potential while mitigating its inherent toxicity. For drug development professionals, Aconitum offers a rich source of novel compounds and mechanistic insights, particularly in the fields of analgesia and anti-inflammatory therapy. A deep understanding of its chemistry, toxicology, and traditional preparation is paramount for the safe and effective translation of this ancient remedy into evidence-based modern medicine.

References

Lappaconitine Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Promising Diterpenoid Alkaloid for the Development of Novel Therapeutics

Lappaconitine (B608462) (LA), a C18-diterpenoid alkaloid extracted from plants of the Aconitum genus, has long been recognized for its potent pharmacological activities, including analgesic, anti-inflammatory, anti-arrhythmic, and antiepileptic effects.[1][2] Despite its therapeutic potential, the clinical application of lappaconitine has been hampered by its inherent toxicity.[3] This has spurred extensive research into its structure-activity relationships (SAR) to develop safer and more efficacious derivatives. This technical guide provides a comprehensive overview of the SAR studies of lappaconitine, focusing on the core requirements for researchers, scientists, and drug development professionals. We present quantitative data in structured tables, detailed experimental protocols for key bioassays, and visualizations of relevant signaling pathways and workflows to facilitate a deeper understanding of this complex molecule and guide future drug discovery efforts.

Core Structure and Chemical Modifications

Lappaconitine possesses a complex hexacyclic structure with multiple stereocenters. The primary sites for chemical modification to modulate its biological activity and toxicity include the C4 acetylaminobenzoate side chain, the N-20 ethyl group, and various hydroxyl groups.[1][4] Modifications at these positions have led to the synthesis of a wide array of amide, sulfonamide, and other derivatives with improved therapeutic indices.[5][6]

Structure-Activity Relationship (SAR) Analysis

The following sections summarize the quantitative SAR data for lappaconitine and its key derivatives across different biological activities.

Analgesic Activity

The analgesic effect of lappaconitine and its analogs is primarily attributed to their ability to block voltage-gated sodium channels (VGSCs), particularly the Nav1.7 subtype, which is crucial for pain signal transmission.[1][7] The analgesic potency is often evaluated using the acetic acid-induced writhing test and the hot plate test in mice.[8]

Table 1: Structure-Activity Relationship of Lappaconitine Derivatives - Analgesic Activity

CompoundModificationAnalgesic Activity (ED₅₀, mg/kg, s.c.)Reference
Lappaconitine (LA)-3.5[5][9]
N-deacetyllappaconitine (DLA)Deacetylation at C43.8[3][10]
Derivative 39Amide modification at C46.2 (Comparable to LA)[3][5]
Derivative 49Amide modification at C46.1 (Comparable to LA)[3][5]
Derivative 70Sulfonamide modification at C45.5 (Comparable to LA)[3][5]
Derivative 89Sulfonamide modification at C44.7 (Comparable to LA)[5]
Compound 5aCarbamate (B1207046) at benzene (B151609) ring1.2[11]
Compound 5cCarbamate at benzene ring1.6[11]

ED₅₀: Median effective dose. s.c.: subcutaneous administration.

Key SAR Insights for Analgesic Activity:

  • Modifications at the C4 position, particularly the replacement of the acetyl group with various amides and sulfonamides, can maintain or slightly decrease analgesic potency while significantly reducing toxicity.[5]

  • Introduction of carbamate analgesic active fragments at multiple sites on the benzene ring of lappaconitine can significantly enhance analgesic activity.[11][12]

  • The N-ethyl group at the N-20 position is crucial for analgesic activity.[13]

Anti-inflammatory Activity

Lappaconitine and its derivatives exhibit anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the inhibition of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α).[1][14][15] The anti-inflammatory potential is commonly assessed by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[14][16]

Table 2: Structure-Activity Relationship of Lappaconitine Derivatives - Anti-inflammatory Activity

CompoundModificationAnti-inflammatory Activity (IC₅₀, μM for NO inhibition)Reference
Lappaconitine (LA)->30[14]
Compound A4Substituted benzene ring at N-2012.91[14][17]
Compound 6Derivative of LA10.34[9]
Compound 19Derivative of LA18.18[9]
Compound 70Derivative of LA15.66[9]

IC₅₀: Half-maximal inhibitory concentration.

Key SAR Insights for Anti-inflammatory Activity:

  • Derivatization at the N-20 position can lead to compounds with potent anti-inflammatory activity.[14][16]

  • Replacement of the benzene ring with an electron-donating group can improve anti-inflammatory efficacy.[14][17]

  • Certain derivatives can significantly inhibit the production of various inflammatory factors, including TNF-α, IL-6, and IL-1β.[9]

Anti-arrhythmic Activity and Cardiotoxicity

The anti-arrhythmic properties of lappaconitine are linked to its ability to block cardiac sodium channels, classifying it as a Class I anti-arrhythmic agent.[18][19] However, this mechanism is also responsible for its cardiotoxicity. The anti-arrhythmic activity is often evaluated in adrenaline- or aconitine-induced arrhythmia models.[15][20]

Table 3: Structure-Activity Relationship of Lappaconitine Derivatives - Anti-arrhythmic Activity and Toxicity

CompoundModificationAnti-arrhythmic ActivityAcute Toxicity (LD₅₀, mg/kg, i.p. in mice)Therapeutic Index (LD₅₀/ED₅₀)Reference
Lappaconitine (LA)-Active10.5 - 11.7~3[3][10]
N-deacetyllappaconitine (DLA)Deacetylation at C4Active23.5~6.2[3][10]
5'-BromolappaconitineBromine at C-5'More pronounced than LA--[15][21]
5'-IodolappaconitineIodine at C-5'More pronounced than LA--[15][21]
5'-ChlorolappaconitineChlorine at C-5'Less pronounced than LA--[15][21]
Derivative 39Amide modification at C4-300.014-30 times LA[3][5]
Derivative 49Amide modification at C4->60014-30 times LA[3][5]
Derivative 70Sulfonamide modification at C4-300.0-[5]

LD₅₀: Median lethal dose. i.p.: intraperitoneal administration.

Key SAR Insights for Anti-arrhythmic Activity and Toxicity:

  • Deacetylation at the C4 position to yield N-deacetyllappaconitine (DLA) reduces toxicity while maintaining anti-arrhythmic and analgesic effects.[3][10]

  • Introduction of halogen substituents at the C-5' position of the anthranilate moiety influences anti-arrhythmic activity, with the order of intensity being Br > I > Cl.[15][21]

  • Modification of the C4 acetamidobenzoate side chain with specific amides and sulfonamides can dramatically decrease acute toxicity, leading to a significantly wider therapeutic window.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel lappaconitine derivatives.

General Synthesis of Lappaconitine Derivatives (Amide and Sulfonamide Series)

This protocol describes a general procedure for the synthesis of amide and sulfonamide derivatives of lappaconitine by modifying the C4 acetamidobenzoate side chain.[8][22]

Step 1: Preparation of N-deacetyllappaconitine (DAL)

  • Reflux lappaconitine (LA) in a 2% aqueous HCl solution.

  • Neutralize the solution with sodium bicarbonate (NaHCO₃).

  • Extract the product with dichloromethane (B109758).

  • Purify the crude product via column chromatography to obtain DAL with a typical yield of around 97%.[4]

Step 2: Synthesis of Amide Derivatives

  • Dissolve DAL in dry dichloromethane and pyridine (B92270) at 0°C.

  • Add the corresponding acyl chloride to the solution.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup, extract the product, and purify by column chromatography.

Step 3: Synthesis of Sulfonamide Derivatives

  • Stir a mixture of DAL and the appropriate sulfonyl chloride in dichloromethane with pyridine at room temperature.

  • Monitor the reaction by TLC.

  • After workup and evaporation of the solvent, purify the compound by column chromatography.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This is a standard model for screening peripheral analgesic activity.[3][8]

  • Use Kunming mice (typically 10 per group, half male and half female).

  • Administer the test compound (lappaconitine derivative) or vehicle (control) subcutaneously 15 minutes before the test.

  • Inject 0.7% acetic acid intraperitoneally.

  • Count the number of writhes (a characteristic stretching and constriction of the abdomen) for a specific duration (e.g., 15-20 minutes) following the acetic acid injection.

  • Calculate the percentage of inhibition of writhing compared to the control group.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay evaluates the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in LPS-stimulated macrophages.[14][16]

  • Culture RAW264.7 macrophage cells in a suitable medium.

  • Seed the cells in 96-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 30 minutes).

  • Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 μg/mL) for 24 hours to induce NO production.

  • Measure the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess assay.

  • Determine the cell viability using an MTT assay to rule out cytotoxicity-related inhibition of NO production.[21]

In Vivo Anti-arrhythmic Activity: Aconitine-Induced Arrhythmia Model

This model is used to assess the efficacy of anti-arrhythmic drugs.[20]

  • Use anesthetized rats.

  • Record a baseline electrocardiogram (ECG).

  • Administer the test compound prophylactically (e.g., intragastrically) 60 minutes before inducing arrhythmia.

  • Infuse aconitine (B1665448) intravenously at a dose that reliably induces arrhythmia (e.g., 12-15 mcg/kg).

  • Continuously monitor the ECG to observe the onset and duration of arrhythmias.

  • Evaluate the ability of the test compound to prevent or terminate the aconitine-induced arrhythmia.

Signaling Pathways and Mechanisms of Action

The biological effects of lappaconitine and its derivatives are mediated through the modulation of specific signaling pathways.

Anti-inflammatory Signaling Pathways

Lappaconitine derivatives exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[1][14]

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates NFkB_IkB NF-κB IκB IKK->NFkB_IkB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB->IkB IκB Degradation NFkB_IkB->NFkB Releases NF-κB DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_Genes Induces

Caption: Simplified NF-κB signaling pathway in inflammation.

MAPK_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Caption: Overview of the MAPK signaling cascade in inflammation.

Mechanism of Analgesia and Cardiotoxicity: Voltage-Gated Sodium Channel Blockade

Lappaconitine and its derivatives act as blockers of voltage-gated sodium channels. This action reduces neuronal excitability, leading to analgesia, but can also affect cardiac conduction, causing arrhythmias.[8][23][24]

VGSC_Blockade VGSC_open Voltage-Gated Sodium Channel (Open State) VGSC_blocked Voltage-Gated Sodium Channel (Blocked State) VGSC_open->VGSC_blocked Na_ion_in Na+ Influx VGSC_open->Na_ion_in No_Na_ion_in No Na+ Influx VGSC_blocked->No_Na_ion_in Reduced_Excitability Reduced Neuronal/Cardiac Excitability No_Na_ion_in->Reduced_Excitability Action_Potential Action Potential Propagation Action_Potential->VGSC_open Depolarization Lappaconitine Lappaconitine Derivative Lappaconitine->VGSC_open Binds Analgesia Analgesia (Reduced Pain Signal) Cardiotoxicity Cardiotoxicity (Arrhythmia) Reduced_Excitability->Analgesia Reduced_Excitability->Cardiotoxicity

Caption: Mechanism of lappaconitine action via VGSC blockade.

Conclusion and Future Directions

The extensive SAR studies on lappaconitine have demonstrated that structural modifications can successfully dissociate the desired therapeutic effects from its inherent toxicity. Specifically, derivatization at the C4 and N-20 positions has yielded compounds with significantly improved safety profiles while maintaining or even enhancing analgesic and anti-inflammatory activities. The development of derivatives with high therapeutic indices opens up new avenues for the clinical application of this potent natural product.

Future research should focus on:

  • Pharmacokinetic and Metabolic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) of the most promising derivatives are essential for their progression as clinical candidates.

  • Mechanism of Action Elucidation: Further investigation into the specific interactions with different subtypes of sodium channels and other potential molecular targets will aid in the rational design of next-generation analogs with improved selectivity and efficacy.

  • Long-term Toxicity Studies: Comprehensive long-term toxicity and safety pharmacology studies are required to fully assess the clinical potential of novel lappaconitine derivatives.

This guide provides a foundational understanding of the structure-activity relationships of lappaconitine, offering valuable insights for the continued development of safer and more effective therapeutics based on this remarkable natural product scaffold.

References

Methodological & Application

Application Notes and Protocols for Lappaconitine Hydrobromide in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the solubilization and use of Lappaconitine (B608462) Hydrobromide in various in vitro research applications. The information is intended for researchers, scientists, and professionals in drug development.

Introduction

Lappaconitine hydrobromide is the hydrobromide salt of lappaconitine, a diterpenoid alkaloid extracted from plants of the Aconitum and Delphinium species. It is known for its analgesic, anti-inflammatory, anti-arrhythmic, and anti-tumor properties.[1][2] The primary mechanism of action involves the blockade of voltage-gated sodium channels.[3][4] Additionally, it has been shown to modulate various signaling pathways, including the MAPK and PI3K/AKT pathways.[1][5] Proper solubilization and handling are critical for obtaining reliable and reproducible results in in vitro studies.

Solubility of Lappaconitine Hydrobromide

The solubility of lappaconitine hydrobromide is a key factor in the preparation of stock solutions for in vitro experiments. The following table summarizes its solubility in common laboratory solvents. It is important to note that using fresh, anhydrous solvents is recommended as moisture can reduce solubility, particularly in DMSO.[6][7]

SolventSolubilityConcentration (mM)Notes
DMSO (Dimethyl Sulfoxide) 50 - 53 mg/mL75.12 - 79.62 mMUltrasonic treatment and warming to 37°C can aid in dissolution.[8] Use fresh, moisture-free DMSO.[6][7]
Ethanol 6 mg/mL9.01 mM-
Water Soluble-Lappaconitine hydrobromide exhibits greater solubility in water compared to its parent compound, lappaconitine.[4] However, for high concentration stock solutions, DMSO is preferred.

Note: The molecular weight of Lappaconitine Hydrobromide is 665.61 g/mol .[8]

Experimental Protocols

Preparation of Lappaconitine Hydrobromide Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point for most in vitro studies.

Materials:

  • Lappaconitine Hydrobromide powder (purity >98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Sterile pipette tips

Procedure:

  • Pre-warm the DMSO: If the DMSO is frozen, bring it to room temperature.

  • Weigh the Lappaconitine Hydrobromide: Accurately weigh the desired amount of lappaconitine hydrobromide powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.656 mg of the compound.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Dissolve the Compound: Vortex the tube vigorously for 1-2 minutes to dissolve the powder. If the compound does not fully dissolve, brief sonication in an ultrasonic water bath or gentle warming to 37°C can be applied until the solution is clear.

  • Sterilization (Optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[6]

Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the stock solution to prepare working concentrations for treating cells in culture.

Materials:

  • 10 mM Lappaconitine Hydrobromide stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile pipette tips

  • Sterile tubes for dilution

Procedure:

  • Thaw the Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To improve accuracy, it is often beneficial to perform an intermediate dilution. For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock solution 1:10 in sterile cell culture medium.

  • Final Dilution: Prepare the final working concentrations by diluting the stock or intermediate solution directly into the cell culture medium. For instance, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 1 µL of the 10 mM stock solution.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of lappaconitine hydrobromide used for treatment. Typically, the final DMSO concentration should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[9]

  • Mix and Treat Cells: Gently mix the medium containing the working solution before adding it to the cells.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of Lappaconitine Hydrobromide

Lappaconitine hydrobromide primarily acts as a sodium channel blocker.[3] However, its effects extend to other intracellular signaling pathways implicated in inflammation, cell proliferation, and apoptosis.[1][5]

Lappaconitine_Hydrobromide_Signaling LHB Lappaconitine Hydrobromide Na_Channel Voltage-Gated Sodium Channels LHB->Na_Channel Blocks MAPK_Pathway MAPK Pathway (e.g., ERK, JNK, p38) LHB->MAPK_Pathway Modulates PI3K_AKT_Pathway PI3K/AKT Pathway LHB->PI3K_AKT_Pathway Modulates NF_kB NF-κB LHB->NF_kB Inhibits Action_Potential Action Potential Propagation Na_Channel->Action_Potential Inhibits Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal Reduces Apoptosis Apoptosis MAPK_Pathway->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest PI3K_AKT_Pathway->Cell_Cycle_Arrest Inflammation Inflammation (↓ TNF-α, IL-1β, NO) NF_kB->Inflammation

Caption: Signaling pathways modulated by Lappaconitine Hydrobromide.

Experimental Workflow for In Vitro Anti-Inflammatory Assay

The following diagram illustrates a typical workflow for assessing the anti-inflammatory effects of lappaconitine hydrobromide in a cell-based assay, such as using RAW 264.7 macrophages.

Anti_Inflammatory_Workflow start Seed RAW 264.7 cells in culture plates incubation1 Incubate for 24h for cell adherence start->incubation1 pretreatment Pre-treat cells with Lappaconitine Hydrobromide (various concentrations) incubation1->pretreatment incubation2 Incubate for 1-2h pretreatment->incubation2 cell_viability Cell Viability Assay (e.g., MTT, CCK-8) pretreatment->cell_viability Parallel experiment stimulation Stimulate with LPS (e.g., 1 µg/mL) incubation2->stimulation incubation3 Incubate for 24h stimulation->incubation3 supernatant_collection Collect cell culture supernatant incubation3->supernatant_collection cell_lysis Lyse remaining cells incubation3->cell_lysis analysis Analyze endpoints supernatant_collection->analysis cell_lysis->analysis griess_assay Griess Assay for Nitric Oxide (NO) analysis->griess_assay elisa ELISA for pro-inflammatory cytokines (TNF-α, IL-6) analysis->elisa western_blot Western Blot for iNOS, COX-2, etc. analysis->western_blot

Caption: Workflow for in vitro anti-inflammatory activity assessment.

References

Preparing Lappaconitine Stock Solutions for Cell Culture Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lappaconitine, a C18-diterpenoid alkaloid extracted from plants of the Aconitum and Delphinium species, has garnered significant interest for its diverse pharmacological activities, including analgesic, anti-inflammatory, anti-arrhythmic, and anti-tumor effects.[1][2] Its primary mechanism of action involves the blockage of voltage-gated sodium channels, particularly Nav1.7, which plays a crucial role in pain signaling.[3][4] This document provides detailed protocols for the preparation of Lappaconitine stock solutions for use in in vitro cell culture assays, along with a standard protocol for assessing its cytotoxicity.

Physicochemical Properties and Solubility

Proper preparation of Lappaconitine stock solutions is critical for obtaining accurate and reproducible experimental results. Due to its poor solubility in aqueous solutions, organic solvents are necessary to dissolve Lappaconitine for cell culture applications.[5] Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent. The hydrobromide and sulfate (B86663) salts of Lappaconitine exhibit improved water solubility.[6]

Table 1: Solubility of Lappaconitine and its Salts

CompoundSolventSolubilityReference
LappaconitineDMSO10 - 16 mg/mL (17.1 - 27.36 mM)[5]
LappaconitineEthanol6 mg/mL[5]
LappaconitineChloroform30 mg/mL[3]
LappaconitineWaterInsoluble[5]
Lappaconitine HydrobromideDMSO50 mg/mL (75.12 mM)[7]

Experimental Protocols

Protocol 1: Preparation of Lappaconitine Stock Solution in DMSO

This protocol describes the preparation of a 10 mM Lappaconitine stock solution in cell culture-grade DMSO.

Materials:

  • Lappaconitine powder (purity ≥95%)

  • Anhydrous, sterile cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile disposable serological pipettes and pipette tips

  • Laminar flow hood or biological safety cabinet

Procedure:

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle Lappaconitine powder in a chemical fume hood to avoid inhalation.

  • Calculation: Determine the mass of Lappaconitine required to prepare the desired volume and concentration of the stock solution. The molecular weight of Lappaconitine is 584.7 g/mol .[5]

    • For 1 mL of a 10 mM stock solution:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 584.7 g/mol = 0.005847 g = 5.85 mg

  • Weighing: In a chemical fume hood, carefully weigh the calculated amount of Lappaconitine powder using an analytical balance.

  • Dissolution:

    • Aseptically transfer the weighed Lappaconitine powder into a sterile amber microcentrifuge tube or cryovial.

    • Using a sterile pipette, add the calculated volume of cell culture-grade DMSO to the tube.

    • Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[7]

  • Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. If necessary, the solution can be sterilized by filtering through a 0.22 µm sterile syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile, amber cryovials to minimize freeze-thaw cycles.[5]

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[5]

Workflow for Lappaconitine Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage weigh Weigh Lappaconitine Powder dissolve Dissolve in Sterile DMSO weigh->dissolve Aseptic Transfer vortex Vortex until Fully Dissolved dissolve->vortex aliquot Aliquot into Sterile Amber Vials vortex->aliquot Sterile Filtration (Optional) store_short Store at -20°C (Short-term) aliquot->store_short store_long Store at -80°C (Long-term) aliquot->store_long

Caption: Workflow for preparing a sterile Lappaconitine stock solution.

Protocol 2: Cytotoxicity Assay using CCK-8

This protocol outlines a method to determine the cytotoxic effects of Lappaconitine on a selected cancer cell line (e.g., HepG2, HeLa, or HCT-116) using the Cell Counting Kit-8 (CCK-8) assay.[6][8][9]

Materials:

  • Selected cancer cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Lappaconitine stock solution (10 mM in DMSO)

  • Sterile 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

  • Sterile PBS

  • Trypsin-EDTA

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and resuspend them in complete culture medium.

    • Perform a cell count and adjust the cell density.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the Lappaconitine stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).[10][11]

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of Lappaconitine to the respective wells. Include wells with medium only (blank), medium with DMSO (vehicle control), and untreated cells (negative control).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • CCK-8 Assay:

    • Following the incubation period, add 10 µL of the CCK-8 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability using the following formula:

      • Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100

    • Plot the cell viability against the Lappaconitine concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Table 2: Reported Cytotoxic Activity of Lappaconitine and its Derivatives

CompoundCell LineAssayIC₅₀ ValueReference
Lappaconitine HydrochlorideHepG2CCK-8Not explicitly stated, significant inhibition at 200-600 µg/mL[8]
Lappaconitine HydrochlorideHCT-116CCK-8Time- and concentration-dependent inhibition[9]
Lappaconitine SulfateHeLaNot specified571 ± 0.42 µg/mL (48h)[6]
Lappaconitine SulfateHepG2Not specified360 µg/mL (48h)[6]

Signaling Pathway

Lappaconitine primarily exerts its effects by blocking voltage-gated sodium channels (VGSCs), with a notable affinity for the Nav1.7 subtype, which is crucial for pain transmission.[3][4] By inhibiting the influx of sodium ions, Lappaconitine reduces neuronal excitability. Additionally, studies have shown that Lappaconitine and its derivatives can influence other signaling pathways, such as the PI3K/AKT and MAPK pathways, which are involved in cell proliferation, survival, and apoptosis.[6][9]

Signaling Pathway of Lappaconitine

G cluster_membrane Cell Membrane cluster_cell Cellular Effects Nav17 Voltage-Gated Sodium Channel (Nav1.7) NeuronalExcitability Reduced Neuronal Excitability Nav17->NeuronalExcitability Proliferation Cell Proliferation Apoptosis Apoptosis Lappaconitine Lappaconitine Lappaconitine->Nav17 Blocks PI3K_AKT PI3K/AKT Pathway Lappaconitine->PI3K_AKT Inhibits MAPK MAPK Pathway Lappaconitine->MAPK Modulates PI3K_AKT->Proliferation MAPK->Proliferation MAPK->Apoptosis

Caption: Lappaconitine's mechanism of action and affected pathways.

References

Application Notes and Protocols for In Vivo Administration of Lappaconitine in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration routes for Lappaconitine (B608462) (LA) in rodent models, including detailed protocols, quantitative data summaries, and visualizations of its mechanism of action. Lappaconitine, a diterpenoid alkaloid extracted from Aconitum sinomontanum, is a non-addictive analgesic with demonstrated anti-inflammatory, anti-arrhythmic, and anti-epileptic properties.[1][2] Its primary mechanism of action involves the blockade of voltage-gated sodium channels (VGSCs), which reduces neuronal excitability and the transmission of pain signals.[3][4]

Data Presentation: Quantitative Summary of Lappaconitine Administration in Rodents

The following tables summarize quantitative data from various studies on the administration of Lappaconitine and its hydrobromide salt (LAH) in mice and rats, providing a comparative overview of dosages, administration routes, and observed effects.

Table 1: Analgesic Effects of Lappaconitine in Rodent Models

Rodent ModelAdministration RouteDose Range (mg/kg)VehicleAnalgesic ModelKey Findings
MiceIntraperitoneal (i.p.)1Not SpecifiedAcetic acid-induced writhingSignificant analgesic effects observed.[1]
MiceOral (p.o.)5Not SpecifiedAcetic acid-induced writhing, Hot plateSignificant analgesic effects observed.[1]
RatsIntraperitoneal (i.p.)4 - 8SalineComplete Freund's Adjuvant (CFA)-induced inflammatory painDose-dependent increase in paw withdrawal latency, indicating significant analgesia.[5][6]
RatsSubcutaneous (s.c.)0.3 - 10 (cumulative)Normal SalineBone cancer painDose-dependent blockade of mechanical allodynia.[7]
RatsIntrathecal (i.t.)0.8 µg (ED50)Not SpecifiedSpinal nerve ligation (neuropathic pain)Dose-dependent blockade of mechanical allodynia.[8]
RatsIntraperitoneal (i.p.)6Normal SalineLaser-induced painSignificant analgesic efficacy observed through electrophysiological evaluation.[9]

Table 2: Anti-inflammatory Effects of Lappaconitine in Rodent Models

Rodent ModelAdministration RouteDose Range (mg/kg)VehicleAnti-inflammatory ModelKey Findings
RatsIntraperitoneal (i.p.)1 - 6Not SpecifiedCarrageenan-induced paw edema, Egg white-induced paw edemaSignificant inhibition of paw edema.[10]
MiceIntraperitoneal (i.p.)1 - 10Not SpecifiedAcetic acid-induced increase in capillary permeability, Xylene-induced ear swellingSignificant inhibition of inflammation.[10]
RatsIntraperitoneal (i.p.)2, 4, 8Normal SalineAdjuvant-induced arthritisSignificant reduction in arthritis index scores, paw swelling, and inflammatory cell infiltration.[11]

Table 3: Pharmacokinetic and Toxicity Data for Lappaconitine in Rodents

Rodent ModelAdministration RouteParameterValue (mg/kg)Vehicle
MiceOral (p.o.)LD5032.4Not Specified
RatsOral (p.o.)LD5020Not Specified
MiceIntraperitoneal (i.p.)LD5010.5Not Specified
RatsIntraperitoneal (i.p.)LD509.9Not Specified
MiceSubcutaneous (s.c.)LD5011.7Not Specified
MiceIntravenous (i.v.)Dose10.01% HCl
MiceIntragastric (i.g.)Dose2, 4, 80.01% HCl

LD50: Median lethal dose. Data compiled from multiple sources.[10][12][13][14][15][16][17][18]

Experimental Protocols

The following are detailed methodologies for the in vivo administration of Lappaconitine in rodent models. These protocols are intended as a guide and may require optimization based on specific experimental designs.

Vehicle Preparation

Lappaconitine hydrobromide is soluble in aqueous solutions. For most applications, sterile normal saline (0.9% NaCl) is a suitable vehicle. In some pharmacokinetic studies, a dilute acidic solution (e.g., 0.01% HCl) has been used to ensure solubility.[15][17] It is recommended to warm the solution to room or body temperature before administration to minimize animal discomfort.

Protocol 1: Oral Administration (Gavage) in Mice and Rats

Oral gavage ensures accurate dosage delivery directly into the stomach.

Materials:

  • Lappaconitine solution

  • Appropriately sized gavage needle (flexible or rigid with a ball tip)

  • Syringe (1 mL or 3 mL)

  • Animal scale

Procedure:

  • Animal Handling: Gently restrain the mouse or rat. For mice, scruff the animal firmly to immobilize the head. For rats, a two-person technique may be preferred, with one person restraining the animal.

  • Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to determine the appropriate insertion depth.

  • Insertion: With the animal's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth, passing it over the tongue. Allow the animal to swallow the needle; do not force it.

  • Administration: Once the needle is in the correct position, slowly administer the Lappaconitine solution.

  • Withdrawal: Gently remove the needle in a single, smooth motion.

  • Observation: Monitor the animal for any signs of distress, such as difficulty breathing or reflux.

Recommended Volumes:

  • Mice: Up to 10 mL/kg

  • Rats: Up to 10 mL/kg

Protocol 2: Intraperitoneal (IP) Injection in Mice and Rats

IP injection allows for rapid absorption of the compound.

Materials:

  • Lappaconitine solution

  • Sterile syringe (1 mL)

  • Sterile needle (25-27 gauge for mice, 23-25 gauge for rats)

  • 70% ethanol (B145695) or other suitable disinfectant

  • Gauze

Procedure:

  • Animal Handling: Restrain the animal in dorsal recumbency (on its back) with its head tilted downwards. This allows the abdominal organs to shift cranially.

  • Site Preparation: Locate the lower right quadrant of the abdomen. Clean the injection site with a disinfectant.

  • Injection: Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity. Aspirate gently to ensure the needle has not entered the bladder or intestines (no fluid or colored aspirate should be seen).

  • Administration: Inject the Lappaconitine solution slowly.

  • Withdrawal: Remove the needle and apply gentle pressure to the injection site with gauze if necessary.

  • Observation: Monitor the animal for any signs of discomfort or adverse reactions.

Recommended Volumes:

  • Mice: < 10 mL/kg

  • Rats: < 10 mL/kg

Protocol 3: Intravenous (IV) Injection (Tail Vein) in Mice and Rats

IV administration provides the most rapid onset of action.

Materials:

  • Lappaconitine solution

  • Sterile syringe (1 mL)

  • Sterile needle (27-30 gauge for mice, 25-27 gauge for rats)

  • Restraining device

  • Heat source (e.g., heat lamp or warming pad)

  • 70% ethanol or other suitable disinfectant

Procedure:

  • Vein Dilation: Warm the animal's tail using a heat source for 5-10 minutes to dilate the lateral tail veins.

  • Restraint: Place the animal in a suitable restraining device.

  • Site Preparation: Clean the tail with a disinfectant to visualize the veins.

  • Injection: Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle, parallel to the tail.

  • Administration: Slowly inject the Lappaconitine solution. The vein should blanch if the injection is successful. If resistance is felt or a bleb forms, the needle is not in the vein.

  • Withdrawal: Remove the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Observation: Monitor the animal for any adverse reactions.

Recommended Volumes:

  • Mice: < 0.2 mL

  • Rats: < 0.5 mL

Protocol 4: Subcutaneous (SC) Injection in Mice and Rats

SC injection results in slower, more sustained absorption.

Materials:

  • Lappaconitine solution

  • Sterile syringe (1 mL)

  • Sterile needle (25-30 gauge)

  • 70% ethanol or other suitable disinfectant

Procedure:

  • Animal Handling: Restrain the animal.

  • Site Preparation: Lift a fold of loose skin over the back of the neck or flank to form a "tent". Clean the area with a disinfectant.

  • Injection: Insert the needle into the base of the tented skin, parallel to the body.

  • Administration: Inject the Lappaconitine solution.

  • Withdrawal: Remove the needle and gently massage the area to aid dispersion.

  • Observation: Monitor the animal for any local reactions at the injection site.

Recommended Volumes:

  • Mice: Up to 3 mL (dispersed over multiple sites if >1 mL)

  • Rats: Up to 5 mL (dispersed over multiple sites if >2 mL)

Visualizations

Signaling Pathway of Lappaconitine's Analgesic Action

The primary analgesic mechanism of Lappaconitine involves the blockade of voltage-gated sodium channels (VGSCs), particularly the Nav1.7 subtype, which are crucial for the propagation of pain signals in neurons.[3][4] By inhibiting these channels, Lappaconitine reduces neuronal excitability.

Lappaconitine_Mechanism Pain_Stimulus Pain Stimulus Nociceptor Nociceptor (Pain-sensing neuron) Pain_Stimulus->Nociceptor activates VGSC Voltage-Gated Sodium Channel (Nav1.7) Nociceptor->VGSC opens Action_Potential Action Potential Propagation VGSC->Action_Potential initiates Pain_Signal Pain Signal to Brain Action_Potential->Pain_Signal transmits Lappaconitine Lappaconitine Lappaconitine->VGSC blocks

Caption: Mechanism of Lappaconitine's analgesic action.

Experimental Workflow for Assessing Analgesic Efficacy

A common workflow to evaluate the analgesic properties of Lappaconitine in a rodent model of inflammatory pain is depicted below.

Analgesic_Workflow start Start: Acclimatize Rodents induction Induce Inflammatory Pain (e.g., CFA injection) start->induction baseline Baseline Pain Assessment (e.g., Paw Withdrawal Latency) induction->baseline treatment Administer Lappaconitine (Specify Route and Dose) baseline->treatment control Administer Vehicle Control baseline->control post_treatment Post-Treatment Pain Assessment (at various time points) treatment->post_treatment control->post_treatment analysis Data Analysis and Comparison post_treatment->analysis end End analysis->end

Caption: Workflow for evaluating Lappaconitine's analgesic effect.

References

Application Notes and Protocols for Studying Lappaconitine Effects Using Whole-Cell Patch Clamp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of Lappaconitine (B608462), a diterpenoid alkaloid with analgesic properties, on voltage-gated sodium channels (VGSCs) using the whole-cell patch clamp technique. The protocols detailed below are based on established methodologies for characterizing ion channel modulators.

Introduction

Lappaconitine (LA) is recognized for its analgesic effects, which are primarily mediated through the inhibition of voltage-gated sodium channels.[1] Understanding the precise mechanism of action of Lappaconitine on these channels is crucial for the development of novel pain therapeutics. The whole-cell patch clamp technique is the gold-standard method for such investigations, allowing for direct measurement of ion channel activity and providing detailed insights into a compound's modulatory effects.[1][2] This document outlines the protocols for studying Lappaconitine's effects on human Nav1.7 channels, a key target in pain signaling, stably expressed in Human Embryonic Kidney (HEK293) cells.[1][2]

Quantitative Data Summary

The inhibitory effects of Lappaconitine on Nav1.7 channels are concentration- and voltage-dependent. The following tables summarize key quantitative data obtained from whole-cell patch clamp experiments.

Table 1: Inhibitory Concentration (IC50) of Lappaconitine on Nav1.7 Channels [1]

Application MethodHolding Potential (mV)IC50 (µmol/L)95% Confidence Interval (µmol/L)
Perfusion-5065.3351.94–78.71
Perfusion-70133.2092.91–173.40
Perfusion-120221.30168.80–273.80
Incubation (20 min)-7027.6715.68–39.66

Table 2: Effect of Lappaconitine on Nav1.7 Current Density [1]

Holding Potential (mV)ConditionRelative Current Density (pA/pF)Sample Size (n)P-value
-70Control-147.69 ± 13.6822< 0.01
-7030 µmol/L LA (20 min incubation)-50.84 ± 10.1423
-90Control-169.96 ± 16.534< 0.05
-9030 µmol/L LA (20 min incubation)-80.34 ± 24.575
-120Control-193.97 ± 25.44110.9629
-12030 µmol/L LA (20 min incubation)-195.72 ± 27.1910

Experimental Protocols

Cell Culture and Preparation
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.7 channel are recommended.[1]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate concentration of G418 for selection.[2]

  • Cell Plating: For patch-clamp experiments, plate cells onto poly-D-lysine coated glass coverslips and allow them to adhere for 24-48 hours before recording.[2]

Whole-Cell Patch Clamp Electrophysiology

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[2]

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.[2] Note: Cesium Fluoride (CsF) is used to block potassium channels and isolate sodium currents.

Recording Setup:

  • Amplifier and Digitizer: Use a suitable patch-clamp amplifier (e.g., Axopatch 700B) and a digitizer for data acquisition.[1]

  • Pipettes: Pull pipettes from borosilicate glass capillaries to a resistance of 1.5-3 MΩ when filled with the internal solution.[1]

  • Series Resistance Compensation: Compensate series resistance by approximately 80% to minimize voltage errors.[1]

Recording Procedure:

  • Establish Whole-Cell Configuration: After forming a gigaohm seal between the pipette and the cell membrane, apply gentle suction to rupture the membrane and achieve the whole-cell configuration.[3][4]

  • Holding Potential: Clamp the cell membrane at a holding potential of -70 mV unless otherwise specified for investigating voltage-dependence.[1]

  • Current Elicitation: Elicit Nav1.7 currents by applying depolarizing voltage steps. For example, a 20-ms test pulse to 0 mV from the holding potential can be used.[1]

  • Lappaconitine Application:

    • Perfusion Method: After obtaining a stable baseline recording, perfuse the external solution containing the desired concentration of Lappaconitine onto the cell. The onset of inhibition by Lappaconitine is slow, potentially taking over 10 minutes to reach a steady state.[1]

    • Incubation Method: For a more potent and stable inhibition, incubate the cells with Lappaconitine for 20 minutes before recording.[1]

  • Data Acquisition and Analysis: Record the peak inward sodium current in response to the voltage pulses before and after Lappaconitine application. Analyze the data to determine the percentage of inhibition, IC50 values, and any effects on channel gating properties (activation and inactivation curves). Dose-response curves can be fitted with a Hill equation to determine the IC50.[1]

Visualizations

Lappaconitine_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Nav1_7 Voltage-Gated Sodium Channel (Nav1.7) Block Inhibition of Na+ Influx Nav1_7->Block Prevents channel opening LA Lappaconitine LA->Nav1_7 Binds to and inhibits the channel Analgesia Analgesic Effect Block->Analgesia Leads to

Caption: Signaling pathway of Lappaconitine's analgesic effect.

Whole_Cell_Patch_Clamp_Workflow start Start cell_prep Prepare HEK293 cells stably expressing Nav1.7 start->cell_prep pipette_prep Pull and fill patch pipette (1.5-3 MΩ) start->pipette_prep giga_seal Form Gigaohm Seal cell_prep->giga_seal pipette_prep->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline Record Baseline Nav1.7 Currents whole_cell->baseline lappaconitine_app Apply Lappaconitine (Perfusion or Incubation) baseline->lappaconitine_app record_effect Record Nav1.7 Currents in the presence of Lappaconitine lappaconitine_app->record_effect washout Washout (optional) record_effect->washout record_washout Record Recovery Currents washout->record_washout Yes analysis Data Analysis (IC50, kinetics, etc.) washout->analysis No record_washout->analysis end End analysis->end

Caption: Experimental workflow for whole-cell patch clamp.

Discussion

Lappaconitine demonstrates a slow and voltage-dependent inhibition of Nav1.7 channels.[1] The inhibitory effect is more pronounced at more depolarized holding potentials, suggesting a higher affinity for the inactivated state of the channel.[1] Unlike some local anesthetics, Lappaconitine does not significantly alter the voltage-dependence of activation or steady-state fast inactivation of the Nav1.7 channel.[1] The slow onset and washout of the block suggest a different binding mechanism compared to classic sodium channel blockers.[1] These characteristics are important considerations for the design and interpretation of experiments aimed at developing Lappaconitine-based analgesics. The provided protocols offer a robust framework for further investigation into the molecular pharmacology of Lappaconitine and its derivatives.

References

Application Notes and Protocols for Utilizing Lappaconitine as a Nav1.7 Channel Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Lappaconitine (B608462) as a selective inhibitor of the voltage-gated sodium channel Nav1.7 in experimental settings. This document includes detailed protocols for key assays, quantitative data for experimental planning, and visualizations of relevant biological pathways and workflows.

Introduction to Lappaconitine and Nav1.7

Lappaconitine is a diterpenoid alkaloid that has demonstrated significant analgesic properties.[1][2] Its mechanism of action involves the inhibition of voltage-gated sodium channels, with a notable effect on the Nav1.7 subtype.[2][3] Nav1.7 is a genetically validated target for pain, as it is preferentially expressed in peripheral sensory neurons and plays a critical role in the transmission of pain signals.[4][5][6][7] Lappaconitine exhibits a slow onset and irreversible inhibition of Nav1.7 channels, distinguishing it from other local anesthetics.[3][8] This characteristic, along with its efficacy in various pain models, makes it a valuable tool for pain research and analgesic drug development.

Quantitative Data: Lappaconitine Activity

For effective experimental design, the following table summarizes the key quantitative parameters of Lappaconitine's activity.

ParameterValueCell Line / Animal ModelCitation
IC50 (Nav1.7 Inhibition) 27.67 µmol/L (95% CI: 15.68–39.66 µmol/L)HEK293 cells[2][3]
ED50 (Acetic Acid-Induced Writhing) 3.5 mg/kgMice[9]
Effective Dose (Inflammatory Pain) 4 mg/kg and 8 mg/kgRats (CFA model)[10]
Effective Dose (Leukemia Bone Pain) 4 mg/kgMice[1]
Effective Dose (Hot Plate Test) 5 mg/kg (oral)Mice[11]

Experimental Protocols

Detailed methodologies for key experiments to assess the activity of Lappaconitine as a Nav1.7 inhibitor are provided below.

Whole-Cell Patch-Clamp Electrophysiology for Nav1.7 Inhibition

This protocol is designed to measure the direct inhibitory effect of Lappaconitine on Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably expressing human Nav1.7.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.

  • Lappaconitine stock solution (in DMSO).

  • Patch-clamp rig with amplifier and data acquisition system.

Procedure:

  • Cell Preparation: Plate HEK293-hNav1.7 cells onto glass coverslips 24-48 hours before the experiment.

  • Recording Setup: Place a coverslip in the recording chamber and perfuse with the external solution.

  • Whole-Cell Configuration: Obtain a gigaseal and establish a whole-cell recording configuration.

  • Voltage Protocol:

    • Hold the cell at a membrane potential of -120 mV.

    • To elicit Nav1.7 currents, apply a depolarizing step to 0 mV for 20-50 ms.

    • To assess voltage-dependence of inhibition, a holding potential of -70 mV can be used, where approximately half of the channels are in an inactivated state.[3]

  • Compound Application:

    • Establish a stable baseline recording of Nav1.7 currents.

    • Perfuse the recording chamber with the external solution containing the desired concentration of Lappaconitine. Due to its slow onset of action, a pre-incubation of 10-20 minutes may be necessary to reach steady-state inhibition.[3]

  • Data Acquisition and Analysis:

    • Record the peak inward sodium current before and after Lappaconitine application.

    • Calculate the percentage of inhibition for each concentration.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

In Vivo Analgesia Assessment: Acetic Acid-Induced Writhing Test

This model assesses the efficacy of Lappaconitine in reducing visceral pain.

Materials:

  • Male or female Swiss albino mice (20-25 g).

  • Lappaconitine solution (dissolved in an appropriate vehicle).

  • Vehicle control (e.g., 0.9% saline).

  • 0.6% - 1% acetic acid solution.[12][13]

  • Observation chambers.

  • Stopwatch.

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize mice to the testing environment. Randomly divide them into control and treatment groups.

  • Drug Administration: Administer Lappaconitine or vehicle via the desired route (e.g., intraperitoneally or orally) 30-60 minutes before the acetic acid injection.[13]

  • Induction of Writhing: Inject 0.6% acetic acid solution (10 ml/kg) intraperitoneally.[13]

  • Observation: Immediately place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10-20 minutes.[13]

  • Data Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition is calculated as: [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100.

In Vivo Analgesia Assessment: Hot Plate Test

This test evaluates the central analgesic effects of Lappaconitine against thermal pain.

Materials:

  • Mice or rats.

  • Lappaconitine solution.

  • Vehicle control.

  • Hot plate apparatus set to a constant temperature (e.g., 52-55°C).[14][15][16][17][18]

Procedure:

  • Animal Acclimatization and Baseline: Acclimatize the animals to the testing room. Determine the baseline latency to a pain response (e.g., paw licking, jumping) by placing the animal on the hot plate. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.[17]

  • Drug Administration: Administer Lappaconitine or vehicle.

  • Testing: At a predetermined time after drug administration (e.g., 30 minutes), place the animal back on the hot plate and record the latency to the first pain response.[14]

  • Data Analysis: Compare the latency to response between the treated and control groups. An increase in latency indicates an analgesic effect.

Cell Viability and Proliferation Assays

These assays are important to assess the potential cytotoxicity of Lappaconitine at effective concentrations.

Materials:

  • Cells of interest (e.g., HEK293, neuronal cell lines).

  • 96-well plates.

  • Cell Counting Kit-8 (CCK-8) reagent.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[19][20]

  • Treatment: Treat the cells with various concentrations of Lappaconitine for the desired duration (e.g., 24, 48 hours).

  • Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[19][20][21]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[19][20][21][22][23]

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.

Materials:

  • Cells of interest.

  • EdU (5-ethynyl-2'-deoxyuridine) labeling solution.

  • Fixation and permeabilization buffers.

  • Click-iT® reaction cocktail with a fluorescent azide.

  • Nuclear counterstain (e.g., Hoechst 33342).

  • Fluorescence microscope.

Procedure:

  • Cell Seeding and Labeling: Seed cells on coverslips in a multi-well plate. Add EdU labeling solution (typically 10 µM) to the culture medium and incubate for a period that allows for DNA synthesis (e.g., 2 hours).[24][25][26]

  • Fixation and Permeabilization: Fix the cells with 3.7% formaldehyde, followed by permeabilization with 0.5% Triton X-100.[25][27]

  • EdU Detection: Add the Click-iT® reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[24][25]

  • Nuclear Staining: Stain the nuclei with Hoechst 33342.[24][25]

  • Imaging and Analysis: Image the cells using a fluorescence microscope. The percentage of proliferating cells is determined by the ratio of EdU-positive nuclei (fluorescently labeled) to the total number of nuclei (Hoechst stained).

Visualizations

The following diagrams illustrate key concepts related to the use of Lappaconitine as a Nav1.7 inhibitor.

Nav1_7_Signaling_Pathway cluster_0 Peripheral Nociceptor Terminal cluster_1 Axon cluster_2 Central Terminal (Spinal Cord) Noxious Stimulus Noxious Stimulus Receptor Activation Receptor Activation Noxious Stimulus->Receptor Activation Generator Potential Generator Potential Receptor Activation->Generator Potential Nav1.7 Nav1.7 Generator Potential->Nav1.7 Amplification Action Potential Initiation Action Potential Initiation Nav1.7->Action Potential Initiation Action Potential Propagation Action Potential Propagation Action Potential Initiation->Action Potential Propagation Neurotransmitter Release Neurotransmitter Release Action Potential Propagation->Neurotransmitter Release Pain Signal to Brain Pain Signal to Brain Neurotransmitter Release->Pain Signal to Brain Lappaconitine Lappaconitine Lappaconitine->Nav1.7 Inhibition

Caption: Nav1.7 Signaling Pathway in Pain and Inhibition by Lappaconitine.

Experimental_Workflow cluster_InVitro In Vitro Screening cluster_InVivo In Vivo Validation Primary_Screen High-Throughput Screening (e.g., Fluorescence-based assay) Electrophysiology Patch-Clamp Electrophysiology (IC50 Determination on Nav1.7) Primary_Screen->Electrophysiology Selectivity_Panel Selectivity Profiling (Other Nav subtypes, hERG) Electrophysiology->Selectivity_Panel Cytotoxicity_Assay Cell Viability/Proliferation Assays (CCK-8, EdU) Electrophysiology->Cytotoxicity_Assay Pain_Models Animal Models of Pain (Acetic Acid Writhing, Hot Plate) Selectivity_Panel->Pain_Models Toxicity_Studies Acute Toxicity Assessment Cytotoxicity_Assay->Toxicity_Studies

Caption: Experimental Workflow for Screening Nav1.7 Inhibitors.

Logical_Relationship Lappaconitine Lappaconitine Binds_to_Nav1.7 Binds to Nav1.7 Channel Lappaconitine->Binds_to_Nav1.7 Inhibits_Na_Current Inhibits Inward Na+ Current Binds_to_Nav1.7->Inhibits_Na_Current Reduces_AP_Firing Reduces Action Potential Firing in Nociceptors Inhibits_Na_Current->Reduces_AP_Firing Blocks_Pain_Signal Blocks Pain Signal Transmission Reduces_AP_Firing->Blocks_Pain_Signal Analgesic_Effect Analgesic Effect Blocks_Pain_Signal->Analgesic_Effect

Caption: Logical Flow of Lappaconitine's Analgesic Mechanism.

References

Application Notes and Protocols: Evaluating Lappaconitine Efficacy in Animal Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Neuropathic pain, a chronic condition resulting from nerve damage or disease of the somatosensory system, presents a significant therapeutic challenge.[1] Lappaconitine (B608462) (LA), a C18-diterpenoid alkaloid extracted from the plant Aconitum sinomontanum Nakai, has been utilized for its potent analgesic and non-addictive properties for decades, particularly in the management of chronic pain conditions.[2][3][4] These application notes provide a comprehensive overview of the established animal models of neuropathic pain and detailed protocols for testing the efficacy of lappaconitine. The document summarizes quantitative data, outlines experimental procedures, and visualizes key pathways and workflows to guide researchers in the preclinical assessment of this compound.

Lappaconitine: Mechanism of Action in Neuropathic Pain

Lappaconitine exerts its analgesic effects through a multi-target mechanism, which contributes to its broad efficacy. The prevailing consensus suggests its action is intricately linked to the modulation of ion channels, receptors, and inflammatory pathways.[3]

  • Voltage-Gated Sodium Channel (VGSC) Blockade: The primary mechanism involves the inhibition of VGSCs, which are crucial for the generation and propagation of pain signals in neurons.[5][6] Lappaconitine binds to and stabilizes the inactive state of these channels, thereby reducing neuronal excitability.[5] It has been shown to inhibit several subtypes, including Nav1.7 and Nav1.8, which are preferentially expressed in nociceptive neurons and are considered key targets for analgesics.[3][7][8][9]

  • P2X3 Receptor Modulation: In models like the Chronic Constriction Injury (CCI), lappaconitine's analgesic effect is associated with the downregulation of P2X3 receptor expression and sensitization in the dorsal root ganglion (DRG) neurons.[10][11][12] ATP, acting on these receptors, is known to facilitate pain transmission.[10]

  • Spinal Microglia and Dynorphin (B1627789) A Release: Lappaconitine stimulates spinal microglia to produce and release the endogenous opioid peptide dynorphin A.[2][3] Dynorphin A subsequently activates κ-opioid receptors, contributing to the analgesic effect.[3]

  • Anti-Inflammatory Activity: Lappaconitine and its derivatives exhibit anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines such as IL-1β and TNF-α and modulating signaling pathways like NF-κB and MAPK.[3][13]

Lappaconitine_Mechanism Lappaconitine's Multi-Target Mechanism of Action cluster_targets Cellular Targets cluster_effects Downstream Effects LA Lappaconitine VGSC Voltage-Gated Sodium Channels (Nav1.7, Nav1.8) LA->VGSC Inhibits P2X3 P2X3 Receptors (on DRG Neurons) LA->P2X3 Downregulates Microglia Spinal Microglia LA->Microglia Stimulates Inflammation Decreased Pro-inflammatory Cytokines (TNF-α, IL-1β) LA->Inflammation Inhibits Neuronal_Excitability Decreased Neuronal Excitability VGSC->Neuronal_Excitability Leads to ATP_Signaling Reduced ATP-mediated Prolonged Firing P2X3->ATP_Signaling Leads to Dynorphin Increased Dynorphin A Expression & Release Microglia->Dynorphin Leads to Analgesia Analgesia (Reduced Neuropathic Pain) Neuronal_Excitability->Analgesia ATP_Signaling->Analgesia Dynorphin->Analgesia via κ-opioid receptor Inflammation->Analgesia

Caption: Lappaconitine's multi-target mechanism in neuropathic pain.

Animal Models of Neuropathic Pain

To test the efficacy of lappaconitine, several well-established rodent models that mimic the symptoms of human neuropathic pain are employed. The most common are the Chronic Constriction Injury (CCI), Spared Nerve Injury (SNI), and Spinal Nerve Ligation (SNL) models.

Caption: Logical relationship of experimental components.

Experimental Protocols

General Pre- and Post-Operative Care
  • Animals: Adult male Sprague-Dawley rats (200-250g) or C57BL/6 mice (20-25g) are commonly used.[14][15]

  • Anesthesia: Animals are anesthetized with isoflurane (B1672236) (2-4%) or an intraperitoneal injection of a ketamine/xylazine cocktail.[16][17]

  • Post-Operative Care: Animals should be housed individually or in small groups with extra bedding to minimize irritation to the surgical site.[14][18] Monitor for signs of infection or motor deficits. Wound clips are typically removed 7-10 days post-surgery.[14][15]

Protocol: Chronic Constriction Injury (CCI) Model[16][19][20]

The CCI model produces pain hypersensitivity by loosely constricting the common sciatic nerve.

  • Place the anesthetized rat in a prone position and shave and disinfect the skin on the lateral surface of the mid-thigh.

  • Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

  • Carefully free about 7-10 mm of the nerve proximal to its trifurcation.

  • Tie four loose ligatures of 4-0 chromic gut suture around the sciatic nerve with approximately 1 mm spacing between them.

  • The ligatures should be tightened until they just barely constrict the nerve, causing a slight twitch in the corresponding hindlimb. The goal is to reduce epineural blood flow without arresting it.

  • Close the muscle layer with sutures and the skin incision with wound clips.

  • Allow animals to recover for 3-7 days for neuropathic pain behaviors to develop before testing.

Protocol: Spinal Nerve Ligation (SNL) Model[15][21][22]

The SNL model involves a tight ligation of specific lumbar spinal nerves, producing consistent pain behaviors.

  • Place the anesthetized rat in a prone position. Make a dorsal midline incision at the level of the L4-S2 vertebrae.

  • Separate the paravertebral muscles to expose the L6 transverse process.

  • Carefully remove the L6 transverse process to visualize the L4, L5, and L6 spinal nerves.

  • Isolate the L5 and L6 spinal nerves.

  • Tightly ligate the L5 and L6 nerves distal to the dorsal root ganglion with a 6-0 silk suture.

  • Ensure the L4 spinal nerve remains untouched.

  • Close the muscle and skin layers with sutures and wound clips, respectively.

  • Pain behaviors typically develop within 24 hours and remain stable.[19]

Protocol: Spared Nerve Injury (SNI) Model[17][23][24]

The SNI model creates a highly reproducible pain state by transecting two of the three terminal branches of the sciatic nerve.

  • Anesthetize the animal (typically a mouse) and position it to expose the lateral thigh.

  • Make a small incision and separate the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

  • Carefully isolate the common peroneal and tibial nerves, ensuring the sural nerve is not touched or stretched.

  • Tightly ligate the common peroneal and tibial nerves with a 6-0 silk suture.

  • Transect the two nerves distal to the ligation, removing a 2-4 mm section of the distal nerve stump.

  • Confirm that the sural nerve remains fully intact.

  • Close the muscle and skin layers.

  • Mechanical allodynia develops rapidly, often within 24 hours, in the lateral plantar region of the paw (the sural nerve territory).[20][21]

Behavioral Assessment Protocols

Behavioral tests should be performed in a quiet environment after allowing the animals to acclimate to the testing apparatus for at least 30 minutes.

Mechanical Allodynia: Von Frey Test

This test measures the paw withdrawal threshold (PWT) in response to a mechanical stimulus.

  • Place the animal in a testing chamber with a wire mesh floor.

  • Apply calibrated von Frey filaments of increasing force to the mid-plantar surface of the hind paw (for CCI/SNL) or the lateral surface (for SNI).[22][23]

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • The "up-down" method is commonly used to determine the 50% PWT. Briefly, testing begins with a mid-range filament. If there is a response, the next weaker filament is used. If there is no response, the next stronger filament is used.

  • The pattern of responses is used to calculate the 50% withdrawal threshold. A significant decrease in PWT in the ipsilateral (injured) paw compared to the contralateral paw or baseline indicates mechanical allodynia.

Thermal Hyperalgesia: Hargreaves Plantar Test

This test measures the paw withdrawal latency (PWL) in response to a noxious thermal stimulus.[22]

  • Place the animal in a plexiglass chamber on a glass floor.

  • A movable, high-intensity radiant heat source is positioned directly beneath the plantar surface of the hind paw.

  • Activate the heat source. A timer automatically starts and measures the time until the animal withdraws its paw.

  • A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

  • A significant decrease in PWL in the ipsilateral paw indicates thermal hyperalgesia.

Experimental_Workflow General Experimental Workflow cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Data Analysis A1 Animal Acclimation A2 Baseline Behavioral Testing (Pre-Surgery) A1->A2 A3 Neuropathic Surgery (CCI, SNL, or SNI) A2->A3 A4 Post-Operative Recovery (3-7 days) A3->A4 B1 Confirmation of Neuropathy (Post-Surgery Behavioral Testing) A4->B1 B2 Animal Grouping & Randomization B1->B2 B3 Drug Administration (Lappaconitine or Vehicle) B2->B3 B4 Post-Dose Behavioral Testing (e.g., at 30, 60, 120 min) B3->B4 C1 Data Collection & Tabulation (PWT, PWL) B4->C1 C2 Statistical Analysis (e.g., ANOVA, t-test) C1->C2 C3 Generation of Dose-Response Curves & ED50 Calculation C2->C3

Caption: A typical workflow for evaluating analgesic efficacy.

Quantitative Data Presentation

The following tables summarize the reported efficacy of lappaconitine in different neuropathic pain models. The Maximum Possible Effect (%MPE) is a common metric for quantifying analgesia.

Table 1: Efficacy of Lappaconitine in the Spinal Nerve Ligation (SNL) Rat Model [2][24]

Administration RouteBehavioral TestEffective Dose (ED50)Maximum Possible Effect (Emax)
SubcutaneousMechanical Allodynia1.1 mg/kg53.3% MPE
SubcutaneousThermal Hyperalgesia1.6 mg/kg58.3% MPE
IntrathecalMechanical Allodynia0.8 µg66.1% MPE

Table 2: Efficacy of Lappaconitine Hydrobromide (LAH) in the Complete Freund's Adjuvant (CFA) Inflammatory Pain Rat Model [4][25]

Administration RouteDoseBehavioral TestOutcome
Gavage4 mg/kgThermal Hyperalgesia (PWL)Significant increase in Paw Withdrawal Latency
Gavage8 mg/kgThermal Hyperalgesia (PWL)Significant, dose-dependent increase in PWL

Table 3: Effects of Lappaconitine in the Chronic Constriction Injury (CCI) Rat Model [10]

Administration RouteBehavioral TestOutcome
Not SpecifiedMechanical Allodynia (MWT)Reversal of the CCI-induced decrease in Mechanical Withdrawal Threshold
Not SpecifiedThermal Hyperalgesia (TWL)Reversal of the CCI-induced decrease in Thermal Withdrawal Latency

Application Notes for Researchers

  • Model Selection: The choice of model can influence outcomes. SNI provides a very robust and localized allodynia, ideal for mechanistic studies of the spared nerve.[20] CCI mimics chronic nerve compression.[26] SNL is highly reproducible and allows for the study of injured and adjacent uninjured spinal segments.[27]

  • Blinding and Randomization: To avoid bias, the experimenter conducting behavioral testing should be blinded to the treatment groups. Animals should be randomized into groups based on their post-surgery baseline pain thresholds.[19]

  • Route of Administration: The route of administration (e.g., subcutaneous, intrathecal, oral gavage) will significantly impact the pharmacokinetics and effective dose of lappaconitine. Intrathecal administration targets the spinal cord directly and typically requires much lower doses.[2]

  • Time Course: The analgesic effect of lappaconitine is time-dependent. It is crucial to perform behavioral assessments at multiple time points post-administration to capture the peak effect and duration of action.[2]

  • Motor Function: At higher doses, some analgesics can impair motor function, which could confound behavioral test results. It is advisable to perform a motor function test (e.g., rotarod) to rule out motor impairment at the effective analgesic doses.

References

Application Notes and Protocols for the Isolation of Lappaconitine from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lappaconitine (B608462) is a C18-diterpenoid alkaloid predominantly isolated from plants of the Aconitum species, such as Aconitum sinomontanum, Aconitum leucostomum, and Aconitum septentrionale.[1][2][3][4] It is renowned for its potent analgesic, anti-inflammatory, and anti-arrhythmic properties, making it a significant compound of interest in pharmaceutical research and development.[3][5][6][7] Notably, it exhibits analgesic effects comparable to pethidine but without the associated addictive properties, rendering it a valuable candidate for managing moderate to severe pain, including cancer-related and postoperative pain.[3][6] This document provides detailed protocols for the isolation and purification of lappaconitine from plant material, summarizing key quantitative data and experimental workflows.

Data Presentation

The following table summarizes quantitative data from various studies on the isolation of lappaconitine, offering a comparative overview of different methodologies and their efficiencies.

Plant SourceExtraction MethodKey ParametersYield of LappaconitinePurityReference
Aconitum leucostomumReflux with 80% Ethanol (B145695)Solid-liquid extraction followed by partitioning with chloroform (B151607).~75 mg from 250 mg crude extract98%[5][8]
Aconitum sinomontanumCold leaching with benzene (B151609) after alkalinizationTraditional solvent extraction.0.50%Not specified[1]
Aconitum sinomontanumSimilar to aboveTraditional solvent extraction.0.60%Not specified[1]
Aconitum leucostomumCold soaking with 95% EthanolMulti-step cold leaching and column chromatography.0.60%Not specified[1]
Aconitum sinomontanumUltrasound-assisted extractionOptimized conditions.0.887%Not specified[1]
Aconitum sinomontanumMicrowave-assisted extractionOptimized conditions.1.208%Not specified[1]
Aconitum sinomontanumMicrowave-assisted ultrasonic extractionOptimized conditions.1.227%Not specified[1]
Aconitum heterophyllumNatural Deep Eutectic Solvents (NADES)Lactic acid and glycerol (B35011) (1:1), solid-liquid ratio of 3:10.9.35 ± 0.28 mg/gNot specified[1]
Aconitum sinomontanumpH-Zone-refining counter-current chromatographyTwo-phase solvent system: methyl tert.-butyl ether-tetrahydrofuran-distilled water (2:2:3, v/v).9.0 g from 10.5 g prepurified sample>99%[9]
Aconitum sinomontanumHigh-Speed Counter-Current Chromatography (HSCCC)Solvent system: CHCl3-MeOH-0.3 M/0.2 M HCl (4:1.5:2, v/v).Successful separation from 60-500 mg crude alkaloid sampleHigh purity[10]

Experimental Protocols

This section details the methodologies for the extraction and purification of lappaconitine from plant material.

Protocol 1: Classical Heating Reflux Extraction

This protocol is a conventional method for extracting total alkaloids from Aconitum species.

1. Plant Material Preparation:

  • Air-dry the roots of the selected Aconitum species (e.g., Aconitum leucostomum).

  • Grind the dried roots into a coarse powder.[5]

2. Extraction of Total Alkaloids:

  • Place the powdered plant material (e.g., 1.8 kg) in a suitable flask.

  • Add 80% ethanol solution (e.g., 2 x 10 L) to the flask.

  • Heat the mixture under reflux at 80°C for 2 hours.[5]

  • Combine the extracts and concentrate them under reduced pressure at 60°C.[5]

3. Liquid-Liquid Partitioning:

  • Suspend the concentrated residue in water (1:3 ratio).

  • Partition the aqueous suspension with chloroform three times (e.g., 1 L each time) to extract the alkaloids into the organic phase.[5]

  • Collect and combine the chloroform fractions.

  • Evaporate the chloroform under reduced pressure to obtain the crude alkaloid extract.

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) Purification

HSCCC is an effective technique for the preparative separation and purification of lappaconitine from the crude alkaloid extract.[5]

1. Preparation of Two-Phase Solvent System and Sample Solution:

  • Prepare a two-phase solvent system composed of chloroform-methanol-0.2 mol/L hydrochloric acid (4:1.5:2, v/v/v).[5][8]

  • Thoroughly equilibrate the solvent mixture in a separatory funnel at room temperature and separate the upper and lower phases.

  • Degas both phases by sonication for 30 minutes before use.[5]

  • Prepare the sample solution by dissolving the crude alkaloid extract (e.g., 250 mg) in a mixture of the upper and lower phases.[5]

2. HSCCC Separation:

  • Fill the entire multiplayer coil column with the upper phase as the stationary phase.

  • Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 4.0 mL/min) while rotating the apparatus at a set speed (e.g., 850 r/min).[5]

  • Once the mobile phase emerges from the tail outlet and hydrodynamic equilibrium is established, inject the sample solution into the column.

3. Fraction Collection and Analysis:

  • Continuously monitor the effluent from the outlet with a UV detector.

  • Collect fractions based on the resulting chromatogram.

  • Analyze the collected fractions for purity using High-Performance Liquid Chromatography (HPLC).[5]

  • The structure of the purified lappaconitine can be confirmed using techniques such as ESI-MS, 1H NMR, and 13C NMR.[5][8]

Protocol 3: Adsorptive Purification

This method utilizes an adsorbent to remove impurities from the extract, thereby increasing the concentration of lappaconitine.

1. Extraction:

  • Extract the powdered roots of Aconitum septentrionale with a suitable solvent such as chloroform, isopropanol, or ethanol.[11]

2. Adsorptive Purification:

  • Add basic γ-Al2O3 to the extract.

  • Stir the mixture for a defined period (e.g., 1.5 hours) at room temperature to allow for the adsorption of ballast materials.[11]

  • Separate the sorbent by filtration.

  • Remove the solvent from the filtrate in vacuo to obtain the purified extract with an increased mass fraction of lappaconitine.[11]

Visualizations

Experimental Workflow for Lappaconitine Isolation

G Figure 1: General Workflow for Lappaconitine Isolation plant Plant Material (Aconitum sp.) prep Drying and Grinding plant->prep extraction Extraction of Total Alkaloids (e.g., Reflux with Ethanol) prep->extraction partition Liquid-Liquid Partitioning (e.g., Water/Chloroform) extraction->partition crude Crude Alkaloid Extract partition->crude purification Purification crude->purification hsccc HSCCC purification->hsccc Method 1 ph_zone pH-Zone-refining CCC purification->ph_zone Method 2 adsorption Adsorptive Purification purification->adsorption Method 3 pure Pure Lappaconitine hsccc->pure ph_zone->pure adsorption->pure analysis Analysis (HPLC, MS, NMR) pure->analysis

Caption: General Workflow for Lappaconitine Isolation

Logical Relationships in HSCCC Parameter Optimization

G Figure 2: Key Parameter Relationships in HSCCC Optimization solvent_system Two-Phase Solvent System Selection partition_coefficient Partition Coefficient (K value) (Optimal: 0.5 - 2.0) solvent_system->partition_coefficient stationary_phase Stationary Phase Retention (Rs) solvent_system->stationary_phase separation_efficiency Separation Efficiency & Purity partition_coefficient->separation_efficiency stationary_phase->separation_efficiency flow_rate Mobile Phase Flow Rate flow_rate->separation_efficiency rotation_speed Apparatus Rotation Speed rotation_speed->separation_efficiency

Caption: Key Parameter Relationships in HSCCC Optimization

References

Application Notes and Protocols: Electrophysiological Recording of Lappaconitine on Dorsal Root Ganglion Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrophysiological effects of Lappaconitine (B608462) (LA), a diterpenoid alkaloid with significant analgesic properties, on dorsal root ganglion (DRG) neurons. The protocols detailed below are based on established research methodologies to investigate the mechanisms of action of Lappaconitine, focusing on its interaction with voltage-gated sodium channels (Nav) and P2X3 receptors.

Introduction

Lappaconitine, extracted from plants of the Aconitum species, has a long history of use in traditional medicine for pain relief and is clinically utilized for postoperative and cancer-related pain.[1][2] Its analgesic effects are primarily attributed to its ability to modulate the excitability of sensory neurons, particularly those in the dorsal root ganglia, which are crucial for transmitting pain signals from the periphery to the central nervous system.[3] This document outlines the key molecular targets of Lappaconitine in DRG neurons and provides detailed protocols for researchers to study these interactions using electrophysiological techniques.

Key Molecular Targets of Lappaconitine in DRG Neurons

Lappaconitine exerts its analgesic effects on DRG neurons through two primary mechanisms:

  • Inhibition of Voltage-Gated Sodium Channels (Nav): Lappaconitine is a potent blocker of several Nav channel isoforms that are highly expressed in nociceptive DRG neurons, including Nav1.7, Nav1.8, Nav1.3, Nav1.4, and Nav1.5.[1][2][4] The Nav1.7 channel, in particular, is a key target, and its inhibition by Lappaconitine is characterized by a slow onset and a largely irreversible block, distinguishing it from conventional local anesthetics.[1][5] This action effectively reduces neuronal excitability and the propagation of action potentials, thereby dampening pain signals.

  • Modulation of P2X3 Receptors: In chronic pain states, such as neuropathic pain, Lappaconitine has been shown to downregulate the expression and sensitization of P2X3 receptors in DRG neurons.[6][7][8] P2X3 receptors are ATP-gated ion channels that play a critical role in nociceptive signaling. By reducing their function, Lappaconitine further mitigates the transmission of pain signals.

Data Presentation: Quantitative Effects of Lappaconitine

The following tables summarize the quantitative data on the inhibitory effects of Lappaconitine on various Nav channel isoforms and its impact on P2X3 receptor-mediated currents in DRG neurons.

Table 1: Inhibitory Effects of Lappaconitine on Voltage-Gated Sodium Channel Isoforms

Nav Channel IsoformCell TypeLappaconitine ConcentrationHolding PotentialEffectReference
Nav1.7 HEK29327.67 µmol/L-70 mVIC₅₀ value for inhibition[1]
Nav1.7 HEK293100 µmol/L-53% ± 4% inhibition[1]
Nav1.3 -100 µmol/L-46% ± 4% inhibition[1]
Nav1.4 -100 µmol/L-38% ± 4% inhibition[1]
Nav1.5 -100 µmol/L-29% ± 4% inhibition[1]
Nav1.8 -100 µmol/L-22% ± 7% inhibition[1]

Table 2: Effect of Lappaconitine on P2X3 Receptor-Mediated Responses in DRG Neurons (in a Chronic Constriction Injury - CCI - Model of Neuropathic Pain)

ParameterConditionEffect of LappaconitineReference
P2X3 Receptor Expression CCI RatsReversible downregulation[6]
ATP-induced Inward Current (IATP) Acutely Dissociated DRG Neurons from CCI RatsReversible reduction of enhanced current[6]
α,β-meATP-induced Inward Current (Iα,β-meATP) Acutely Dissociated DRG Neurons from CCI RatsReversible reduction of enhanced current[6]

Experimental Protocols

The following are detailed protocols for the electrophysiological investigation of Lappaconitine's effects on DRG neurons.

Protocol 1: Whole-Cell Patch-Clamp Recording of Nav Currents in Acutely Dissociated DRG Neurons

This protocol is designed to measure the effect of Lappaconitine on voltage-gated sodium currents.

1. Isolation and Culture of DRG Neurons:

  • Euthanize juvenile Sprague-Dawley rats (postnatal day 5-10) in accordance with institutional animal care and use committee guidelines.
  • Dissect dorsal root ganglia from the spinal column under sterile conditions.
  • Transfer the ganglia to a dish containing ice-cold, oxygenated Dulbecco's Modified Eagle's Medium (DMEM).
  • Treat the ganglia with a digestive enzyme solution (e.g., collagenase and dispase) to dissociate the neurons.
  • Gently triturate the ganglia to obtain a single-cell suspension.
  • Plate the dissociated neurons on poly-D-lysine-coated glass coverslips and culture them in a neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF).
  • Allow the neurons to adhere and stabilize for 2-24 hours before recording.

2. Electrophysiological Recording:

  • Place a coverslip with adherent DRG neurons into a recording chamber on the stage of an inverted microscope.
  • Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
  • The internal solution for recording sodium currents should contain (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES (pH adjusted to 7.2 with CsOH).
  • Establish a whole-cell patch-clamp configuration on a selected DRG neuron.
  • Hold the neuron at a membrane potential of -90 mV.
  • Elicit sodium currents by applying depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms).
  • Record baseline currents in the external solution.
  • Apply Lappaconitine at the desired concentration by bath perfusion.
  • Record sodium currents in the presence of Lappaconitine until a steady-state effect is observed. Note the slow onset of the block.[1]
  • Perform washout by perfusing with the external solution to test for the reversibility of the effect.

3. Data Analysis:

  • Measure the peak amplitude of the inward sodium current for each voltage step before and after Lappaconitine application.
  • Calculate the percentage of inhibition at each voltage.
  • Construct current-voltage (I-V) relationship curves.
  • To determine the IC₅₀, apply a range of Lappaconitine concentrations and fit the concentration-response data to the Hill equation.

Protocol 2: Investigating the Effect of Lappaconitine on P2X3 Receptor-Mediated Currents

This protocol focuses on the modulation of ATP-gated currents by Lappaconitine.

1. DRG Neuron Preparation:

  • Follow the same procedure for DRG neuron isolation and culture as described in Protocol 1. For studies on neuropathic pain, use DRG neurons from animals subjected to a chronic constriction injury (CCI) model.[6]

2. Electrophysiological Recording:

  • Use the whole-cell patch-clamp technique as described above.
  • The external solution should be the same as in Protocol 1.
  • The internal solution should be potassium-based to allow for the recording of inward currents at a negative holding potential (e.g., in mM: 140 KCl, 2 MgCl₂, 10 HEPES, 11 EGTA, pH adjusted to 7.2 with KOH).
  • Hold the neuron at a membrane potential of -70 mV.
  • Apply the P2X3 receptor agonist, α,β-methylene ATP (α,β-meATP), at a concentration of 10 µM for 2-3 seconds to elicit an inward current.
  • Record the baseline α,β-meATP-induced current.
  • Incubate the neurons with Lappaconitine (e.g., 10 µM) for a designated period.
  • After incubation, re-apply α,β-meATP in the continued presence of Lappaconitine and record the current.
  • Compare the amplitude of the α,β-meATP-induced current before and after Lappaconitine treatment.

Visualizations

The following diagrams illustrate the key signaling pathways affected by Lappaconitine and a general workflow for its electrophysiological investigation.

Lappaconitine_Signaling_Pathway cluster_DRG Dorsal Root Ganglion Neuron Nav Voltage-Gated Sodium Channels (Nav1.7, Nav1.8, etc.) AP Action Potential Propagation Nav->AP controls Excitability Neuronal Excitability Nav->Excitability regulates P2X3 P2X3 Receptors P2X3->Excitability increases PainSignal Pain Signal Transmission AP->PainSignal leads to Excitability->AP triggers ATP ATP ATP->P2X3 activates LA Lappaconitine LA->Nav Inhibits LA->P2X3 Downregulates

Caption: Mechanism of action of Lappaconitine on DRG neurons.

Experimental_Workflow cluster_Preparation Preparation cluster_Recording Electrophysiological Recording cluster_Analysis Data Analysis Isolation Isolation of DRG Neurons from Rats Culture Primary Culture of DRG Neurons Isolation->Culture PatchClamp Whole-Cell Patch-Clamp Configuration Culture->PatchClamp Baseline Record Baseline Currents (Nav or P2X3-mediated) PatchClamp->Baseline Application Bath Application of Lappaconitine Baseline->Application PostDrug Record Currents in the Presence of Lappaconitine Application->PostDrug Measurement Measure Current Amplitudes and Characteristics PostDrug->Measurement Comparison Compare Pre- and Post-Drug Responses Measurement->Comparison Quantification Quantify Inhibition (e.g., IC50) Comparison->Quantification

Caption: Experimental workflow for electrophysiological studies.

References

Troubleshooting & Optimization

Troubleshooting Lappaconitine precipitation in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing precipitation of Lappaconitine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my Lappaconitine precipitating out of my aqueous buffer?

Lappaconitine, as a diterpenoid alkaloid, has inherently low solubility in water.[1][2][3] Precipitation, often called "crashing out," typically occurs when the concentration of Lappaconitine exceeds its solubility limit in the aqueous buffer.[4] This is primarily influenced by the pH of the buffer, as Lappaconitine's solubility is highly pH-dependent.[5] Like many alkaloids, it is a weak base and is more soluble in acidic conditions where it can be protonated to form a more soluble salt.[4][5][6]

Q2: I dissolved Lappaconitine in a small amount of organic solvent first, but it still precipitated when I added it to my buffer. What happened?

This is a common issue. While organic solvents like DMSO or ethanol (B145695) can dissolve Lappaconitine at high concentrations, adding this stock solution to an aqueous buffer drastically changes the solvent environment.[3][4] The Lappaconitine molecules, which were stable in the organic solvent, are suddenly in a much more polar, aqueous environment where their solubility is significantly lower, causing them to precipitate.[7] The final concentration of the organic solvent in the buffer is also a critical factor.[4]

Q3: What is the ideal pH range for keeping Lappaconitine in solution?

The ideal pH for solubilizing Lappaconitine is in the acidic range (e.g., pH 4-6).[4] In this range, the nitrogen atom in its structure becomes protonated, forming a more water-soluble salt.[4] However, it is crucial to ensure that this lower pH will not negatively impact the biological components of your assay, such as enzyme activity or cell viability.[4]

Q4: Should I use the free base form of Lappaconitine or a salt form?

For aqueous assays, using a salt form like Lappaconitine hydrobromide is highly recommended.[8][9][10] Salt forms are generally more water-soluble than the free base form because they are already protonated.[4][8] This can significantly simplify the preparation of your experimental solutions.

Q5: Can temperature affect the solubility of Lappaconitine?

Yes, temperature can influence solubility. While the specific temperature-solubility profile for Lappaconitine is not widely published, many compounds are less soluble at lower temperatures.[4] If you are working with cooled buffers or on ice, this could contribute to precipitation. Storing solutions at a constant and appropriate temperature is important.[7]

Troubleshooting Guide

If you are experiencing Lappaconitine precipitation, follow these steps to diagnose and resolve the issue.

Step 1: Initial Checks & Quick Fixes
  • Verify Final Concentration : You may be exceeding the maximum aqueous solubility of your compound. The simplest first step is to try a lower final concentration.[4]

  • Check Final Organic Solvent Percentage : If you used an organic solvent stock, ensure the final concentration in your buffer is as low as possible (typically <1%, ideally <0.5%). While a slightly higher percentage might be needed to maintain solubility, high concentrations can be toxic to cells and interfere with assays.[4]

  • Ensure Complete Initial Dissolution : Before diluting into the aqueous buffer, make sure your Lappaconitine is fully dissolved in the stock solvent. Gentle warming or vortexing can help.

  • Temperature Check : Ensure your buffer is at the intended experimental temperature before adding the Lappaconitine stock solution. Some compounds are less soluble at colder temperatures.[4]

Step 2: Optimizing the Buffer System

If the initial checks do not resolve the precipitation, the next step is to optimize your buffer conditions.

pH Adjustment

As Lappaconitine is a weak base, its solubility is highly dependent on the pH of the buffer. Lowering the pH will protonate the molecule, increasing its solubility.

  • Action : Prepare a series of buffers with decreasing pH values (e.g., 7.0, 6.5, 6.0, 5.5). Test the solubility of Lappaconitine at your desired concentration in each buffer.

  • Caution : Always verify that the adjusted pH is compatible with your experimental system (e.g., cells, enzymes).[4]

Buffer Composition

High salt concentrations in some buffers can decrease the solubility of organic compounds due to the "salting out" effect.[4]

  • Action : If you are using a high-salt buffer (e.g., PBS with high salt concentration), consider switching to a lower ionic strength buffer.

Step 3: Advanced Solubilization Techniques

If buffer optimization is insufficient or not possible due to experimental constraints, consider these advanced techniques.

  • Use of Co-solvents : Including a small percentage of a water-miscible organic co-solvent (e.g., ethanol, propylene (B89431) glycol) in your final aqueous buffer can increase solubility.

  • Surfactants : Surfactants like Tween-20 or Triton X-100 can form micelles that encapsulate and solubilize hydrophobic compounds.[4] Be cautious, as surfactants can interfere with many biological assays.[4]

  • Cyclodextrins : These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds like Lappaconitine, thereby increasing their aqueous solubility.[7]

Data & Protocols

Table 1: Influence of pH on Lappaconitine Solubility (Hypothetical Data)

This table provides an example of how to systematically test and present solubility data. Actual values should be determined experimentally.

Buffer pHLappaconitine Concentration (µM)Observation
7.450Immediate heavy precipitation
7.050Precipitation observed after 5 min
6.550Slight turbidity observed
6.050Clear solution
5.550Clear solution
Experimental Protocol: Preparation of a Lappaconitine Stock Solution and Solubility Test

Objective: To prepare a high-concentration stock solution of Lappaconitine and determine its solubility in a target aqueous buffer.

Materials:

  • Lappaconitine (free base or hydrobromide salt)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Target aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Series of acidic buffers (e.g., MES or citrate (B86180) buffer at pH 6.5, 6.0, 5.5)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation:

    • Weigh out a precise amount of Lappaconitine powder.

    • Add anhydrous DMSO to achieve a high concentration stock solution (e.g., 10-20 mM).[3] Ensure the DMSO is fresh as moisture-absorbing DMSO can reduce solubility.[3]

    • Vortex thoroughly until the Lappaconitine is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be required. Visually inspect for any undissolved particles.

  • Solubility Test in Aqueous Buffer:

    • Aliquot 500 µL of your target aqueous buffer (and each of the acidic buffers) into separate microcentrifuge tubes.

    • Add a small volume of the Lappaconitine DMSO stock solution to each buffer to achieve the desired final concentration (e.g., for a 50 µM final concentration from a 10 mM stock, add 2.5 µL to 500 µL of buffer).

    • Immediately vortex the tube after adding the stock solution.

    • Incubate the tubes at the intended experimental temperature for a set period (e.g., 30 minutes).

    • Visually inspect each tube for any signs of precipitation or turbidity against a dark background.

Visual Guides

Troubleshooting Workflow

This diagram outlines the decision-making process for addressing Lappaconitine precipitation.

G start Precipitation Observed check_conc Step 1: Initial Checks - Lower Final Concentration? - Check Organic Solvent %? - Check Temperature? start->check_conc resolved1 Issue Resolved check_conc->resolved1 Yes optimize_buffer Step 2: Optimize Buffer - Lower Buffer pH? - Change Buffer Composition? check_conc->optimize_buffer No resolved2 Issue Resolved optimize_buffer->resolved2 Yes advanced_methods Step 3: Advanced Methods - Use Co-solvents? - Add Surfactants? - Use Cyclodextrins? optimize_buffer->advanced_methods No resolved3 Issue Resolved advanced_methods->resolved3 Yes fail Consult Literature for Specific Formulation advanced_methods->fail No

Caption: A flowchart for troubleshooting Lappaconitine precipitation.

Lappaconitine Solubility and pH

This diagram illustrates the relationship between pH and the ionization state of Lappaconitine, which dictates its solubility.

G cluster_0 High pH (e.g., 7.4) cluster_1 Low pH (e.g., 5.5) high_ph_structure Lappaconitine (Free Base) - Neutral Charge - Lipophilic - Low Water Solubility high_ph_result Precipitation Likely high_ph_structure->high_ph_result In Aqueous Buffer low_ph_structure Lappaconitine-H+ (Salt Form) - Positive Charge - More Hydrophilic - High Water Solubility low_ph_result Remains in Solution low_ph_structure->low_ph_result In Aqueous Buffer

Caption: The effect of pH on Lappaconitine's form and solubility.

References

How to prevent Lappaconitine degradation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lappaconitine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and storage of Lappaconitine to prevent its degradation in stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause Lappaconitine degradation in stock solutions?

A1: The primary factors contributing to the degradation of Lappaconitine in solution are exposure to light (photodegradation), non-optimal pH conditions (hydrolysis), and exposure to oxidizing agents (oxidation). Temperature can also accelerate these degradation processes.

Q2: How stable is Lappaconitine in different forms and solutions?

A2: The stability of Lappaconitine is dependent on its form (solid vs. solution) and the storage conditions. As a solid, it is relatively stable when stored properly. In solution, its stability is influenced by the solvent, pH, temperature, and light exposure. Lappaconitine hydrobromide and sulfate (B86663) salts exhibit greater solubility in water compared to the free base[1].

Q3: What are the known degradation products of Lappaconitine?

A3: The main identified degradation products of Lappaconitine are:

  • N-deacetyllappaconitine: Formed through acid-catalyzed hydrolysis[1].

  • N-acetyl anthranilic acid and a corresponding enamine: These are the major products of photodegradation, resulting from the cleavage of the ester bond[2][3].

  • Lappaconitine nitrone: This can be formed under oxidative conditions, for example, in the presence of hydrogen peroxide[4].

Q4: What is the recommended solvent for preparing Lappaconitine stock solutions?

A4: Lappaconitine is readily soluble in methanol (B129727) and ethanol, and also soluble in Dimethyl Sulfoxide (DMSO)[1]. For biological assays, DMSO is a common choice; however, it is crucial to use a final concentration that is non-toxic to the cells being studied. It is recommended to keep the final DMSO concentration in cell culture media below 0.3% (preferably 0.1%) to avoid solvent effects[5].

Q5: What are the recommended storage conditions for Lappaconitine powder and stock solutions?

A5: For long-term stability, Lappaconitine powder should be stored at -20°C. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).

Troubleshooting Guides

This section addresses common issues encountered during the preparation and storage of Lappaconitine stock solutions.

Problem Possible Cause Troubleshooting Steps
Precipitation in the stock solution upon storage. The concentration of Lappaconitine may exceed its solubility limit in the chosen solvent at the storage temperature.1. Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate. Ensure the compound is not temperature-sensitive before warming[5]. 2. Prepare a new stock solution at a lower concentration. 3. Consider using a different solvent in which Lappaconitine has higher solubility.
Loss of biological activity of the compound over time. This is likely due to chemical degradation of Lappaconitine.1. Review your storage conditions. Ensure the stock solution is protected from light and stored at the recommended temperature (-20°C or -80°C). 2. Prepare fresh stock solutions more frequently. 3. Perform a stability test of your stock solution using an analytical method like HPLC to quantify the amount of intact Lappaconitine.
Inconsistent experimental results. This could be due to the degradation of Lappaconitine in the working solution or repeated freeze-thaw cycles of the stock solution.1. Prepare fresh working solutions from the stock solution for each experiment. 2. Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
Color change observed in the solution. A color change may indicate degradation, possibly due to oxidation or photodegradation.1. Discard the solution. 2. When preparing new solutions, use high-purity solvents and protect the solution from light by using amber vials or wrapping the container in aluminum foil.

Summary of Lappaconitine Stability and Degradation

The following table summarizes the known information regarding the stability and degradation of Lappaconitine under various conditions.

Condition Effect on Lappaconitine Stability Primary Degradation Pathway Key Degradation Products
Acidic pH Susceptible to hydrolysis.Acid-catalyzed hydrolysis of the amide bond.N-deacetyllappaconitine[1]
Neutral pH Generally more stable than at alkaline pH.Slow hydrolysis may still occur.Not explicitly detailed in searches.
Alkaline pH Susceptible to hydrolysis. A study on a similar compound showed increased degradation at higher pH[6].Base-catalyzed hydrolysis.Not explicitly detailed in searches.
Light (UV-A) Photosensitive; undergoes significant degradation[2][3][7].Cleavage of the ester bond via intramolecular electron transfer[2][3][7].N-acetyl anthranilic acid, enamine[2][3]
Elevated Temperature Accelerates the rate of hydrolysis and other degradation reactions.Thermal degradation.Not explicitly detailed in searches.
Oxidizing Agents (e.g., H₂O₂) Can be oxidized.Oxidation of the nitrogen atom.Lappaconitine nitrone[4]

Experimental Protocol: Preparation and Storage of Lappaconitine Stock Solutions

This protocol provides a detailed methodology for preparing and storing Lappaconitine stock solutions to minimize degradation.

Materials:

  • Lappaconitine (or its salt, e.g., hydrobromide) powder

  • High-purity solvent (e.g., DMSO, anhydrous ethanol, or methanol)

  • Sterile, amber glass vials or clear glass vials with aluminum foil

  • Sterile pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

  • -20°C and -80°C freezers

Procedure:

  • Pre-analysis:

    • Before opening, allow the Lappaconitine container to equilibrate to room temperature to prevent condensation of moisture.

    • Ensure all glassware and equipment are clean, dry, and sterile if preparing solutions for cell-based assays.

  • Weighing:

    • In a chemical fume hood, accurately weigh the desired amount of Lappaconitine powder using an analytical balance.

  • Dissolution:

    • Transfer the weighed powder to a sterile amber glass vial.

    • Add the appropriate volume of the chosen high-purity solvent to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution of Lappaconitine (M.W. 584.71 g/mol ), dissolve 5.85 mg in 1 mL of solvent.

    • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution[5].

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or vials. This is critical to avoid repeated freeze-thaw cycles.

    • For short-term storage (up to 1 month), store the aliquots at -20°C.

    • For long-term storage (up to 1 year), store the aliquots at -80°C.

  • Handling for Experiments:

    • When ready to use, thaw a single aliquot at room temperature.

    • Dilute the stock solution to the final working concentration in the appropriate experimental buffer or cell culture medium immediately before use.

    • Discard any unused portion of the thawed aliquot; do not refreeze.

Visualizing Degradation Pathways and Workflows

Lappaconitine_Degradation cluster_photodegradation Photodegradation (UV Light) cluster_hydrolysis Acid Hydrolysis cluster_oxidation Oxidation (e.g., H₂O₂) Lappaconitine Lappaconitine Photolysis_Products N-acetyl anthranilic acid + Enamine Lappaconitine->Photolysis_Products Ester bond cleavage N_deacetyl N-deacetyllappaconitine Lappaconitine->N_deacetyl Amide hydrolysis Oxidation_Product Lappaconitine Nitrone Lappaconitine->Oxidation_Product Nitrogen oxidation

Caption: Workflow for handling Lappaconitine stock solutions.

References

Technical Support Center: Mitigating Off-Target Effects of Lappaconitine in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Lappaconitine (B608462) in cellular assays. The information is designed to help mitigate off-target effects and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Lappaconitine?

Lappaconitine is a diterpenoid alkaloid that primarily functions as a voltage-gated sodium channel (VGSC) blocker.[1][2][3] It binds to the open state of these channels, effectively reducing neuronal excitability and transmission of pain signals.[1][2][3] This mechanism underlies its analgesic and antiarrhythmic properties.

Q2: What are the known off-target effects of Lappaconitine?

Beyond its primary action on VGSCs, Lappaconitine has been reported to influence several other signaling pathways, which can be considered off-target effects depending on the experimental context. These include the modulation of:

  • MAPK (Mitogen-Activated Protein Kinase) pathway: Lappaconitine can affect the phosphorylation levels of key MAPK proteins like ERK, JNK, and p38.[4][5]

  • PI3K/AKT (Phosphatidylinositol 3-kinase/Protein Kinase B) pathway: It has been shown to influence the activity of this critical cell survival and proliferation pathway.[6]

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway: Lappaconitine can suppress the production of inflammatory mediators by modulating the NF-κB pathway.[4]

Q3: How can I differentiate between on-target and off-target effects in my experiments?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are several strategies:

  • Use of control compounds: Include well-characterized, selective VGSC blockers (e.g., Tetrodotoxin for most VGSCs, or more specific blockers if available) and inhibitors of the suspected off-target pathways (e.g., specific MAPK or PI3K inhibitors) as positive and negative controls.

  • Dose-response analysis: On-target effects should ideally occur at lower concentrations of Lappaconitine than off-target effects. A wide therapeutic window between the IC50 for the on-target effect and off-target effects is desirable.

  • Rescue experiments: If Lappaconitine induces a cellular phenotype, attempt to rescue this phenotype by activating the target pathway through other means. For example, if Lappaconitine inhibits proliferation via VGSC blockade, bypassing this with a downstream activator might rescue the effect.

  • Target knockdown/knockout models: The most definitive way to confirm on-target activity is to use cell lines where the target protein (e.g., a specific VGSC subtype) has been knocked down (using siRNA or shRNA) or knocked out (using CRISPR/Cas9).[7][8][9][10][11] In such cells, the on-target effect of Lappaconitine should be significantly diminished or absent.

Q4: What are typical working concentrations for Lappaconitine in cellular assays?

The effective concentration of Lappaconitine can vary significantly depending on the cell type and the specific assay. Based on published data, concentrations for in vitro studies often range from 10 µM to 600 µg/mL. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guides

Problem 1: High cell toxicity observed at concentrations expected to be selective for the on-target effect.
  • Possible Cause: The observed toxicity may be due to off-target effects dominating at the tested concentrations.

  • Troubleshooting Steps:

    • Re-evaluate Dose-Response: Perform a more granular dose-response curve, starting from a much lower concentration range.

    • Use a More Sensitive Assay: Switch to a more sensitive endpoint for your on-target effect that might be detectable at lower, less toxic concentrations.

    • Counter-Screening: Perform counter-screens against known off-target pathways to determine if they are being engaged at your working concentration.[12][13][14] For example, use a reporter assay for NF-κB activation or a western blot for phosphorylated ERK to assess MAPK pathway activation.

    • Control for Solvent Effects: Ensure that the solvent used to dissolve Lappaconitine (e.g., DMSO) is not contributing to the toxicity at the final concentration used in the assay.

Problem 2: Inconsistent or non-reproducible results in electrophysiology experiments (Patch-Clamp).
  • Possible Cause: Issues with seal formation, rundown of ion channel activity, or inappropriate voltage protocols can lead to variability.

  • Troubleshooting Steps:

    • Optimize Seal Formation: Ensure a stable Giga-ohm seal is formed before recording.[15] Mechanical stability of the setup is critical.

    • Prevent Current Rundown: Include ATP and GTP in your internal pipette solution to maintain channel function. If rundown persists, consider using the perforated patch-clamp technique.[15]

    • Appropriate Voltage Protocol: To observe the use-dependent block of VGSCs by Lappaconitine, use a high-frequency stimulation protocol (e.g., 10-50 Hz).[15] The holding potential should also be optimized to favor the channel states (open and inactivated) to which Lappaconitine preferentially binds.

    • Positive Control: Use a known VGSC blocker like lidocaine (B1675312) to validate your experimental setup and voltage protocol for detecting use-dependent block.[15]

Quantitative Data Summary

Cell LineAssayParameterValueReference
HEK293 (expressing Nav1.7)ElectrophysiologyIC5027.67 µM[2][16]
HCT-116CCK-8IC50 (48h)174.2 µg/mL
HepG2MTTIC50 (48h)360 µg/mL
HeLaMTTIC50 (48h)571 µg/mL
A549MTTIC50Varies[17]
HCT-8MTTIC50Varies[17]

Detailed Experimental Protocols

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.[18][19][20]

  • Compound Treatment: Prepare serial dilutions of Lappaconitine in culture medium. Add 10 µL of each dilution to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest Lappaconitine concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[18][20]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[18]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of Lappaconitine for the desired duration. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[21][22]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[21]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[23][24]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[23]

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells as for the apoptosis assay and harvest.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing. Fix for at least 30 minutes on ice.[25][26][27]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.

  • PI Staining: Add Propidium Iodide to a final concentration of 50 µg/mL and incubate for 15 minutes in the dark.[28]

  • Analysis: Analyze the stained cells by flow cytometry.[26]

Visualizations

experimental_workflow cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Analysis viab_seed Seed Cells viab_treat Treat with Lappaconitine viab_seed->viab_treat viab_cck8 Add CCK-8 viab_treat->viab_cck8 viab_read Read Absorbance viab_cck8->viab_read apop_seed Seed & Treat Cells apop_harvest Harvest & Wash apop_seed->apop_harvest apop_stain Stain with Annexin V/PI apop_harvest->apop_stain apop_flow Flow Cytometry apop_stain->apop_flow cc_seed Seed & Treat Cells cc_harvest Harvest & Fix cc_seed->cc_harvest cc_stain Stain with PI/RNase cc_harvest->cc_stain cc_flow Flow Cytometry cc_stain->cc_flow

Caption: General experimental workflows for cellular assays.

signaling_pathways cluster_on_target On-Target Effect cluster_off_target Off-Target Effects Lappaconitine Lappaconitine VGSC Voltage-Gated Sodium Channels Lappaconitine->VGSC Blocks MAPK MAPK Pathway (ERK, JNK, p38) Lappaconitine->MAPK Modulates PI3K_AKT PI3K/AKT Pathway Lappaconitine->PI3K_AKT Modulates NFkB NF-κB Pathway Lappaconitine->NFkB Modulates Analgesia, Anti-arrhythmia Analgesia, Anti-arrhythmia VGSC->Analgesia, Anti-arrhythmia Proliferation, Apoptosis Proliferation, Apoptosis MAPK->Proliferation, Apoptosis Cell Survival, Proliferation Cell Survival, Proliferation PI3K_AKT->Cell Survival, Proliferation Inflammation Inflammation NFkB->Inflammation troubleshooting_logic start Unexpected Result (e.g., high toxicity) check_conc Is concentration appropriate? (Review literature, dose-response) start->check_conc check_controls Are controls included? (Positive, Negative, Vehicle) start->check_controls check_off_target Potential off-target effect? check_conc->check_off_target check_controls->check_off_target counter_screen Perform Counter-Screening (e.g., MAPK, PI3K/AKT assays) check_off_target->counter_screen Yes optimize_assay Optimize Assay Conditions (e.g., incubation time, cell density) check_off_target->optimize_assay No conclusion Refined interpretation of results counter_screen->conclusion Off-target confirmed optimize_assay->conclusion On-target effect clarified

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Lappaconitine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lappaconitine. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies aimed at improving the bioavailability of this promising, non-addictive analgesic compound.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of Lappaconitine and why is it so low?

A1: The absolute oral bioavailability of Lappaconitine in mice has been reported to be as low as 2.0%.[1] This poor bioavailability is primarily attributed to its low aqueous solubility and potential first-pass metabolism in the liver.[2]

Q2: What are the most promising strategies to improve the in vivo bioavailability of Lappaconitine?

A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like Lappaconitine. The most investigated and effective methods include:

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers that can encapsulate the drug, protecting it from degradation and enhancing its absorption.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion in the gastrointestinal tract, improving drug solubilization and absorption.[3][4]

  • Chemical Modification (Prodrugs/Derivatives): Synthesizing derivatives or prodrugs of Lappaconitine can improve its physicochemical properties, such as solubility and permeability, leading to better absorption.[5]

Q3: Are there any commercially available formulations of Lappaconitine with improved bioavailability?

A3: Lappaconitine hydrobromide is used clinically in some countries.[6] Various salt forms, such as Lappaconitine sulfate, have been developed to improve solubility and analgesic effects.[7] However, advanced formulations like SLNs and SEDDS are still largely in the research and development phase for Lappaconitine.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your in vivo experiments with Lappaconitine.

Issue 1: High Variability in Plasma Concentrations

Question: We are observing significant inter-animal variability in the plasma concentrations of Lappaconitine after oral administration. What could be the cause, and how can we minimize it?

Answer: High variability is a common issue with poorly soluble compounds. Here’s a breakdown of potential causes and solutions:

Potential Cause Troubleshooting/Optimization Strategy
Inconsistent Dissolution Ensure your formulation provides consistent drug release. For suspensions, control particle size and use appropriate suspending agents. For advanced formulations like SLNs or SEDDS, meticulously control formulation parameters.
Food Effects Standardize the feeding schedule for all animals. Typically, an overnight fast is recommended before oral dosing to minimize variability in gastric emptying and GI fluid composition.
First-Pass Metabolism The contribution of first-pass metabolism can be assessed by comparing oral and intravenous pharmacokinetic data. If significant, formulation strategies that promote lymphatic uptake (e.g., long-chain fatty acid-based SEDDS) may help bypass the liver.[8]
Gastrointestinal pH and Motility While difficult to control, being aware of the potential impact of GI pH and motility can help in data interpretation. Ensure animals are not stressed, as this can affect GI function.
Issue 2: Poor Physical Stability of Nanoformulations

Question: Our Lappaconitine-loaded Solid Lipid Nanoparticle (SLN) formulation shows particle aggregation and drug leakage upon storage. What can we do to improve its stability?

Answer: The stability of SLNs is a critical challenge. Here are some common causes and solutions:

Problem Potential Cause Troubleshooting/Optimization Strategy
Particle Aggregation Insufficient surfactant concentration or inappropriate surfactant choice.Increase the concentration of the surfactant or try a combination of surfactants. Ensure the chosen surfactant provides sufficient steric or electrostatic stabilization.[9]
High lipid concentration.Optimize the lipid-to-surfactant ratio. A lower lipid concentration might be necessary.
Drug Expulsion/Leakage Polymorphic transition of the lipid matrix from a less ordered (α) to a more stable, highly ordered (β) form.Use a blend of lipids to create a less-ordered lipid matrix (Nanostructured Lipid Carriers - NLCs).[3] Select lipids that exhibit stable crystalline forms.[9]
High drug loading.Reduce the drug loading to a level that can be stably incorporated into the lipid matrix.
Issue 3: Phase Separation or Precipitation in SEDDS

Question: Our Lappaconitine SEDDS formulation appears cloudy or shows signs of drug precipitation upon dilution with an aqueous medium. How can we resolve this?

Answer: The performance of a SEDDS formulation relies on its ability to form a stable micro- or nano-emulsion upon contact with gastrointestinal fluids.

Problem Potential Cause Troubleshooting/Optimization Strategy
Cloudiness/Precipitation on Dilution The formulation is not efficiently self-emulsifying.Optimize the oil:surfactant:co-surfactant ratio. Constructing pseudo-ternary phase diagrams is essential to identify the optimal self-emulsifying region.[4]
The drug has low solubility in the formulation components.Screen various oils, surfactants, and co-surfactants to find a system with the highest solubilizing capacity for Lappaconitine.
Drug precipitation from a supersaturated state.Incorporate a precipitation inhibitor, such as a hydrophilic polymer (e.g., HPMC, PVP), into the formulation.[10]

Quantitative Data Summary

The following tables summarize the available pharmacokinetic data for Lappaconitine and its derivatives.

Table 1: Pharmacokinetic Parameters of Lappaconitine in Mice

ParameterIntravenous (1 mg/kg)Intragastric (8 mg/kg)
Cmax (ng/mL) 465.1 ± 141.220.1 ± 7.9
Tmax (h) 0.0830.5
AUC (0-t) (ng/mL*h) 180.3 ± 45.228.8 ± 9.7
Absolute Bioavailability (%) -2.0

(Data adapted from a study in mice)[1]

Table 2: Pharmacokinetic Parameters of a Lappaconitine Derivative (Compound 34a) in Mice

ParameterLappaconitine (Oral, 5 mg/kg)Compound 34a (Oral, 5 mg/kg)
Analgesic Effect (Writhing Inhibition %) 55.3 ± 4.158.2 ± 3.7
Acute Toxicity (LD50, mg/kg, oral) 20-32.4>1500

(Data adapted from a study evaluating analgesic activity and toxicity)[6][7]

Experimental Protocols

Protocol 1: Preparation of Lappaconitine-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol is a general guideline and should be optimized for your specific experimental needs.

Materials:

  • Lappaconitine

  • Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

Procedure:

  • Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Add the accurately weighed Lappaconitine to the melted lipid and stir until a clear, uniform solution is obtained.

  • Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization for several cycles at a pressure of around 500-1500 bar. The temperature should be maintained above the lipid's melting point.

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring to allow the lipid to recrystallize and form solid nanoparticles.

  • Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: Preparation of Lappaconitine Self-Emulsifying Drug Delivery System (SEDDS)

This protocol provides a general framework for developing a Lappaconitine SEDDS formulation.

Materials:

  • Lappaconitine

  • Oil (e.g., Oleic acid, Capryol 90)

  • Surfactant (e.g., Cremophor EL, Tween 80)

  • Co-surfactant (e.g., Transcutol P, PEG 400)

Procedure:

  • Solubility Studies: Determine the solubility of Lappaconitine in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Pseudo-Ternary Phase Diagrams: Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant. Titrate each mixture with water and observe the formation of emulsions to identify the self-emulsifying region.

  • Formulation Preparation: Select an optimized ratio of oil, surfactant, and co-surfactant from the phase diagram. Accurately weigh and mix the components. Add the required amount of Lappaconitine and stir until it is completely dissolved. Gentle heating may be applied if necessary.

  • Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size, and robustness to dilution.

Signaling Pathways and Experimental Workflows

Lappaconitine's Effect on NF-κB Signaling Pathway

Lappaconitine and its derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This is achieved, in part, by preventing the degradation of IκBα and subsequently inhibiting the nuclear translocation of the p65 subunit.[11]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nfkb_complex cluster_nucleus Nucleus IKK IKK IkBa IκBα IKK->IkBa Phosphorylates p65 p65 IkBa->p65 Inhibits p50 p50 IkBa->p50 Inhibits p65_n p65 p65->p65_n Translocation p50_n p50 p50->p50_n Translocation Lappaconitine Lappaconitine Lappaconitine->IKK Inhibits LPS LPS/TNF-α LPS->IKK Activates DNA DNA (κB site) p65_n->DNA p50_n->DNA Genes Pro-inflammatory Gene Expression DNA->Genes Induces

Lappaconitine inhibits the NF-κB signaling pathway.
Lappaconitine's Effect on MAPK Signaling Pathway

Lappaconitine has also been demonstrated to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in inflammation and cell proliferation. Studies have shown that Lappaconitine can suppress the phosphorylation of ERK, JNK, and p38 MAPKs.[11][12]

MAPK_Pathway cluster_upstream Upstream Signals cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Stimuli Stress / Mitogens MAPKKK MAPKKK Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK ERK / JNK / p38 MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Lappaconitine Lappaconitine Lappaconitine->MAPK Inhibits Phosphorylation Response Inflammation / Proliferation TranscriptionFactors->Response Regulates

Lappaconitine modulates the MAPK signaling pathway.
Experimental Workflow for In Vivo Bioavailability Study

The following diagram outlines a typical workflow for conducting an in vivo bioavailability study of a Lappaconitine formulation.

Bioavailability_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Formulation Prepare Lappaconitine Formulation (e.g., SLN, SEDDS, Suspension) OralDosing Administer Formulation Orally (gavage) Formulation->OralDosing AnimalPrep Acclimatize and Fast Animals (e.g., Rats, Mice) AnimalPrep->OralDosing IVDosing Administer IV Solution (for absolute bioavailability) AnimalPrep->IVDosing BloodCollection Collect Blood Samples at Predetermined Time Points OralDosing->BloodCollection IVDosing->BloodCollection PlasmaSeparation Process Blood to Obtain Plasma BloodCollection->PlasmaSeparation SampleAnalysis Analyze Plasma Samples (LC-MS/MS) PlasmaSeparation->SampleAnalysis PKAnalysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) SampleAnalysis->PKAnalysis BioavailabilityCalc Calculate Relative/Absolute Bioavailability PKAnalysis->BioavailabilityCalc

Workflow for an in vivo bioavailability study.

References

Technical Support Center: Stabilizing Lappaconitine Solutions for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of Lappaconitine solutions is critical for reproducible and accurate experimental results. This guide provides troubleshooting advice and answers to frequently asked questions regarding the long-term storage of Lappaconitine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Lappaconitine for long-term storage?

A1: Lappaconitine is practically insoluble in water but soluble in several organic solvents. For long-term storage, Dimethyl Sulfoxide (DMSO) is a common choice. Stock solutions in DMSO can be stored at -20°C or -80°C.[1][2] Lappaconitine is also soluble in methanol, ethanol, and chloroform.[3][4] However, for biological experiments, DMSO is often preferred. It is crucial to use high-purity, anhydrous DMSO to minimize degradation.

Q2: What are the optimal storage temperatures for Lappaconitine solutions?

A2: For long-term stability, Lappaconitine solutions, particularly in DMSO, should be stored at low temperatures. Storage at -20°C is common and can maintain stability for at least a month.[1] For even longer-term storage, -80°C is recommended, which can preserve the solution for up to a year.[1] Solid Lappaconitine powder is stable for at least four years when stored at -20°C.[4] Lappaconitine hydrobromide powder should be stored at 2-8°C.[5][6]

Q3: How does pH affect the stability of Lappaconitine in aqueous solutions?

A3: Lappaconitine is susceptible to hydrolysis, particularly under acidic conditions. Acid hydrolysis can lead to the formation of N-deacetyllappaconitine.[7] Therefore, for any aqueous dilutions, it is advisable to use buffers with a neutral to slightly alkaline pH. If experiments require an acidic environment, solutions should be prepared fresh and used immediately.

Q4: Is Lappaconitine sensitive to light?

A4: Yes, Lappaconitine is known to undergo photodegradation. Exposure to light can cause the cleavage of the ester bond in the molecule. It is crucial to protect Lappaconitine solutions from light by storing them in amber vials or by wrapping the container in aluminum foil. All handling of the solutions should be performed under subdued light conditions.

Q5: What are the main degradation pathways for Lappaconitine?

A5: The two primary degradation pathways for Lappaconitine are hydrolysis and photolysis.

  • Hydrolysis: This typically occurs under acidic conditions and results in the cleavage of the N-acetyl group, forming N-deacetyllappaconitine. Strong alkaline conditions can also lead to hydrolysis.

  • Photolysis: Exposure to light, particularly UV radiation, can lead to the cleavage of the ester bond, breaking the molecule into its constituent diterpenoid and N-acetylanthranilic acid fragments.

Oxidation is another potential degradation pathway, especially in the presence of oxidizing agents or metal ions.

Below is a diagram illustrating the main degradation pathways.

Lappaconitine Degradation Pathways Lappaconitine Lappaconitine N_deacetyl N-deacetyllappaconitine Lappaconitine->N_deacetyl  Acid/Base Hydrolysis Photo_products Photodegradation Products (Cleavage of ester bond) Lappaconitine->Photo_products  Light Exposure Oxidation_products Oxidation Products Lappaconitine->Oxidation_products  Oxidizing Agents

Lappaconitine Degradation Pathways Diagram

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation in the stock solution upon thawing. The concentration of Lappaconitine may be too high for the solvent, or the solvent may have absorbed water.1. Gently warm the solution to 37°C and sonicate to try and redissolve the precipitate.[2]2. If precipitation persists, centrifuge the vial to pellet the solid and use the supernatant after determining its concentration.3. For future preparations, consider using a slightly lower concentration or ensure the use of anhydrous DMSO.
Loss of compound activity over time. Degradation of Lappaconitine due to improper storage (temperature, light exposure) or repeated freeze-thaw cycles.1. Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.[1]2. Ensure solutions are stored at the recommended temperature (-20°C or -80°C) and protected from light.[1][4]3. Prepare fresh working solutions from a new aliquot for each experiment.
Inconsistent experimental results. This could be due to inaccurate concentration of the stock solution, degradation, or issues with solution handling.1. Re-verify the concentration of your stock solution using a validated analytical method like HPLC-UV or LC-MS.2. Always allow the stock solution to come to room temperature before opening the vial to prevent condensation of atmospheric moisture.[2]3. Ensure thorough mixing of the stock solution before making dilutions.
Color change in the solution. This may indicate oxidation or other chemical degradation.1. Discard the solution and prepare a fresh stock.2. When preparing new stock solutions, consider purging the vial with an inert gas like nitrogen or argon before sealing to minimize contact with oxygen.

Experimental Protocols

Preparation of Lappaconitine Stock Solution in DMSO
  • Materials: Lappaconitine powder, anhydrous DMSO, sterile microcentrifuge tubes or vials.

  • Procedure: a. Weigh the desired amount of Lappaconitine powder in a sterile vial. b. Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM). c. To aid dissolution, the mixture can be gently warmed to 37°C and vortexed or sonicated until the solid is completely dissolved.[2] d. Aliquot the stock solution into smaller, single-use, light-protecting vials. e. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1]

The workflow for preparing a stable Lappaconitine stock solution is outlined below.

Workflow for Preparing Lappaconitine Stock Solution start Start weigh Weigh Lappaconitine Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Dissolve (Warm/Sonicate if needed) add_dmso->dissolve aliquot Aliquot into Light-Protecting Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Lappaconitine Stock Solution Preparation Workflow
Stability Testing of Lappaconitine Solutions

A typical experimental setup to assess the stability of a Lappaconitine solution involves:

  • Preparation of Test Solutions: Prepare Lappaconitine solutions in the desired solvent and concentration.

  • Storage Conditions: Store aliquots of the solution under different conditions to be tested (e.g., different temperatures, light exposure, pH).

  • Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve an aliquot from each storage condition.

  • Analysis: Analyze the concentration of Lappaconitine in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Evaluation: Compare the concentration of Lappaconitine at each time point to the initial concentration (time 0) to determine the percentage of degradation.

Quantitative Data Summary

The following tables summarize key quantitative data related to Lappaconitine stability and analysis.

Table 1: Recommended Storage Conditions and Stability

FormSolvent/MatrixStorage TemperatureStability
Solid Powder--20°C≥ 4 years[4]
Solid Hydrobromide-2-8°CData not specified[5][6]
DMSO SolutionDMSO-20°C≥ 1 month[1]
DMSO SolutionDMSO-80°C≥ 1 year[1]

Table 2: Solubility of Lappaconitine and its Hydrobromide Salt

CompoundSolventSolubility
LappaconitineWaterInsoluble[3]
MethanolSoluble[3]
EthanolSoluble[3]
Chloroform30 mg/mL[4]
DMSO10-16 mg/mL[1]
Lappaconitine HBrWaterSoluble[8]
AlcoholSoluble[8]
DMSO50 mg/mL (requires sonication)[2]

Table 3: Analytical Methods for Lappaconitine Quantification

Analytical MethodMatrixLinear RangeLLOQ
UPLC-MS/MSMouse Blood0.1-500 ng/mL0.1 ng/mL
LC-MSMouse Plasma3.0-2000.0 ng/mL3.0 ng/mL[2]
LC-MS/MSRabbit Plasma13.125-1050.0 ng/mL13.125 ng/mL

By following these guidelines, researchers can minimize the degradation of Lappaconitine in solution, ensuring the integrity and reliability of their experimental data.

References

Troubleshooting inconsistent patch clamp recordings with Lappaconitine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Lappaconitine (B608462) Patch Clamp Recordings

This technical support center provides troubleshooting guidance for researchers encountering inconsistent results during patch clamp experiments involving Lappaconitine. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

General Knowledge

Q: What is Lappaconitine, and what is its primary mechanism of action in electrophysiology?

A: Lappaconitine (LA) is a diterpenoid alkaloid derived from plants of the Aconitum species.[1] Its primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs).[2][3][4] Unlike some related alkaloids such as aconitine (B1665448) which can act as channel agonists, Lappaconitine functions as a channel blocker, inhibiting the influx of sodium ions and thereby suppressing action potential generation.[3][5] It has been shown to inhibit several neuronal and cardiac sodium channel isoforms, including Nav1.7 and Nav1.5 (hH1).[2][4]

Q: Why do my recordings show a slow, progressive block of sodium currents even at low concentrations?

A: This is a known characteristic of Lappaconitine. The inhibitory effect has a slow onset and may take more than 10 minutes to reach a steady state, even at saturating concentrations.[4][5] The molecule binds preferentially to the open state of the sodium channel, and its block is often described as irreversible or very slowly reversible.[2][3][4] This means that with each channel opening, more channels become blocked, leading to a cumulative, time-dependent inhibition.

Troubleshooting Specific Issues

Q1: My baseline current is unstable and drifts after applying Lappaconitine. What could be the cause?

A: Baseline instability after applying Lappaconitine can stem from several factors:

  • Seal Instability: The long incubation times required for Lappaconitine to take effect can lead to a gradual loss of seal integrity. Monitor the seal resistance throughout the experiment. A drop below 1 GΩ can introduce a leak current, causing baseline drift.[6]

  • Compound Solubility: Ensure that Lappaconitine is fully dissolved in your external solution. Precipitation of the compound can clog perfusion lines or interfere with the cell membrane, leading to recording instability. It is often dissolved in DMSO to create a stock solution before being diluted.[5]

  • Perfusion System Issues: A high perfusion speed (>2 mL/min) can cause mechanical instability, disturbing the patch pipette and the cell.[7] Ensure your perfusion system is delivering the solution smoothly and without introducing bubbles or significant pressure changes.

  • Cell Health: Poor cell health can result in an unstable membrane potential and difficulty maintaining a stable recording over long periods. Use only healthy cells and consider reducing the recording temperature from 37°C to below 33°C to improve cell longevity.[8]

Q2: The blocking effect of Lappaconitine seems irreversible in my recordings. Is this expected?

A: Yes, this is a widely reported characteristic of Lappaconitine. Studies have demonstrated that its block of sodium channels is either irreversible or washes out extremely slowly.[2][4][5] This is attributed to a very slow dissociation rate from its binding site on the channel. When designing your experiments, account for this by using a cumulative concentration-response protocol on a single cell or by using a fresh cell for each concentration. A complete washout to baseline is often not feasible within a typical recording timeframe.

Q3: I'm not seeing a consistent block at my calculated IC50 concentration. Why is the potency variable?

A: The potency of Lappaconitine is highly dependent on the experimental conditions due to its mechanism of action:

  • Voltage-Dependence: Lappaconitine exhibits a voltage-dependent block, meaning its inhibitory potency increases at more depolarized membrane potentials.[5][9] If your holding potential varies between experiments, you will see different levels of block for the same concentration.

  • State-Dependence: The drug binds preferentially to the open state of the sodium channel.[2][3] Therefore, the frequency and duration of your depolarizing pulses will significantly impact the rate and extent of the block. A higher stimulation frequency will lead to a faster and more profound block.

  • Slow Onset: As mentioned, the block is slow to develop.[4][5] If you are not allowing sufficient time for the effect to reach a steady state, your measurements will underestimate the true potency.

Q4: My seal resistance drops after a few minutes of recording with Lappaconitine. What should I check?

A: A drop in seal resistance during a long recording session is a common patch clamp issue that can be exacerbated by the long incubation times needed for Lappaconitine. Key areas to check include:

  • Solution Osmolarity: Ensure the osmolarity of your internal and external solutions are appropriate. A significant mismatch can cause cell swelling or shrinking, stressing the membrane and destabilizing the seal. A slightly hypoosmotic internal solution (e.g., 290 mOsm) relative to the external solution (e.g., 320 mOsm) can improve patching success.[8][10]

  • Pipette and Holder: Debris from old O-rings in the pipette holder or impurities in the internal solution can fall into the pipette and disrupt the seal.[11] Always use filtered internal solutions and maintain your equipment.

  • Cell Viability: Unhealthy cells are a primary cause of seal failure. Ensure your cell culture or tissue preparation is optimal.[8][12]

Q5: The onset of the block is extremely slow. How can I ensure I'm reaching a steady-state effect?

A: The slow kinetics are a key feature of Lappaconitine's pharmacology.[4][13] To ensure you are measuring the steady-state effect, consider the following protocol modifications:

  • Pre-incubation: Incubate the cells in a solution containing Lappaconitine for 20 minutes or more before initiating the patch clamp recording.[5] This allows the drug to equilibrate and bind to a significant fraction of channels.

  • Extended Application Time: If using a perfusion system, apply the drug for a prolonged period (10-20 minutes) while monitoring the current amplitude. Only record the final effect once the current has stabilized at a new, lower level.[4][5]

Data Presentation

Electrophysiological Properties of Lappaconitine
Target ChannelCell TypeIC50 (at Holding Potential)Key CharacteristicsReference
Nav1.7HEK29327.67 µM (-70 mV)Slow onset, irreversible, voltage-dependent block.[4][5][4][5][9]
Nav1.5 (hH1)N/ANot specifiedIrreversible block, binds to open channels.[2][3][2][3]
Cardiac ChannelsGuinea-pig atria0.06 µM (for neg. inotropic action)Use-dependent action, slow onset (tau ≈ 56 min).[13][13]

Experimental Protocols

Protocol: Whole-Cell Voltage-Clamp Recording of Nav Currents

This protocol outlines a standard procedure for assessing the inhibitory effect of Lappaconitine on voltage-gated sodium channels expressed in a cell line like HEK293.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. Osmolarity ~320 mOsm.

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. Osmolarity ~290 mOsm.[5] Filter all solutions through a 0.22-µm filter.[10]

  • Cell Preparation:

    • Plate cells onto glass coverslips 24-48 hours before the experiment.

    • Immediately before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

  • Recording Procedure:

    • Pull borosilicate glass pipettes to a resistance of 1.5-3 MΩ when filled with the internal solution.[5]

    • Approach a healthy, isolated cell with positive pressure applied to the pipette.

    • Once the pipette touches the cell membrane (visible as a "dimple"), release the positive pressure to form a high-resistance seal (>1 GΩ).[14]

    • Apply brief, gentle suction to rupture the cell membrane and achieve the whole-cell configuration.[10]

    • Allow the cell to stabilize for 4-5 minutes before starting the voltage protocol.

  • Voltage Protocol & Drug Application:

    • Set the holding potential to a value where a portion of channels are in the inactivated state (e.g., -70 mV for Nav1.7).[5]

    • Apply a series of short (e.g., 20 ms) depolarizing test pulses to 0 mV to elicit sodium currents.

    • Once a stable baseline current is established, apply Lappaconitine via the perfusion system or use a pre-incubation method.[5]

    • Continue applying test pulses at a constant frequency (e.g., 0.1 Hz) and record the current amplitude until a new steady-state is reached.

  • Data Analysis:

    • Measure the peak inward current before (control) and after drug application.

    • Calculate the percentage of block as: (1 - (I_Lappaconitine / I_Control)) * 100.

    • Plot the percentage of block against the drug concentration to determine the IC50 value.

Mandatory Visualizations

cluster_membrane Cell Membrane cluster_intra vgsc Voltage-Gated Na+ Channel (VGSC) depol Depolarization (Action Potential) vgsc->depol leads to lapp Lappaconitine lapp->vgsc blocks open state na_ion_out Na+ Ions na_ion_out->vgsc influx pathway na_ion_out->depol influx prevented

Caption: Lappaconitine blocks open voltage-gated sodium channels, preventing Na+ influx and cell depolarization.

start Inconsistent Recording? check_seal Check Seal Resistance (>1 GΩ?) start->check_seal Yes check_drift Check Baseline Drift (Stable?) check_seal->check_drift Yes action_seal Improve Seal: - Check solutions (osmolarity) - Check cell health check_seal->action_seal No check_potency Check Potency (Consistent?) check_drift->check_potency Yes action_drift Stabilize Baseline: - Check perfusion speed - Ensure compound solubility check_drift->action_drift No action_potency Standardize Protocol: - Fix holding potential - Use consistent frequency - Allow for slow onset check_potency->action_potency No success Recording Stable check_potency->success Yes action_seal->start Re-evaluate action_drift->start Re-evaluate action_potency->start Re-evaluate

Caption: Troubleshooting workflow for inconsistent patch clamp recordings with Lappaconitine.

cluster_params Experimental Parameters cluster_effect Observed Lappaconitine Block hp Holding Potential block_inc Increased Block hp->block_inc More Depolarized block_dec Decreased Block hp->block_dec More Hyperpolarized freq Stimulation Frequency freq->block_inc Higher Frequency (more open channels)

Caption: Relationship between experimental parameters and the observed block by Lappaconitine.

References

Technical Support Center: Optimizing LC-MS for Lappaconitine Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Lappaconitine using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Troubleshooting Guide

This guide addresses specific issues that may arise during the detection and quantification of Lappaconitine.

Problem Possible Causes Recommended Solutions
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH affecting the ionization state of Lappaconitine (an alkaloid). 2. Secondary interactions between the analyte and the column stationary phase. 3. Column contamination or degradation. 4. High sample load.1. Optimize the mobile phase. Since Lappaconitine is an alkaloid, a mobile phase containing a small amount of an acid (e.g., 0.1% formic acid) or a buffer (e.g., 10 mmol/L ammonium (B1175870) acetate) can improve peak shape[1]. 2. Consider a different column chemistry or a column with high-purity silica (B1680970) and end-capping. 3. Flush the column with a strong solvent or replace it if necessary. 4. Reduce the injection volume or dilute the sample[2].
Low Signal Intensity or Sensitivity 1. Suboptimal ionization parameters in the mass spectrometer. 2. Inefficient sample extraction and recovery. 3. Matrix effects from the sample (e.g., plasma, blood). 4. Incorrect selection of MRM transitions.1. Optimize ESI source parameters such as capillary voltage, ion source temperature, and gas flows (desolvation and cone gas)[1][3]. Lappaconitine is readily ionized in positive electrospray ionization (ESI+) mode[1][3]. 2. Evaluate different sample preparation techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction to improve recovery[1][3][4]. 3. Assess and mitigate matrix effects by using a suitable internal standard and optimizing sample cleanup[1][3]. 4. Ensure the correct precursor and product ions are selected for MRM. Common transitions for Lappaconitine are m/z 585.3 → 119.9 and 585.5 → 535.5[1][3].
High Background Noise 1. Contaminated mobile phase or LC system. 2. Interference from the sample matrix. 3. Improperly set MS parameters.1. Use high-purity solvents and additives. Flush the LC system thoroughly. 2. Improve sample preparation to remove interfering substances. 3. Optimize MS parameters, particularly the collision energy, to reduce background noise while maintaining analyte signal.
Inconsistent Retention Times 1. Unstable LC pump performance (flow rate fluctuations). 2. Changes in mobile phase composition. 3. Column temperature variations. 4. Column equilibration issues.1. Check the LC pump for leaks and ensure proper solvent degassing. 2. Prepare fresh mobile phase daily and ensure accurate composition. 3. Use a column oven to maintain a consistent temperature (e.g., 30°C)[1]. 4. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Carryover 1. Adsorption of Lappaconitine onto parts of the LC system (e.g., injector, column). 2. Insufficient needle wash.1. Use a strong needle wash solution. Acetonitrile (B52724) is often effective[1]. 2. Inject a blank solvent after a high-concentration sample to check for carryover. 3. Optimize the wash procedure in the autosampler settings.

Frequently Asked Questions (FAQs)

1. What are the typical MRM transitions for Lappaconitine?

Lappaconitine is a diterpenoid alkaloid and readily forms a protonated molecule [M+H]⁺ in positive ion ESI. The most commonly reported MRM transitions are:

  • m/z 585.3 → 119.9[1]

  • m/z 585.5 → 535.5[3][5]

  • m/z 585 → 535[5][6]

It is crucial to optimize the collision energy for your specific instrument to achieve the best signal-to-noise ratio for the selected transition.

2. Which type of LC column is recommended for Lappaconitine analysis?

A C18 column is most commonly used for the separation of Lappaconitine. Specific examples include:

  • UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[1]

  • Inertsil ODS-3 (2.1 x 50mm, 0.5μm)[3][5]

The choice of column will depend on whether you are using HPLC or UHPLC/UPLC systems.

3. What mobile phases are effective for Lappaconitine separation?

A gradient elution using a combination of an organic solvent and an aqueous solution with an additive is typically employed. Effective mobile phases include:

  • Acetonitrile and 10 mmol/L ammonium acetate (B1210297) with 0.1% formic acid[1].

  • Acetonitrile, water, and formic acid[3][5].

Methanol can also be used as the organic phase. The addition of formic acid or ammonium acetate helps to improve peak shape and ionization efficiency[1].

4. What are common sample preparation methods for Lappaconitine in biological matrices?

The choice of sample preparation depends on the matrix and the required sensitivity. Common methods include:

  • Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile is added to the sample (e.g., blood or plasma) to precipitate proteins. The supernatant is then injected into the LC-MS system. This method was used for mouse blood samples[1].

  • Liquid-Liquid Extraction (LLE): This technique is used to separate the analyte from the matrix based on its solubility. For example, n-hexane has been used for the extraction of Lappaconitine from plasma[3][5].

  • Solid-Phase Extraction (SPE): SPE can provide cleaner extracts compared to PPT and LLE. Zeolitic imidazolate framework-8 (ZIF-8) has been used as a dispersive solid-phase extraction adsorbent for aconitine (B1665448) alkaloids, including Lappaconitine, in rat plasma[4].

5. What internal standard (IS) should I use for Lappaconitine quantification?

Several internal standards have been successfully used. The choice of IS should ideally be a structurally similar compound that is not present in the samples. Examples include:

  • Khasianine[1]

  • Ketoconazole[3][5]

  • Tetrahydropalmatine[5][6]

  • Yohimbine[4]

Experimental Protocols

Protocol 1: UPLC-MS/MS Analysis of Lappaconitine in Mouse Blood

This protocol is based on a validated method for the quantification of Lappaconitine in mouse blood with a lower limit of quantitation (LLOQ) of 0.1 ng/mL[1].

1. Sample Preparation (Protein Precipitation) a. To 20 µL of mouse blood, add 100 µL of acetonitrile containing the internal standard (Khasianine, 20 ng/mL)[1]. b. Vortex the mixture for 1.0 minute. c. Centrifuge at 13,000 rpm for 10 minutes[1]. d. Collect 80 µL of the supernatant and inject 2 µL into the UPLC-MS/MS system.

2. UPLC Conditions

  • Column: UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[1]
  • Mobile Phase A: 10 mmol/L ammonium acetate with 0.1% formic acid in water[1]
  • Mobile Phase B: Acetonitrile[1]
  • Flow Rate: 0.4 mL/min[1]
  • Column Temperature: 30°C[1]
  • Gradient Program:
  • 0-0.2 min: 10% B
  • 0.2-1.5 min: 10% to 80% B
  • 1.5-2.0 min: 80% B
  • 2.0-2.5 min: 80% to 10% B
  • 2.5-4.0 min: 10% B[1]

3. MS/MS Conditions

  • Ionization Mode: ESI Positive[1]
  • Capillary Voltage: 2.0 kV[1]
  • Ion Source Temperature: 150°C[1]
  • Desolvation Gas: Nitrogen at 800 L/h and 400°C[1]
  • MRM Transitions:
  • Lappaconitine: m/z 585.3 → 119.9[1]
  • Khasianine (IS): m/z 722.4 → 70.7[1]

Quantitative Data Summary

The following tables summarize the performance of different validated LC-MS methods for Lappaconitine detection.

Table 1: LC-MS/MS Method Parameters and Performance

ParameterMethod 1 (Mouse Blood)[1]Method 2 (Rabbit Plasma)[3][5]Method 3 (Mouse Plasma)[5][6]Method 4 (Rat Plasma)[4]
LC System UPLCLCLCHPLC
Column UPLC BEH C18 (1.7 µm)Inertsil ODS-3 (0.5 µm)Not specifiedNot specified
Mobile Phase Acetonitrile / 10mM Ammonium Acetate + 0.1% Formic AcidAcetonitrile / Water / Formic AcidNot specifiedNot specified
Internal Standard KhasianineKetoconazoleTetrahydropalmatineYohimbine
Ionization Mode ESI+ESI+ESI+ESI+
MRM Transition (Lappaconitine) 585.3 → 119.9585.5 → 535.5585 → 535585.500 → 535.300
Linearity Range (ng/mL) 0.1 - 50013.125 - 1050.03.0 - 2000.00.3125 - 1000
LLOQ (ng/mL) 0.113.1253.0Not specified (LOD is 0.104)
Intra-day Precision (%) < 13< 7.51< 9.9Not specified
Inter-day Precision (%) < 14< 7.51< 9.9Not specified
Accuracy (%) 90.1 - 107.292.3 - 102Within ± 4.8% (RE)Not specified
Recovery (%) > 81.177.8 - 84.4Not specifiedNot specified

Visualizations

Lappaconitine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Biological_Matrix Biological Matrix (e.g., Blood, Plasma) Add_IS_Solvent Add Internal Standard & Precipitation Solvent Biological_Matrix->Add_IS_Solvent Vortex_Centrifuge Vortex & Centrifuge Add_IS_Solvent->Vortex_Centrifuge Collect_Supernatant Collect Supernatant Vortex_Centrifuge->Collect_Supernatant LC_Separation LC Separation (C18 Column) Collect_Supernatant->LC_Separation Inject MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification

Caption: General workflow for Lappaconitine analysis.

Troubleshooting_Logic Start Problem Detected Check_Peak_Shape Poor Peak Shape? Start->Check_Peak_Shape Check_Sensitivity Low Sensitivity? Check_Peak_Shape->Check_Sensitivity No Optimize_Mobile_Phase Optimize Mobile Phase (pH) Change Column Check_Peak_Shape->Optimize_Mobile_Phase Yes Check_Retention Retention Time Shift? Check_Sensitivity->Check_Retention No Optimize_MS Optimize MS Parameters Improve Sample Prep Check_Sensitivity->Optimize_MS Yes Check_LC_System Check LC Pump & Temp Equilibrate Column Check_Retention->Check_LC_System Yes Resolved Issue Resolved Check_Retention->Resolved No Optimize_Mobile_Phase->Resolved Optimize_MS->Resolved Check_LC_System->Resolved

Caption: A logical approach to troubleshooting common issues.

References

Validation & Comparative

Comparative Guide: Lappaconitine vs. Morphine for Cancer Bone Pain Analgesia

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides an objective comparison of lappaconitine (B608462) and morphine for the management of cancer bone pain. The information is synthesized from preclinical and clinical studies to evaluate mechanisms of action, analgesic efficacy, safety profiles, and experimental methodologies.

Introduction to Analgesic Strategies

Cancer-induced bone pain (CIBP) is one of the most severe and debilitating forms of pain experienced by patients with metastatic cancer. For decades, morphine, a potent µ-opioid receptor agonist, has been the gold standard for managing moderate-to-severe CIBP[1]. However, its use is often associated with significant side effects and the potential for tolerance and dependence.

Lappaconitine, a diterpenoid alkaloid derived from Aconitum species, presents an alternative analgesic mechanism[2][3][4][5]. It has been used for various types of acute and chronic pain, including cancer-related pain, and is noted for its non-addictive nature[2][3][4][5][6]. This guide compares these two compounds based on available scientific data.

Disclaimer: Direct head-to-head, large-scale clinical trials comparing lappaconitine and morphine specifically for cancer bone pain are limited. This comparison is based on preclinical data, clinical trials of each drug against other analgesics, and comprehensive reviews.

Mechanism of Action and Signaling Pathways

The analgesic effects of morphine and lappaconitine are achieved through fundamentally different molecular pathways.

Morphine: µ-Opioid Receptor Agonism

Morphine exerts its analgesic effect by binding to and activating µ-opioid receptors (MORs) located in the central and peripheral nervous systems[7]. This activation initiates a G-protein-mediated signaling cascade that ultimately reduces neuronal excitability and inhibits the transmission of nociceptive signals.[7][8]

Key Downstream Effects:

  • Inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP).

  • Closing of voltage-gated Ca²⁺ channels on presynaptic terminals, which decreases the release of neurotransmitters like glutamate (B1630785) and substance P.[7][8]

  • Opening of G-protein-coupled inwardly rectifying K⁺ channels (GIRKs) on postsynaptic neurons, causing hyperpolarization and reducing the likelihood of action potential firing.[7][8]

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron morphine Morphine mor μ-Opioid Receptor (MOR) morphine->mor Binds gprotein_pre Gi/o Protein mor->gprotein_pre Activates ca_channel Ca²⁺ Channel (Closed) gprotein_pre->ca_channel Inhibits vesicle Vesicle with Neurotransmitters (e.g., Glutamate) release Release Inhibited mor_post μ-Opioid Receptor (MOR) gprotein_post Gi/o Protein mor_post->gprotein_post Activates k_channel K⁺ Channel (Open) gprotein_post->k_channel Activates hyperpol Hyperpolarization (Pain Signal Inhibited) k_channel->hyperpol K⁺ Efflux morphine_post Morphine morphine_post->mor_post Binds

Caption: Morphine's opioid receptor-mediated signaling pathway.
Lappaconitine: Voltage-Gated Sodium Channel Blockade

Lappaconitine is a potent blocker of voltage-gated sodium channels (VGSCs), particularly the Nav1.7 subtype, which is crucial for the generation and propagation of action potentials in nociceptive (pain-sensing) neurons.[8][9][10] By binding to the channel, lappaconitine stabilizes its inactive state, preventing the influx of sodium ions required for depolarization.[2][11] This action effectively dampens neuronal excitability and blocks the transmission of pain signals from the periphery to the central nervous system.[2] Its mechanism is characterized by a slow onset and irreversible inhibition, distinguishing it from local anesthetics like bupivacaine.[8][9][10]

G cluster_neuron Nociceptive Neuron Axon cluster_channel Voltage-Gated Sodium Channel (VGSC) start Pain Stimulus propagate Action Potential Propagation start->propagate end Signal to CNS propagate->end channel Na⁺ Channel (Blocked) lapp Lappaconitine lapp->channel Binds & Blocks no_influx Na⁺ Influx Prevented no_prop Action Potential Blocked channel->no_prop Inhibits

Caption: Lappaconitine's sodium channel blockade mechanism.

Comparative Efficacy Data

Direct clinical comparisons for cancer bone pain are scarce. The following table summarizes available efficacy data from various studies.

Study TypeConditionDrug RegimenComparatorKey Efficacy OutcomeReference
Lappaconitine Studies
Clinical TrialLiver Cancer PainLappaconitine HydrobromidePethidineAfter 3 weeks, the effective rate was 92.35% for lappaconitine vs. 18.18% for pethidine.[11]
Clinical TrialPostoperative Pain (Rectum Carcinoma)Lappaconitine (36 mg total via PCIA)Tramadol (900 mg total via PCIA)No statistical difference in VAS scores at any postoperative time point. Both were superior to control.[12]
Preclinical (Mouse Model)Leukemia Bone PainLappaconitine (4 mg/kg)MorphineSignificantly reduced spontaneous pain scores. Analgesic effect was noted to be 2 to 5 times less potent than morphine.[13]
Morphine Studies
Meta-Analysis (7 RCTs)Moderate-to-Severe Cancer PainControlled-Release MorphineControlled-Release OxycodoneNo significant difference in analgesic efficacy (pain intensity scores) between morphine and oxycodone.[14]
Clinical Trial (N=1235)Moderate-to-Severe Cancer PainImmediate-Release Morphine (10-30mg q3-4h)N/AMean pain score reduced from 7.4 (initial) to 1.3 (final). Pain control was achieved in 88.18% of patients.[15]

Comparative Safety and Tolerability

The side effect profiles of lappaconitine and morphine are distinct, reflecting their different mechanisms of action. Morphine's side effects are primarily opioid-related, while lappaconitine's profile is linked to its sodium channel blocking activity.

Adverse EffectLappaconitine Group (%)Morphine Group (%)Notes
Gastrointestinal
ConstipationNot Reported41.6 - 78.8The most common side effect of long-term morphine use.[13][15]
Nausea / VomitingNot Reported28.7 - 75.0Common upon initiation of morphine therapy.[13][15]
Central Nervous System
Drowsiness / SedationNot Reported*21.3 - 86.2A prevalent CNS effect of morphine.[13][15]
DizzinessMentioned Not specifiedCan occur with both, but mechanisms differ.
Cardiovascular
Arrhythmia / QRS ProlongationRisk MentionedLow RiskLappaconitine has antiarrhythmic properties but carries a risk of proarrhythmic effects (cardiotoxicity) due to cardiac sodium channel blockade.[6][14][15]
Other
Respiratory DepressionNot Reported to be significant[3]6.2A serious but less common side effect of morphine, particularly at high doses.[15]
Dependence/Addiction PotentialLow / Non-addictive[2][4][5][11]HighA primary concern with long-term opioid therapy.

*Quantitative data from direct comparative trials are unavailable. Clinical reviews state lappaconitine has "minimal occurrence of side effects" and that combination with opioids can "significantly reduce adverse reactions"[11]. **Side effects like dizziness and cardiotoxicity are known risks but were not quantified in the reviewed cancer pain studies.

Example Experimental Protocol: A Randomized Controlled Trial

The following describes a generalized methodology for a clinical trial comparing two analgesics for cancer bone pain, adapted from protocols for lappaconitine and morphine comparator studies.[12]

1. Study Design: A multicenter, randomized, double-blind, active-comparator controlled trial.

2. Patient Population:

  • Inclusion Criteria: Adults (≥18 years) with a confirmed diagnosis of metastatic bone cancer, moderate-to-severe pain (Numerical Rating Scale [NRS] score ≥ 5), and an estimated life expectancy of at least 3 months.

  • Exclusion Criteria: Known hypersensitivity to either study drug, severe renal or hepatic impairment, history of substance abuse, or cognitive impairment precluding pain assessment.

3. Interventions:

  • Randomization: Patients are randomized (1:1) to receive either oral lappaconitine or oral controlled-release morphine.

  • Titration Phase (Week 1): Doses are titrated to achieve adequate pain relief (NRS score ≤ 3). Patients may use a specified immediate-release rescue medication.

  • Maintenance Phase (Weeks 2-4): Patients continue on the stable, effective dose established during titration.

4. Outcome Measures:

  • Primary Endpoint: Change in average pain intensity from baseline to the end of the maintenance phase, as measured by the NRS.

  • Secondary Endpoints:

    • Frequency of rescue medication use.

    • Incidence and severity of adverse events (e.g., using the Common Terminology Criteria for Adverse Events - CTCAE).

    • Quality of life assessment (e.g., using the EORTC QLQ-C30 questionnaire).

    • Patient satisfaction with pain relief.

5. Data Analysis:

  • The primary analysis will be an intention-to-treat (ITT) comparison of the mean change in NRS scores between the two groups using an appropriate statistical model (e.g., ANCOVA).

  • Safety analysis will involve comparing the percentage of patients experiencing specific adverse events in each group using Chi-square or Fisher's exact test.

G cluster_flow Clinical Trial Workflow p1 Patient Screening (Inclusion/Exclusion Criteria) p2 Informed Consent & Baseline Assessment (NRS, QoL) p1->p2 p3 Randomization (1:1) p2->p3 p4a Group A: Lappaconitine p3->p4a Arm 1 p4b Group B: Morphine p3->p4b Arm 2 p5 Titration Phase (1 Week) p4a->p5 p4b->p5 p6 Maintenance Phase (3 Weeks) p5->p6 p7 End-of-Study Assessment (NRS, QoL, Adverse Events) p6->p7 p8 Statistical Analysis (Efficacy & Safety Comparison) p7->p8

Caption: Generalized workflow for a comparative analgesic clinical trial.

Conclusion

Morphine remains a cornerstone of cancer bone pain management due to its potent and well-understood analgesic effects.[1] However, its clinical utility is often limited by a significant burden of side effects, most notably constipation, sedation, and the risk of dependence.

Lappaconitine offers a distinct, non-opioid mechanism of action by blocking voltage-gated sodium channels.[2][11] Available evidence, though indirect, suggests it is an effective analgesic with a favorable safety profile, particularly its low potential for addiction and a different spectrum of side effects.[2][4][5][11] Studies show that it can be used to reduce dependence on morphine and may decrease the adverse effects of opioid therapy when used in combination.[11][13]

The primary trade-off appears to be between the established, high potency of morphine and the potentially better safety and tolerability profile of lappaconitine. For drug development professionals, lappaconitine and its derivatives represent a promising area for creating novel non-addictive analgesics. Further large-scale, direct comparative clinical trials are critically needed to precisely define lappaconitine's role relative to morphine in the management of cancer bone pain.

References

A Comparative Analysis of Lappaconitine and Other Sodium Channel Blockers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the diterpenoid alkaloid Lappaconitine (B608462) with other established sodium channel blockers. This document synthesizes experimental data to evaluate their mechanisms of action, potency, and potential therapeutic applications, with a focus on their roles as analgesics and antiarrhythmics.

Lappaconitine, a C18-diterpenoid alkaloid extracted from plants of the Aconitum genus, has garnered significant interest for its analgesic and antiarrhythmic properties.[1][2] Its primary mechanism of action involves the blockade of voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.[1] This guide offers a comparative analysis of Lappaconitine with other sodium channel blockers, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to aid in research and development.

Mechanism of Action: A Tale of Blockades

Sodium channel blockers are broadly classified based on their interaction with the different states of the channel (resting, open, and inactivated) and their effect on the cardiac action potential.[3][4] Class I antiarrhythmic drugs, which include Lappaconitine, are further subdivided into Class Ia, Ib, and Ic based on their kinetics of channel blockade and their effects on repolarization.[5][6]

Lappaconitine is considered a Class I antiarrhythmic agent.[7] It exhibits a unique profile characterized by a slow onset and irreversible blockade of the sodium channel, distinguishing it from many other local anesthetics and antiarrhythmics.[8] This irreversible binding is thought to contribute to its long-lasting analgesic and antiarrhythmic effects.[8]

Quantitative Comparison of Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of Lappaconitine and other selected sodium channel blockers against various VGSC subtypes. This data highlights the differential affinities of these compounds for channels predominantly expressed in cardiac versus neuronal tissues.

CompoundSodium Channel SubtypeIC50 (µM)Experimental System
Lappaconitine Nav1.727.67 (15.68–39.66)HEK293 cells
Nav1.529% inhibition at 100 µMHEK293 cells
Nav1.822% inhibition at 100 µMHEK293 cells
Lidocaine (B1675312) Nav1.7450Xenopus oocytes
Nav1.8104Xenopus oocytes
Nav1.517 (adult), 3 (neonatal)HEK293 cells
Flecainide (B1672765) Nav1.5345 (resting), 7.4 (use-dependent)Xenopus oocytes
Nav1.55.5HEK293 cells
Quinidine Nav1.528.9HEK293 cells

Data compiled from multiple sources.[2][7][9][10][11]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are standardized methodologies for key experiments used in the characterization of sodium channel blockers.

Whole-Cell Voltage-Clamp Electrophysiology for Nav1.5 Channels

This protocol is designed to measure the inhibitory effect of a compound on the cardiac sodium channel Nav1.5, commonly expressed in a heterologous system like HEK293 cells.

Cell Preparation:

  • Culture HEK293 cells stably expressing human Nav1.5.

  • Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Use a low-resistance (2-5 MΩ) borosilicate glass pipette filled with internal solution.

Solutions:

  • External Solution (in mM): 130 NaCl, 10 HEPES, 4 CsCl, 1 MgCl2, 2 CaCl2, 10 dextrose; pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.

Voltage Protocol:

  • Establish a whole-cell configuration.

  • Hold the membrane potential at -100 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +50 mV in 5 mV increments for 50 ms) to elicit sodium currents.

  • Record baseline currents in the external solution.

  • Perfuse the cells with the external solution containing the test compound at various concentrations.

  • Record the sodium currents at each concentration after steady-state inhibition is reached.

  • Measure the peak inward current at each voltage step.

  • Calculate the percentage of current inhibition at each concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_0 Cell Preparation cluster_1 Electrophysiological Recording cluster_2 Data Analysis Culture Culture HEK293 cells expressing Nav1.5 Plate Plate cells on coverslips Culture->Plate Pipette Prepare patch pipette Plate->Pipette WholeCell Establish whole-cell configuration Hold Hold at -100 mV WholeCell->Hold Depolarize Apply depolarizing voltage steps Hold->Depolarize RecordBaseline Record baseline currents Depolarize->RecordBaseline ApplyCompound Apply test compound RecordBaseline->ApplyCompound RecordDrug Record currents with compound ApplyCompound->RecordDrug MeasurePeak Measure peak inward current CalculateInhibition Calculate % inhibition MeasurePeak->CalculateInhibition DoseResponse Generate dose-response curve CalculateInhibition->DoseResponse DetermineIC50 Determine IC50 DoseResponse->DetermineIC50

Experimental workflow for whole-cell voltage-clamp.

In Vivo Model of Aconitine-Induced Arrhythmia

This animal model is used to assess the antiarrhythmic efficacy of a test compound.

Animal Preparation:

  • Use adult male Sprague-Dawley rats (250-300 g).

  • Anesthetize the animals (e.g., with urethane, 1.2 g/kg, i.p.).

  • Insert ECG electrodes to monitor cardiac activity.

Procedure:

  • Administer the test compound or vehicle control intravenously.

  • After a set period (e.g., 15 minutes), infuse a solution of aconitine (B1665448) (e.g., 10 µg/mL) at a constant rate.

  • Record the time to the onset of ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.

  • The dose of aconitine required to induce these arrhythmias is used as a measure of the antiarrhythmic potency of the test compound.

G AnimalPrep Anesthetize Rat & Insert ECG Electrodes DrugAdmin Administer Test Compound or Vehicle (i.v.) AnimalPrep->DrugAdmin AconitineInfusion Infuse Aconitine Solution DrugAdmin->AconitineInfusion RecordArrhythmia Record Onset of Arrhythmias AconitineInfusion->RecordArrhythmia DataAnalysis Determine Protective Dose RecordArrhythmia->DataAnalysis

Workflow for aconitine-induced arrhythmia model.

Signaling Pathways and Downstream Effects

The blockade of voltage-gated sodium channels by these drugs has profound effects on cellular signaling, particularly on intracellular calcium homeostasis. By inhibiting sodium influx, these blockers can indirectly affect the activity of the sodium-calcium exchanger (NCX), which plays a crucial role in maintaining low intracellular calcium levels.

G cluster_0 Cell Membrane VGSC Voltage-Gated Sodium Channel Na_in Intracellular Na+ VGSC->Na_in Na+ influx NCX Sodium-Calcium Exchanger (NCX) Ca_in Intracellular Ca2+ NCX->Ca_in Ca2+ efflux VGCC Voltage-Gated Calcium Channel VGCC->Ca_in Ca2+ influx Na_in->NCX drives Depolarization Membrane Depolarization Na_in->Depolarization Downstream Downstream Ca2+-dependent Signaling Ca_in->Downstream Depolarization->VGSC opens Depolarization->VGCC opens AP Action Potential AP->Depolarization Blocker Sodium Channel Blocker Blocker->VGSC blocks

Sodium channel blockade and its effect on intracellular calcium.

In the context of neuropathic pain, Lappaconitine's mechanism extends beyond direct sodium channel blockade. It has been shown to down-regulate the expression of P2X3 receptors in dorsal root ganglion (DRG) neurons.[11] These receptors are ligand-gated ion channels that are activated by ATP and play a significant role in pain transmission.

G Lappaconitine Lappaconitine VGSC Voltage-Gated Sodium Channel Lappaconitine->VGSC blocks P2X3R P2X3 Receptor Expression Lappaconitine->P2X3R down-regulates DRG_Neuron Dorsal Root Ganglion Neuron VGSC->DRG_Neuron depolarizes P2X3R->DRG_Neuron sensitizes Nociceptive_Signal Nociceptive Signal Transmission DRG_Neuron->Nociceptive_Signal Analgesia Analgesia

Lappaconitine's dual mechanism in analgesia.

Concluding Remarks

Lappaconitine presents a compelling profile as a sodium channel blocker with potent analgesic and antiarrhythmic properties. Its unique slow, irreversible binding kinetics may offer therapeutic advantages over existing treatments. However, further research is required to fully elucidate its clinical potential and safety profile in comparison to more established sodium channel blockers. This guide provides a foundational framework for such comparative studies, offering key quantitative data and standardized experimental protocols to facilitate future investigations in this promising area of pharmacology.

References

Unveiling the Analgesic Potential of Lappaconitine: A Preclinical Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lappaconitine (B608462), a diterpenoid alkaloid derived from Aconitum species, has long been utilized in traditional medicine for its analgesic properties.[1] This guide provides a comprehensive comparison of the analgesic effects of Lappaconitine with commonly used analgesics in preclinical pain models. By presenting quantitative data, detailed experimental protocols, and mechanistic insights, we aim to offer a valuable resource for researchers investigating novel non-addictive pain therapeutics.

Comparative Analgesic Efficacy

The analgesic effects of Lappaconitine have been evaluated in various preclinical models of nociceptive, inflammatory, and neuropathic pain. The following tables summarize the quantitative data from these studies, comparing the efficacy of Lappaconitine with standard analgesics such as morphine, diclofenac (B195802) sodium, and gabapentin.

Nociceptive and Inflammatory Pain Models

Table 1: Acetic Acid-Induced Writhing Test in Mice

The acetic acid-induced writhing test is a model of visceral inflammatory pain. The number of abdominal writhes is a measure of pain response.

CompoundDose (mg/kg)Route of Administration% Inhibition of WrithingReference
Lappaconitine 5OralComparable to Diclofenac Sodium (10 mg/kg)[1]
Diclofenac Sodium 10Oral~71.7%[2]
Aconitine (B1665448) (related alkaloid) 0.9Oral76%[3][4]

Table 2: Hot Plate Test in Rodents

The hot plate test assesses the response to thermal pain, primarily reflecting central analgesic mechanisms. The latency to a pain response (e.g., paw licking or jumping) is measured.

CompoundDose (mg/kg)Animal ModelLatency to Pain Response (seconds)Reference
Lappaconitine Derivative (34a) 5MiceSignificantly increased latency, comparable to Diclofenac Sodium (10 mg/kg)[1]
Morphine 20RatsSignificantly increased latency at 30, 60, 90, and 120 min post-administration[5]
Vehicle Control -Mice~15[6]

Table 3: Formalin Test in Mice

The formalin test induces a biphasic pain response: Phase I (acute neurogenic pain) and Phase II (inflammatory pain). The duration of paw licking is the primary endpoint.

CompoundDose (mg/kg)Phase% Inhibition of Licking TimeReference
Aconitine (related alkaloid) 0.3Phase I33.23%[3]
0.9Phase I20.25%[3]
0.3Phase II36.08%[3]
0.9Phase II32.48%[3]
Morphine -Both PhasesDose-dependent inhibition[7]
Acetylsalicylic Acid (Aspirin) -Both PhasesAntinociceptive effect[7]
Indomethacin -Phase IIInhibition[7]
Neuropathic Pain Models

Table 4: Chronic Constriction Injury (CCI) Model in Rats

The CCI model is a widely used model of neuropathic pain. The paw withdrawal threshold (PWT) in response to a mechanical stimulus (von Frey filaments) is a measure of mechanical allodynia.

CompoundDose (mg/kg)Paw Withdrawal Threshold (g)Reference
Lappaconitine -Significantly increased PWT[8][9]
Gabapentin 100Significantly increased PWT from ~0.9 g to ~9.5-11.3 g[10]
Pregabalin 10Significantly increased PWT from ~3 g to ~18 g[11]
CCI Control -~0.9 g - 4 g[10][11]
Sham Control ->15 g[10]

Mechanistic Insights: Signaling Pathways

The analgesic effects of Lappaconitine are believed to be mediated through multiple mechanisms, primarily involving the modulation of ion channels and neurotransmitter systems.[1]

Inhibition of Voltage-Gated Sodium Channels (Nav1.7)

Lappaconitine has been shown to inhibit the voltage-gated sodium channel Nav1.7, a key player in pain signal transmission.[1] This inhibition reduces the excitability of nociceptive neurons.

Lappaconitine_Nav1_7_Pathway cluster_neuron Nociceptive Neuron Pain_Stimulus Painful Stimulus Nav1_7 Nav1.7 Channel Pain_Stimulus->Nav1_7 Depolarization Membrane Depolarization Nav1_7->Depolarization Na+ influx Action_Potential Action Potential Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal Lappaconitine Lappaconitine Lappaconitine->Nav1_7 Inhibition Lappaconitine_P2X3_Pathway cluster_drg Dorsal Root Ganglion (DRG) Neuron ATP ATP P2X3 P2X3 Receptor ATP->P2X3 Binds to Nociceptive_Signal Nociceptive Signal Amplification P2X3->Nociceptive_Signal Lappaconitine Lappaconitine Lappaconitine->P2X3 Downregulates Expression Acetic_Acid_Writhing_Test_Workflow Start Animal Acclimatization (e.g., 1 hour) Grouping Randomly Assign Mice to Treatment Groups Start->Grouping Dosing Administer Test Compound (e.g., Lappaconitine, Diclofenac) or Vehicle Grouping->Dosing Waiting Waiting Period (e.g., 30-60 minutes) Dosing->Waiting Induction Inject Acetic Acid (0.6%) Intraperitoneally Waiting->Induction Observation Observe and Count Abdominal Writhes (e.g., for 15-20 minutes) Induction->Observation Analysis Calculate % Inhibition of Writhing Observation->Analysis End End of Experiment Analysis->End Hot_Plate_Test_Workflow Start Animal Acclimatization and Baseline Measurement Dosing Administer Test Compound (e.g., Lappaconitine, Morphine) or Vehicle Start->Dosing Waiting Waiting Period for Drug Absorption Dosing->Waiting Testing Place Animal on Hot Plate (e.g., 52-55°C) Waiting->Testing Observation Record Latency to Pain Response (Paw Licking or Jumping) Testing->Observation Cutoff Remove Animal at Response or Cutoff Time (e.g., 30-60 seconds) Observation->Cutoff Analysis Compare Latencies between Groups Cutoff->Analysis End End of Experiment Analysis->End Formalin_Test_Workflow Start Animal Acclimatization Dosing Administer Test Compound or Vehicle Start->Dosing Waiting Waiting Period Dosing->Waiting Induction Inject Dilute Formalin (e.g., 1-5%) into Hind Paw Waiting->Induction Phase1 Observe Phase I (0-5 min) Record Licking Time Induction->Phase1 Interphase Interphase Period Phase1->Interphase Phase2 Observe Phase II (20-30 min) Record Licking Time Interphase->Phase2 Analysis Compare Licking Time in Each Phase Phase2->Analysis End End of Experiment Analysis->End CCI_von_Frey_Workflow Surgery CCI Surgery: Loose Ligatures around Sciatic Nerve Recovery Post-operative Recovery (Several Days) Surgery->Recovery Baseline Baseline Paw Withdrawal Threshold (PWT) Measurement Recovery->Baseline Dosing Chronic Dosing with Test Compound or Vehicle Baseline->Dosing Testing Measure PWT with von Frey Filaments at Different Time Points Dosing->Testing Repeated Analysis Compare PWT between Groups over Time Testing->Analysis End End of Study Analysis->End

References

Lappaconitine vs. Aconitine: A Comparative Analysis of Toxicity and Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lappaconitine (B608462) and aconitine (B1665448), both diterpenoid alkaloids derived from plants of the Aconitum genus, present a fascinating study in contrasting pharmacological effects despite their structural similarities. While aconitine is notoriously toxic, known for its potent cardiotoxic and neurotoxic effects, lappaconitine is utilized as an analgesic and antiarrhythmic agent in some parts of the world. This guide provides an objective comparison of their toxicity and mechanisms of action, supported by experimental data, to inform researchers and drug development professionals.

Executive Summary

The fundamental difference between lappaconitine and aconitine lies in their opposing actions on voltage-gated sodium channels (VGSCs). Aconitine is a potent activator of these channels, leading to persistent membrane depolarization and cellular hyperexcitability, which underlies its severe toxicity. In stark contrast, lappaconitine acts as a blocker of VGSCs, thereby reducing neuronal excitability and exerting analgesic and antiarrhythmic effects. This opposing mechanism results in a significantly different toxicity profile, with lappaconitine demonstrating a wider therapeutic window.

Data Presentation: Comparative Toxicity

The following table summarizes the available quantitative data on the acute toxicity of lappaconitine and aconitine in various animal models. It is important to note that LD50 values can vary depending on the specific experimental conditions, including the animal strain, age, sex, and the vehicle used for administration.

CompoundAnimal ModelRoute of AdministrationLD50Reference(s)
Lappaconitine MouseOral32.4 mg/kg[1][2]
RatOral20 mg/kg[2]
MouseIntravenous6.1 mg/kg[3]
MouseOral (as HBr salt)25.0 mg/kg[3]
MouseIntraperitoneal11.7 mg/kg[4]
Aconitine MouseOral1.0 - 1.8 mg/kg[5][6][7]
Human (est.)Oral1-2 mg (minimum lethal dose)[5][7]
MouseIntravenous0.100 mg/kg[6]
RatIntravenous0.064 mg/kg[6]
MouseIntraperitoneal0.270 mg/kg[6]
MouseSubcutaneous0.270 mg/kg[6]

Mechanisms of Action

Aconitine: Persistent Activation of Voltage-Gated Sodium Channels

Aconitine's toxicity stems from its high-affinity binding to site 2 of the alpha subunit of voltage-gated sodium channels.[8][9] This binding locks the channel in an open or persistently activated state, leading to a continuous influx of sodium ions (Na+) into excitable cells such as neurons and cardiomyocytes.[8][10] This sustained depolarization has several downstream consequences:

  • Cardiac Toxicity : The persistent Na+ influx prolongs the action potential duration, leading to early and delayed afterdepolarizations, which can trigger fatal ventricular arrhythmias, including ventricular tachycardia and fibrillation.[8][10][11] Aconitine-induced cardiotoxicity is also associated with intracellular calcium (Ca2+) overload, mitochondrial dysfunction, increased oxidative stress, and activation of inflammatory pathways like the NLRP3 inflammasome.[12][13][14]

  • Neurotoxicity : In the nervous system, the constant depolarization leads to initial hyperexcitability, manifesting as paresthesia and numbness, followed by paralysis due to the inability of neurons to repolarize and fire subsequent action potentials.[8][15]

Aconitine_Mechanism cluster_Cardiotoxicity Cardiotoxicity cluster_Neurotoxicity Neurotoxicity Aconitine Aconitine VGSC Voltage-Gated Sodium Channel (Site 2) Aconitine->VGSC Persistent_Activation Persistent Activation VGSC->Persistent_Activation Na_Influx Continuous Na+ Influx Persistent_Activation->Na_Influx Membrane_Depolarization Prolonged Membrane Depolarization Na_Influx->Membrane_Depolarization Arrhythmias Ventricular Arrhythmias Membrane_Depolarization->Arrhythmias Ca_Overload Intracellular Ca2+ Overload Membrane_Depolarization->Ca_Overload Paresthesia Paresthesia & Numbness Membrane_Depolarization->Paresthesia Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Overload->Mitochondrial_Dysfunction NLRP3 NLRP3 Inflammasome Activation Mitochondrial_Dysfunction->NLRP3 Paralysis Paralysis Paresthesia->Paralysis

Aconitine's Mechanism of Toxicity.
Lappaconitine: Blockade of Voltage-Gated Sodium Channels

In contrast to aconitine, lappaconitine functions as a voltage-gated sodium channel blocker.[16][17][18] It preferentially binds to the open and inactivated states of the channel, thereby inhibiting the influx of sodium ions.[16][19] This action is the basis for its therapeutic effects:

  • Analgesia : By blocking VGSCs, particularly the Nav1.7 subtype which is crucial in pain signaling, lappaconitine reduces the excitability of nociceptive neurons and inhibits the transmission of pain signals.[20][21][22][23] Its analgesic effect is also attributed to the modulation of other neurotransmitter systems, including the inhibition of substance P and glutamate (B1630785) release.[16][24]

  • Antiarrhythmic Activity : As a class IC antiarrhythmic agent, lappaconitine can suppress cardiac arrhythmias by blocking sodium channels in cardiomyocytes, thereby slowing conduction and reducing excitability.[1][18]

Lappaconitine_Mechanism cluster_Analgesia Analgesic Effect cluster_Antiarrhythmic Antiarrhythmic Effect Lappaconitine Lappaconitine VGSC Voltage-Gated Sodium Channel Lappaconitine->VGSC Channel_Blockade Channel Blockade (Open/Inactivated State) VGSC->Channel_Blockade Na_Influx_Inhibition Inhibition of Na+ Influx Channel_Blockade->Na_Influx_Inhibition Reduced_Excitability Reduced Neuronal & Cardiomyocyte Excitability Na_Influx_Inhibition->Reduced_Excitability Pain_Signal_Inhibition Inhibition of Pain Signal Transmission Reduced_Excitability->Pain_Signal_Inhibition Arrhythmia_Suppression Suppression of Cardiac Arrhythmias Reduced_Excitability->Arrhythmia_Suppression

Lappaconitine's Mechanism of Action.

Experimental Protocols

In Vivo Assessment of Aconitine-Induced Arrhythmia

A common experimental model to study the cardiotoxicity of aconitine and the efficacy of antiarrhythmic drugs involves the continuous intravenous infusion of aconitine in anesthetized animals, typically rats or mice.[25][26]

Methodology:

  • Animal Preparation : Animals are anesthetized (e.g., with sodium pentobarbital). An infusion catheter is inserted into a jugular vein for drug administration.[25]

  • ECG Monitoring : Subcutaneous or thoracic electrodes are implanted to record a continuous electrocardiogram (ECG).[25]

  • Aconitine Infusion : A solution of aconitine is infused at a constant rate.

  • Data Acquisition and Analysis : The ECG is continuously monitored to determine the latency to the onset of various arrhythmias, such as premature ventricular contractions (PVCs), ventricular tachycardia (VT), and ventricular fibrillation (VF).[25] The dose of aconitine required to induce these arrhythmias is also recorded.

  • Antidote/Treatment Testing : To test the efficacy of a potential treatment, the compound is administered prior to or during the aconitine infusion, and its ability to delay or prevent the onset of arrhythmias is evaluated.[26]

Aconitine_Arrhythmia_Protocol Start Start Anesthesia Anesthetize Animal (e.g., Rat, Mouse) Start->Anesthesia Catheter Insert Jugular Vein Catheter Anesthesia->Catheter ECG Implant ECG Electrodes Anesthesia->ECG Infusion Continuous IV Infusion of Aconitine Catheter->Infusion Baseline Record Baseline ECG ECG->Baseline Baseline->Infusion Monitor Monitor ECG for Arrhythmias (PVC, VT, VF) Infusion->Monitor Analysis Analyze Latency to Arrhythmia Onset Monitor->Analysis End End Analysis->End

Workflow for Aconitine-Induced Arrhythmia Model.
In Vitro Assessment of Sodium Channel Activity using Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is a gold standard for studying the effects of compounds on ion channels in isolated cells or cell lines expressing specific channel subtypes (e.g., HEK293 cells expressing Nav1.7).[19][20]

Methodology:

  • Cell Culture : Cells expressing the target voltage-gated sodium channel are cultured under standard conditions.

  • Electrophysiological Recording : A glass micropipette filled with an appropriate intracellular solution is sealed onto the membrane of a single cell. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Voltage Clamp : The cell membrane potential is clamped at a holding potential (e.g., -70 mV). A series of voltage steps are applied to elicit sodium currents.

  • Drug Application : The compound of interest (lappaconitine or aconitine) is applied to the cell via the extracellular solution.

  • Data Acquisition and Analysis : Sodium currents are recorded before and after drug application. The effect of the compound on various channel properties, such as current amplitude, voltage-dependence of activation and inactivation, and channel kinetics, is analyzed to determine if it acts as a blocker or an activator. For blockers like lappaconitine, the IC50 (half-maximal inhibitory concentration) can be determined.[20]

Conclusion

The stark contrast in the pharmacological actions of lappaconitine and aconitine on voltage-gated sodium channels underscores the critical importance of understanding structure-activity relationships in drug development and toxicology. While aconitine's role as a potent sodium channel activator makes it a dangerous toxin, lappaconitine's function as a channel blocker provides a basis for its therapeutic applications in pain management and cardiology. For researchers, this comparison highlights the nuanced interactions that can occur at a single molecular target, leading to dramatically different physiological outcomes. For drug development professionals, the study of these compounds offers valuable insights into the design of safer and more effective sodium channel modulators.

References

Cross-Validation of Lappaconitine's Efficacy in Diverse Pain Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Lappaconitine's analgesic properties in comparison to established alternatives, supported by experimental data and detailed methodologies.

Lappaconitine (B608462), a diterpenoid alkaloid extracted from plants of the Aconitum genus, has garnered significant interest within the scientific community for its potent analgesic and anti-inflammatory effects.[1][2][3] This guide provides a comprehensive cross-validation of Lappaconitine's efficacy across various preclinical pain models, offering a comparative perspective against other analgesics. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate an informed evaluation of its therapeutic potential.

Comparative Efficacy of Lappaconitine

Lappaconitine has demonstrated significant analgesic activity in a variety of pain models, including those for inflammatory, neuropathic, and cancer-related pain.[1][4][5] Its efficacy has been shown to be comparable, and in some instances superior, to that of commonly used pain relief medications.

Pain ModelLappaconitine FormulationKey Efficacy FindingsComparator DrugsReferences
Inflammatory Pain
Acetic Acid-Induced Writhing (Mice)Lappaconitine (LA)Exhibited significant analgesic activity.Diclofenac Sodium[4][6]
Lappaconitine-1,5-benzodiazepine derivativesCompound 34a showed significant analgesic activity at 5 mg/kg.Diclofenac Sodium (10 mg/kg)[4]
Carrageenan-Induced Paw Edema (Rats)Lappaconitine (LA)Significantly suppressed paw edema.-[3][6]
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain (Rats)Lappaconitine Hydrobromide (LAH)4 mg/kg and 8 mg/kg doses significantly improved paw withdrawal latency (PWL) and reduced inflammatory response.-[5]
Neuropathic Pain
Chronic Constriction Injury (CCI)-Induced Neuropathic Pain (Rats)Lappaconitine (LA)Downregulated the expression of P2X3 receptors in DRG neurons, elevating the pain threshold.-[4]
Thermal Pain
Hot Plate Test (Mice)Lappaconitine (LA)Demonstrated significant analgesic effects.Diclofenac Sodium[2][4]
Lappaconitine-1,5-benzodiazepine derivativesCompound 34a showed significant analgesic activity at 5 mg/kg.Diclofenac Sodium (10 mg/kg)[4]
Cancer Pain
Leukemia Bone Pain (Mice)LappaconitineAt 4 mg/kg, significantly reduced spontaneous pain scores and restored mechanical and thermal withdrawal thresholds.-[1]
Liver Cancer Pain (Patients)Lappaconitine HydrobromideShowed a significantly higher effective rate (92.35%) compared to the control group (18.18%) after three weeks.Pethidine[4]

Table 1: Summary of Lappaconitine's Efficacy in Various Pain Models.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of key experimental protocols used to assess the analgesic efficacy of Lappaconitine.

1. Acetic Acid-Induced Writhing Test (Visceral Inflammatory Pain)

  • Objective: To evaluate the peripheral analgesic activity of a compound by quantifying the reduction in abdominal constrictions induced by an irritant.

  • Animal Model: Mice.

  • Procedure:

    • Animals are randomly assigned to control and treatment groups.

    • The test compound (e.g., Lappaconitine) or a vehicle is administered, typically via intraperitoneal (i.p.) injection.

    • After a predetermined period (e.g., 30 minutes), a solution of acetic acid (e.g., 0.7%) is injected intraperitoneally to induce a characteristic writhing response.

    • The number of writhes (stretching of the abdomen and hind limbs) is counted for a specific duration (e.g., 15-20 minutes).

    • The percentage of pain inhibition is calculated by comparing the number of writhes in the treatment group to the control group.[6][7]

2. Hot Plate Test (Thermal Pain)

  • Objective: To assess the central analgesic activity of a compound by measuring the reaction time to a thermal stimulus.

  • Animal Model: Mice or rats.

  • Procedure:

    • The animal is placed on a heated plate maintained at a constant temperature (e.g., 54-55°C).

    • The latency to a pain response (e.g., licking of the paws, jumping) is recorded.

    • A cut-off time is established to prevent tissue damage.

    • The test compound or vehicle is administered, and the latency is measured again at various time points post-administration.

    • An increase in the latency period indicates an analgesic effect.[2][4]

3. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

  • Objective: To induce a persistent inflammatory pain state to evaluate the efficacy of analgesics on chronic inflammation.

  • Animal Model: Rats.

  • Procedure:

    • A baseline measurement of pain sensitivity (e.g., paw withdrawal latency to a thermal stimulus or paw withdrawal threshold to a mechanical stimulus) is taken.

    • Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw to induce inflammation.

    • Pain sensitivity is reassessed at various time points after CFA injection to confirm the development of hyperalgesia and allodynia.

    • The test compound (e.g., Lappaconitine Hydrobromide) is administered, and its effect on reversing the established hyperalgesia is measured.[3][5]

4. Leukemia Bone Pain Model

  • Objective: To mimic cancer-induced bone pain and evaluate the efficacy of analgesics in this specific context.

  • Animal Model: Mice.

  • Procedure:

    • K562 leukemia cancer cells are infused into the tibial marrow cavity of the mice.

    • Pain behaviors, including spontaneous pain scoring, mechanical withdrawal threshold, and thermal withdrawal latency, are assessed at regular intervals.

    • Lappaconitine is administered at specific time points post-cell injection.

    • The reduction in pain behaviors in the treated group is compared to an untreated control group.[1]

Mechanism of Action: Signaling Pathways

The primary analgesic mechanism of Lappaconitine involves the blockade of voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of pain signals.[8][9] Specifically, Lappaconitine has been shown to inhibit the Nav1.7 sodium channel subtype, a key player in pain perception.[4][9]

Beyond its direct action on sodium channels, Lappaconitine's anti-inflammatory and analgesic effects are also attributed to the modulation of key signaling pathways. It has been observed to suppress the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) by modulating the NF-κB and MAPK signaling pathways.[4][10]

Visualizing the Research Process

To better understand the workflow of evaluating Lappaconitine's efficacy and its underlying mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_preclinical Preclinical Evaluation Pain_Model Induction of Pain Model (e.g., Inflammatory, Neuropathic) Grouping Animal Grouping (Control, Lappaconitine, Comparator) Pain_Model->Grouping Treatment Drug Administration Grouping->Treatment Behavioral Behavioral Assessment (e.g., Writhing, Hot Plate, PWL) Treatment->Behavioral Biochemical Biochemical Analysis (e.g., Inflammatory mediators) Treatment->Biochemical Data Data Analysis & Comparison Behavioral->Data Biochemical->Data

Figure 1: Experimental workflow for evaluating Lappaconitine's analgesic efficacy.

Signaling_Pathway cluster_pathway Lappaconitine's Mechanism of Action Lappaconitine Lappaconitine VGSC Voltage-Gated Sodium Channels (e.g., Nav1.7) Lappaconitine->VGSC Inhibits NFkB_MAPK NF-κB & MAPK Pathways Lappaconitine->NFkB_MAPK Inhibits Pain_Signal Pain Signal Propagation VGSC->Pain_Signal Analgesia Analgesic Effect Pain_Signal->Analgesia leads to Inflammatory_Mediators Inflammatory Mediators (NO, PGE2, TNF-α) NFkB_MAPK->Inflammatory_Mediators Reduces Production Anti_Inflammatory Anti-inflammatory Effect Inflammatory_Mediators->Anti_Inflammatory leads to

Figure 2: Simplified signaling pathway of Lappaconitine's analgesic and anti-inflammatory effects.

References

Lappaconitine Derivatives as Nav1.7 Channel Blockers: A Comparative Analysis for Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for selective and potent Nav1.7 channel inhibitors remains a key strategy in the development of novel analgesics. Lappaconitine (B608462), a C18-diterpenoid alkaloid, and its derivatives have emerged as promising candidates. This guide provides a comparative overview of the potency of Lappaconitine and several of its amide and sulfonamide derivatives on the voltage-gated sodium channel Nav1.7, supported by available experimental data and detailed methodologies.

Potency at the Nav1.7 Channel: A Comparative Look

Lappaconitine (LA) has been identified as an inhibitor of the Nav1.7 channel, with a reported half-maximal inhibitory concentration (IC50) of 27.67 µmol/L.[1][2] Its mechanism of action is characterized by a slow onset and irreversible, voltage-dependent block.[1][2] Recent efforts in medicinal chemistry have focused on synthesizing Lappaconitine derivatives with improved therapeutic profiles, namely enhanced analgesic efficacy and reduced toxicity.

A study detailing the synthesis of two series of Lappaconitine derivatives—amides and sulfonamides—identified six lead compounds with analgesic activity comparable to the parent compound but with significantly lower toxicity. While specific IC50 values for Nav1.7 inhibition were not reported for these derivatives, their mechanism of action was attributed to the blockade of this channel. The inhibitory effect was quantified through a lithium ion (Li+) influx assay, providing a measure of their potency at a concentration of 100 µM.

Below is a summary of the available quantitative data for Lappaconitine and its derivatives:

CompoundTypeNav1.7 InhibitionIn Vivo Analgesic Potency (ED50)Acute Toxicity (LD50)Therapeutic Index (LD50/ED50)
Lappaconitine (LA) Parent AlkaloidIC50: 27.67 µmol/L3.5 mg/kg11.7 mg/kg3.3
Compound 35 Amide Derivative32.3% Li+ influx inhibition @ 100 µM3.4 mg/kg213.6 mg/kg62.8
Compound 36 Amide DerivativeNot Reported3.6 mg/kg315.4 mg/kg87.6
Compound 39 Amide Derivative27.7% Li+ influx inhibition @ 100 µM3.2 mg/kg412.8 mg/kg129.0
Compound 49 Sulfonamide Derivative29.8% Li+ influx inhibition @ 100 µM3.1 mg/kg>600 mg/kg>193.5
Compound 70 Sulfonamide Derivative26.2% Li+ influx inhibition @ 100 µM3.8 mg/kg256.4 mg/kg67.5
Compound 89 Sulfonamide Derivative21.5% Li+ influx inhibition @ 100 µM3.7 mg/kg358.2 mg/kg96.8

Data for derivatives is sourced from a study that evaluated their effect on Nav1.7 channels using a Li+ tracer assay in HEK-Nav1.7 cells.

Experimental Protocols

The determination of a compound's potency on Nav1.7 channels is a critical step in its preclinical evaluation. The following are detailed methodologies for key experiments cited in the evaluation of Lappaconitine and its derivatives.

Whole-Cell Patch-Clamp Electrophysiology for Nav1.7 Inhibition (IC50 Determination)

This protocol is the gold standard for characterizing ion channel modulators and was utilized to determine the IC50 value of Lappaconitine.

1. Cell Culture:

  • Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 channel are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂. For electrophysiological recordings, cells are plated onto glass coverslips pre-coated with Poly-D-Lysine.

2. Electrophysiological Recording:

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.

  • Recording Procedure:

    • Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

    • Borosilicate glass pipettes with a resistance of 2–3 MΩ when filled with the internal solution are used.

    • After establishing a whole-cell configuration, the cell membrane potential is held at a negative potential (e.g., -120 mV) to ensure the channels are in a resting state.

    • Nav1.7 currents are elicited by a depolarizing voltage pulse (e.g., to 0 mV for 20 ms).

    • Series resistance is compensated by 60-80%.

3. Compound Application and Data Analysis:

  • The test compound (e.g., Lappaconitine) is dissolved in the external solution and applied to the cells via a perfusion system at various concentrations.

  • The peak inward sodium current is measured before and after the application of the compound.

  • The percentage of inhibition is calculated for each concentration.

  • The concentration-response data are fitted to a Hill equation to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the channel activity.

Lithium Ion Influx Assay for Nav1.7 Inhibition

This assay provides a higher-throughput method to screen for Nav1.7 inhibitors.

1. Cell Preparation:

  • HEK-Nav1.7 cells are plated on poly-D-lysine coated 96-well plates.

2. Assay Procedure:

  • After 24 hours, the culture medium is removed, and the cells are washed with a sodium-free buffer.

  • Cells are then incubated with the test compounds in a LiCl-free buffer.

  • Following compound incubation, a LiCl buffer containing Nav1.7 channel activators (e.g., veratridine (B1662332) and aconitine) is added to stimulate lithium ion influx through the channels.

  • The cells are then lysed.

3. Data Analysis:

  • The intracellular lithium ion concentration in the cell lysates is measured using an ion channel reader.

  • A decrease in intracellular lithium concentration in the presence of the test compound indicates inhibition of the Nav1.7 channels. The percent inhibition is calculated relative to control (vehicle-treated) cells.

Visualizing the Experimental Workflow and Signaling

To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Plating Plate HEK-Nav1.7 Cells Incubation Incubate 24h Plating->Incubation Wash Wash with Na+-free buffer Incubation->Wash Compound Add Test Compound Wash->Compound Stimulation Stimulate with Veratridine/Aconitine in LiCl buffer Compound->Stimulation Lysis Cell Lysis Stimulation->Lysis ICR Measure [Li+] with ICR Lysis->ICR Calc Calculate % Inhibition ICR->Calc

Workflow for the Lithium Ion Influx Assay.

Signaling_Pathway cluster_membrane Neuronal Membrane Nav17 Nav1.7 Channel Na_Influx Na+ Influx Nav17->Na_Influx Pain_Signal Pain Stimulus Depolarization Membrane Depolarization Pain_Signal->Depolarization Depolarization->Nav17 activates Action_Potential Action Potential Propagation Na_Influx->Action_Potential Pain_Perception Pain Perception Action_Potential->Pain_Perception Lappaconitine_Derivative Lappaconitine Derivative Lappaconitine_Derivative->Nav17 blocks

Inhibition of Nav1.7 by Lappaconitine Derivatives.

References

A Comparative Analysis of Lappaconitine and Tetrodotoxin on Sodium Channel Function

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two potent neurotoxins, Lappaconitine (B608462) and Tetrodotoxin, and their distinct effects on voltage-gated sodium channels. The information is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of their mechanisms of action and potential therapeutic applications.

Introduction

Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in excitable cells.[1] Their modulation presents a key target for therapeutic intervention in various neurological and cardiovascular conditions. Lappaconitine, a diterpenoid alkaloid derived from Aconitum species, and Tetrodotoxin (TTX), a potent neurotoxin found in pufferfish and other marine animals, are both well-known sodium channel blockers.[2][3] Despite this shared classification, their mechanisms of action, binding sites, and effects on channel kinetics differ significantly. This guide will explore these differences through a comparative analysis of experimental data.

Mechanism of Action

Tetrodotoxin (TTX) is a highly selective and potent blocker of most VGSCs.[4] It physically occludes the sodium ion permeation pathway by binding to neurotoxin receptor site 1, located at the extracellular opening of the channel pore.[5][6] The binding of TTX is reversible and effectively inhibits the influx of sodium ions, thereby preventing the generation of action potentials.[3][7] This blockade does not alter the gating mechanism of the channel.[4]

Lappaconitine , in contrast, interacts with neurotoxin receptor site 2 on the sodium channel, a site that overlaps with the binding sites of other neurotoxins like aconitine (B1665448) and batrachotoxin, as well as local anesthetics.[2][8][9] Unlike its structural relative aconitine, which is a channel agonist, lappaconitine acts as a channel blocker.[2][8] Its binding is state-dependent, showing a strong preference for the open state of the channel with little effect on resting or inactivated channels.[2][8] The block by lappaconitine is often described as slow in onset and irreversible or very slowly reversible.[10][11][12]

Quantitative Data Comparison

The following table summarizes the key quantitative parameters of Lappaconitine and Tetrodotoxin based on available experimental data.

ParameterLappaconitineTetrodotoxin
Binding Site Neurotoxin Receptor Site 2[2][8][13]Neurotoxin Receptor Site 1[4][5]
Mechanism Open-channel block[2][8]Pore block[5][6]
Reversibility Irreversible / Very slowly reversible[10][11][12]Reversible[7]
State Dependence Preferentially binds to the open state[2][8]Binds to the channel regardless of its gating state[14]
Effect on Channel Gating Does not affect voltage-dependent activation or inactivation[11][12]Does not impair the channel gating mechanism[4]
IC50 (Nav1.5/hH1) ~1 µM (use-dependent)[8]~5.7 µM[1]
IC50 (Nav1.7) 27.67 µmol/L[10][11][12]~24.5 nM[1]
IC50 (TTX-sensitive channels) N/A1-10 nM[4][5]
IC50 (TTX-resistant channels) N/A>1 µM[4][5]

Experimental Protocols

The characterization of sodium channel blockers like Lappaconitine and Tetrodotoxin is predominantly carried out using the whole-cell patch-clamp technique.

Whole-Cell Patch-Clamp Electrophysiology Protocol

This protocol is designed to measure the effect of test compounds on voltage-gated sodium currents in a cell line stably expressing a specific sodium channel subtype (e.g., HEK293 cells expressing Nav1.7).

1. Cell Preparation:

  • Culture HEK293 cells stably expressing the desired sodium channel subtype under standard conditions.

  • On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution.

  • Plate the dissociated cells onto glass coverslips in a recording chamber.

2. Solutions:

  • External Solution (aCSF): Composed of (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. The solution should be bubbled with 95% O2 / 5% CO2 to maintain a pH of 7.4.[15]

  • Internal (Pipette) Solution: Composed of (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-Na, 2 ATP-Mg, and 40 HEPES. The pH should be adjusted to 7.2 with KOH.[15]

  • Compound Preparation: Prepare stock solutions of Lappaconitine and Tetrodotoxin in an appropriate solvent (e.g., DMSO or water). Dilute to the final desired concentrations in the external solution immediately before application.

3. Recording Procedure:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a gigaohm seal between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -100 mV.

4. Voltage Protocol:

  • To measure tonic block, apply a depolarizing step to 0 mV for 20 ms (B15284909) every 10 seconds.

  • To assess use-dependent block, increase the frequency of the depolarizing pulses to 1-10 Hz.

  • To determine the voltage-dependence of inactivation, apply a series of 500 ms pre-pulses ranging from -120 mV to 0 mV, followed by a test pulse to 0 mV.

5. Data Acquisition and Analysis:

  • Record sodium currents using a patch-clamp amplifier and appropriate data acquisition software.

  • Analyze the peak inward current amplitude to determine the percentage of block by the compound.

  • Calculate the IC50 value by fitting the concentration-response data to the Hill equation.

  • Analyze the voltage-dependence of activation and inactivation by fitting the data to a Boltzmann function.

Visualizations

Comparative Mechanism of Action on Sodium Channels

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NaChannel Voltage-Gated Sodium Channel Pore DI DII DIII DIV TTX Tetrodotoxin (TTX) TTX->NaChannel:p Binds to Site 1 (Pore Opening) Lapp Lappaconitine Lapp->NaChannel:d3 Binds to Site 2 (Inner Pore)

Caption: Distinct binding sites of Tetrodotoxin (Site 1) and Lappaconitine (Site 2).

Experimental Workflow for Patch-Clamp Analysis

A Cell Culture (e.g., HEK293 with Nav1.7) C Whole-Cell Configuration A->C B Prepare Solutions (Internal & External) B->C D Record Baseline Current C->D E Apply Compound (Lappaconitine or TTX) D->E F Record Post-Compound Current E->F G Data Analysis (IC50, Kinetics) F->G

Caption: Workflow for assessing sodium channel blockers using patch-clamp.

Logical Comparison of Toxin Effects

Topic Sodium Channel Blockers TTX Tetrodotoxin Topic->TTX Lapp Lappaconitine Topic->Lapp Site1 Site 1 (Extracellular Pore) TTX->Site1 Binds to Site2 Site 2 (Inner Pore) Lapp->Site2 Binds to PoreBlock Pore Occlusion Site1->PoreBlock Leads to OpenBlock Open Channel Block Site2->OpenBlock Leads to Reversible Reversible PoreBlock->Reversible Is Irreversible Irreversible / Slow OpenBlock->Irreversible Is

Caption: Key mechanistic differences between Tetrodotoxin and Lappaconitine.

References

A Comparative Guide to the Anti-Inflammatory Effects of Lappaconitine and NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Lappaconitine (B608462) (LA), a diterpenoid alkaloid, against the widely used class of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). The information presented herein is synthesized from preclinical experimental data to benchmark their mechanisms of action and efficacy in established inflammatory models.

Mechanism of Action: A Tale of Two Pathways

NSAIDs and Lappaconitine exert their anti-inflammatory effects through distinct molecular mechanisms. NSAIDs are primarily inhibitors of cyclooxygenase (COX) enzymes, while Lappaconitine demonstrates a multi-target approach involving complex signaling cascades.

1.1. NSAIDs: Targeting the Arachidonic Acid Cascade

The primary mechanism of action for NSAIDs is the inhibition of COX enzymes (COX-1 and COX-2).[1][2] These enzymes are crucial for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3] By blocking this conversion, NSAIDs effectively reduce the cardinal signs of inflammation.

Mechanism of Action for NSAIDs.

1.2. Lappaconitine: A Multi-Target Modulator

Lappaconitine's anti-inflammatory mechanism is more complex and not fully elucidated, but it is known to be associated with the modulation of multiple signaling pathways and the suppression of various pro-inflammatory mediators.[4][5] Studies have shown that LA can reduce the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and IL-18.[4][6][7] These effects are believed to be mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][8] Additionally, LA's analgesic properties are linked to its ability to block voltage-gated sodium channels.[9][10]

Anti-Inflammatory Signaling Pathways Modulated by Lappaconitine.

Comparative Efficacy: In Vivo and In Vitro Data

The following tables summarize quantitative data from key preclinical models used to evaluate anti-inflammatory activity.

Table 1: Carrageenan-Induced Paw Edema in Rodents This model assesses the ability of a compound to reduce acute, localized inflammation.

CompoundDose (mg/kg)Animal ModelInhibition of Edema (%)Reference
Lappaconitine 1 - 6RatDemonstrates significant inhibition[11]
Indomethacin 10Rat65.71 (at 3 hours)[12]
Naproxen 15Rat73.00 (at 3 hours)[13]
Aspirin 150RatDemonstrates significant inhibition[14]

Table 2: Acetic Acid-Induced Writhing Test in Mice This model evaluates peripheral analgesic activity by measuring a compound's ability to reduce visceral pain.

CompoundDose (mg/kg)RouteEfficacyReference
Lappaconitine 3.5s.c.ED₅₀[8][11]
Aconitine (B1665448) 0.9p.o.76% reduction in writhing[15][16]
Aspirin 200p.o.75% reduction in writhing[15]
Ibuprofen -p.o.Used as an effective positive control[17]
Aconitine is a related Aconitum alkaloid.

Table 3: Freund's Adjuvant-Induced Arthritis in Rats A model for chronic inflammation and autoimmune arthritis, assessing therapeutic effects over a longer duration.

CompoundDose (mg/kg/day)Key FindingsReference
Lappaconitine 2, 4, and 8Significantly reduced arthritis index, paw swelling, and joint destruction. Decreased pro-inflammatory cytokines (TNF-α, IL-1β) and increased anti-inflammatory IL-10.[7]
Methotrexate 0.5 (per 3 days)Used as a positive control, showed significant anti-arthritic effects.[7]

Table 4: In Vitro Anti-inflammatory Activity This data comes from cell-based assays measuring the inhibition of key inflammatory molecules.

CompoundAssayCell LineEfficacy (IC₅₀ or % Inhibition)Reference
Lappaconitine LPS-induced NO ProductionRAW 264.7IC₅₀ > 30 µM[8]
Lappaconitine LPS-induced NO ProductionRAW 264.716.8 ± 2.3 % inhibition[4]
Lappaconitine Derivative (A4) LPS-induced NO ProductionRAW 264.7IC₅₀ = 12.91 µM[6]
NSAIDs (General) LPS-induced PGE2 ProductionVariousPrimary mechanism is inhibition of COX-2, mitigating PGE2 production. Direct NO inhibition is not their main mechanism.[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key protocols cited.

3.1. Carrageenan-Induced Paw Edema

This is a standard in vivo model for evaluating acute inflammation.[12]

  • Animal Model: Male or female Sprague-Dawley or Wistar rats (100-200g) are typically used.[12][13]

  • Procedure:

    • Animals are fasted overnight prior to the experiment.

    • Test compounds (Lappaconitine or NSAIDs) or a vehicle control are administered, typically orally (p.o.) or intraperitoneally (i.p.).

    • After a set period (e.g., 60 minutes), a subcutaneous injection of 1% carrageenan solution (approx. 0.1 mL) is administered into the plantar surface of the rat's hind paw.[12]

    • The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points afterward (e.g., 1, 2, 3, 4, and 5 hours).[13]

  • Data Analysis: The increase in paw volume (edema) is calculated relative to the baseline volume. The percentage of edema inhibition for the treated groups is then calculated relative to the vehicle control group.

Workflow for the Carrageenan-Induced Paw Edema Model.

3.2. Acetic Acid-Induced Writhing Test

This is a common in vivo model for screening peripheral analgesic activity.[8][18]

  • Animal Model: Mice are typically used.[8][11]

  • Procedure:

    • Animals are divided into control and treatment groups.

    • The test compound or vehicle is administered (e.g., intraperitoneally or subcutaneously).[8]

    • After a set period (e.g., 30 minutes), a solution of acetic acid (e.g., 0.7%) is injected intraperitoneally to induce a writhing response, which is a characteristic stretching and constriction of the abdomen.[8][18]

    • The number of writhes is counted for a specific period (e.g., 15-20 minutes) following the acetic acid injection.

  • Data Analysis: The total number of writhes for each treated animal is compared to the control group. The results are often expressed as the percentage of inhibition or as an ED₅₀ value (the dose that produces 50% of the maximal effect).

3.3. Freund's Adjuvant-Induced Arthritis

This model is used to study chronic inflammation and the immunopathology of rheumatoid arthritis.

  • Animal Model: Sprague-Dawley or Lewis rats are commonly used.[7]

  • Procedure:

    • Arthritis is induced by a single intradermal injection of Complete Freund's Adjuvant (CFA) into the base of the tail or a hind paw.

    • Animals develop a measurable, chronic inflammatory response over several weeks.

    • Treatment with the test compound (e.g., Lappaconitine) or a positive control (e.g., Methotrexate) typically begins after the onset of arthritis and continues for a set period (e.g., 14-21 days).[7]

    • Parameters such as paw volume, arthritis index (a visual score of inflammation in multiple joints), and body weight are monitored throughout the study.[7]

  • Data Analysis: At the end of the study, blood and tissue samples can be collected for histopathological analysis of joint destruction and measurement of inflammatory biomarkers (e.g., cytokines) in the serum or synovium.[7]

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Lappaconine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like Lappaconine. This guide provides essential safety and logistical information, including personal protective equipment (PPE) protocols, operational procedures, and disposal plans to minimize risk and ensure compliance with safety standards. This compound and its salts, such as Lappaconitine hydrobromide, are highly toxic if swallowed and require careful handling to prevent accidental exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionSpecifications and Best Practices
Hands Chemical-resistant glovesButyl rubber gloves are highly recommended due to their excellent resistance to a wide range of chemicals, including ketones, esters, and strong acids.[1][2][3][4][5] Nitrile gloves can be used as an outer layer for splash protection, but butyl rubber should be the primary barrier. Always inspect gloves for any signs of degradation or perforation before use.
Eyes Safety goggles or a face shieldSafety glasses with side shields offer minimum protection. For tasks with a higher risk of splashes or aerosol generation, chemical splash goggles or a full-face shield should be worn.
Body Laboratory coat or chemical-resistant suitA fully fastened laboratory coat should be worn at all times. For procedures with a high risk of contamination, a disposable or chemical-resistant suit is recommended.
Respiratory Respirator (as needed)For handling fine powders or when there is a potential for aerosol generation, a NIOSH-approved respirator with an appropriate particulate filter is necessary. The specific type of respirator should be determined by a formal risk assessment.

Toxicity Data

While comprehensive toxicological data for this compound is limited, the available information on its salt, Lappaconitine, underscores its high acute toxicity. It is crucial to handle this compound with the assumption of high potency.

CompoundRoute of ExposureSpeciesLD50 (Median Lethal Dose)Reference
LappaconitineOralMouse32.4 mg/kg[6][7]
LappaconitineOralRat20 mg/kg[6][7]
LappaconitineSubcutaneousMouse11.7 - 36.4 mg/kg[8]

Note: Occupational Exposure Limits (OELs), such as Permissible Exposure Limit (PEL), Time-Weighted Average (TWA), or Short-Term Exposure Limit (STEL), have not been established for this compound or its salts. In the absence of established limits, it is prudent to handle this compound as a highly potent compound and minimize all potential exposures.

Operational Plan: Safe Handling Workflow

A systematic approach to handling this compound is essential to maintain a safe working environment. The following workflow outlines the key steps from preparation to disposal.

LappaconineHandlingWorkflow This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Cleanup cluster_disposal Disposal A Conduct Risk Assessment B Review Safety Data Sheet (SDS) A->B C Prepare and Inspect PPE B->C D Designate and Prepare Work Area (e.g., Fume Hood) C->D E Weighing and Aliquoting in a Contained Space D->E F Perform Experimental Procedures E->F G Decontaminate Work Surfaces F->G H Decontaminate Equipment G->H I Properly Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J K Segregate and Label Hazardous Waste J->K L Store Waste in a Secure, Designated Area K->L M Arrange for Professional Hazardous Waste Disposal L->M

A logical workflow for the safe handling of this compound.

Decontamination and Disposal Plan

Effective decontamination and proper disposal are critical to prevent residual contamination and environmental release.

Decontamination Procedures:

In the event of a spill, the primary goal is to contain and neutralize the hazard.

Decontamination ScenarioRecommended Agent and Procedure
Minor Spill on Surfaces 1. Containment: Cover the spill with an inert absorbent material. 2. Decontamination: For alkaloids, a freshly prepared 1% to 10% sodium hypochlorite (B82951) solution or a 70% ethanol (B145695) solution can be effective for surface decontamination.[9][10] Allow for sufficient contact time (at least 15-20 minutes). 3. Cleanup: Carefully collect all contaminated materials into a designated hazardous waste container. 4. Final Rinse: Wipe the area with a detergent solution followed by water.
Contaminated Glassware and Equipment 1. Initial Rinse: Rinse with a suitable organic solvent (e.g., ethanol) to remove the bulk of the residue. Collect the rinse as hazardous waste. 2. Washing: Wash with laboratory detergent and warm water. 3. Final Rinse: Rinse thoroughly with deionized water.

Disposal Plan:

All waste generated from handling this compound must be treated as hazardous waste.

Waste TypeDisposal Protocol
Solid Waste Includes contaminated PPE, absorbent materials, and empty containers. - Place in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
Liquid Waste Includes unused solutions and solvent rinses. - Collect in a labeled, sealed, and chemical-resistant hazardous waste container. Do not mix with incompatible wastes.
Sharps Includes contaminated needles and scalpels. - Dispose of immediately in a designated hazardous sharps container.

All hazardous waste must be disposed of through a licensed professional waste disposal service in accordance with federal, state, and local regulations.[1][5] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a suggested method of disposal.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.